Ethene;ethenyl acetate

Catalog No.
S595908
CAS No.
104912-80-3
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethene;ethenyl acetate

CAS Number

104912-80-3

Product Name

Ethene;ethenyl acetate

IUPAC Name

ethene;ethenyl acetate

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C4H6O2.C2H4/c1-3-6-4(2)5;1-2/h3H,1H2,2H3;1-2H2

InChI Key

HDERJYVLTPVNRI-UHFFFAOYSA-N

SMILES

CC(=O)OC=C.C=C

Synonyms

Cevilen, Cevilene, Elvax, Elvax 40P, Elvax-40, ethylene vinyl-acetate copolymer, ethylenevinylacetate copolymer, EVA 260, EVA-260, EVA260, poly(ethylene-co-vinyl acetate), polyethylene vinyl acetate, Sevilene

Canonical SMILES

CC(=O)OC=C.C=C

The exact mass of the compound Acetic acid ethenyl ester, polymer with ethene, oxidized is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Polyvinyls - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emulsion stabilizing; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Ethylene Biosynthesis and Signaling Pathway in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pathway Overview

The ethylene biosynthesis pathway represents a fundamental hormonal regulatory system in plants that governs diverse physiological processes from seed germination to fruit ripening and stress responses. As the simplest alkene gas and the first discovered gaseous hormone, ethylene's unique properties allow it to function as both an internal hormonal signal and an external communicator between plants. The biosynthesis of ethylene occurs through a relatively simple two-step enzymatic process that converts methionine to the immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and subsequently to ethylene. Despite the apparent simplicity of this pathway, research over the past decades has revealed that plants employ sophisticated regulatory mechanisms at transcriptional, post-translational, and epigenetic levels to precisely control ethylene production in response to developmental cues and environmental stimuli [1].

The core ethylene biosynthesis pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase. The key committed step in ethylene biosynthesis is the conversion of SAM to ACC by ACC synthase (ACS), which also produces 5'-methylthioadenosine (MTA) as a byproduct. ACC then serves as the substrate for ACC oxidase (ACO), which catalyzes its oxidation to ethylene, carbon dioxide, and cyanide. The potentially toxic cyanide byproduct is rapidly detoxified to β-cyanoalanine by β-cyanoalanine synthases, completing the pathway [1]. Both ACS and ACO belong to multigene families in most plants, allowing for tissue-specific and stimulus-responsive expression patterns that enable precise spatial and temporal control of ethylene production [1] [2].

Table 1: Core Components of the Ethylene Biosynthesis Pathway

Component Function Key Features Cofactors/Requirements
SAM General precursor in ethylene biosynthesis Produced from methionine by SAM synthetase ATP
ACS Converts SAM to ACC; rate-limiting enzyme Pyridoxal-5'-phosphate-dependent enzyme; multigene family PLP (Vitamin B6)
ACO Converts ACC to ethylene 2-oxoglutarate-dependent dioxygenase; multigene family Fe²⁺, ascorbate, oxygen
ACC Immediate ethylene precursor Also functions as signaling molecule independently of ethylene -

Recent research has revealed that ACC homeostasis involves not only biosynthesis but also conjugation and transport, adding additional layers of regulation to ethylene production. ACC can be malonylated to form MACC (1-(malonylamino)cyclopropane-1-carboxylic acid) by ACC N-malonyl transferase, which effectively sequesters ACC and removes it from the ethylene biosynthesis pool [3]. Additionally, ACC itself has been shown to function as a signaling molecule independent of its conversion to ethylene, regulating processes such as cell wall metabolism, guard cell differentiation, and vegetative development [1]. This dual role of ACC further emphasizes the importance of precise regulation throughout the biosynthesis pathway.

Enzyme Regulation in Ethylene Biosynthesis

Transcriptional and Post-translational Regulation of ACS

The ACC synthase (ACS) enzyme catalyzes the rate-limiting step in ethylene biosynthesis and is subject to complex multilayered regulation. ACS belongs to the family of pyridoxal-5'-phosphate-dependent aminotransferases and requires vitamin B6 as a cofactor for activity [1]. In most plants, ACS is encoded by a multigene family with members showing distinct expression patterns in response to various developmental, hormonal, and environmental signals. For instance, in tomato, the differential expression of multiple ACS genes is essential for the transition from autoinhibitory (System I) to autocatalytic (System II) ethylene production during fruit ripening [1].

The transcriptional regulation of ACS genes involves numerous transcription factors that respond to specific physiological contexts. The first identified transcription factor regulating ACS expression was the MADS box factor SlRIN, which directly enhances expression of specific ACS genes during tomato fruit ripening [1]. Since then, multiple transcription factors have been shown to regulate ACS expression, including both positive regulators (e.g., AtWRKY33 for biotic stress responses) and negative regulators (e.g., AtTCP5 in petal development) [1]. This transcriptional control ensures that ACS expression occurs in the appropriate tissues and at the proper developmental stages.

Table 2: Classification and Regulation of ACS Isoforms

ACS Type C-terminal Features Regulatory Mechanisms Representative Examples
Type 1 MAPK and CDPK phosphorylation sites Stabilized by phosphorylation; degraded by ubiquitination AtACS2, AtACS6
Type 2 CDPK site + E3 ligase recognition site Direct ubiquitination and degradation AtACS4, AtACS5
Type 3 No conserved modification sites Regulated via N-terminal degradation AtACS7

At the post-translational level, ACS proteins are classified into three types based on C-terminal sequence elements that determine their regulatory fate. Type 1 ACS proteins contain phosphorylation sites for both mitogen-activated protein kinases (MAPKs) and calcium-dependent protein kinases (CDPKs), and phosphorylation at these sites generally stabilizes the proteins and promotes ethylene production [1]. Type 2 ACS proteins have a CDPK phosphorylation site but are also targeted for degradation by E3 ubiquitin ligases. Type 3 ACS proteins lack these C-terminal regulatory sites but can be regulated through N-terminal degradation mediated by E3 ligases such as XBAT32 and RIE1 [2]. This elaborate post-translational regulation allows for rapid adjustment of ACS activity in response to changing cellular conditions without requiring new protein synthesis.

Regulation of ACO and Metabolic Flux

While ACS typically catalyzes the rate-limiting step in ethylene biosynthesis, ACC oxidase (ACO) activity can also become limiting under certain conditions, particularly during fruit ripening and in response to specific stresses [1]. ACO is a member of the 2-oxoglutarate-dependent dioxygenase superfamily, but uniquely uses ascorbate rather than 2-oxoglutarate as a co-substrate, with ferrous iron (Fe²⁺) as an essential cofactor [1]. Like ACS, ACO is encoded by multigene families in most plants, allowing for tissue-specific and stimulus-responsive expression patterns.

The transcriptional regulation of ACO genes involves both developmental and environmental signals. During tomato fruit ripening, specific ACO genes show dramatically increased expression that correlates with the rise in ethylene production and the initiation of System II ethylene biosynthesis [1]. Similarly, in response to flooding stress, ACO expression increases to promote ethylene production that facilitates adaptive responses such as aerenchyma formation [4]. Recent research has identified several transcription factors that directly regulate ACO expression, including both positive regulators (e.g., PhERF71 in petunia flower senescence) and negative regulators (e.g., LcKNAT1 in litchi fruit abscission) [2].

Beyond transcriptional control, the metabolic environment significantly influences ACO activity. Since ACO requires oxygen as a substrate, hypoxia can limit ethylene production despite the presence of ACC [4]. Similarly, the availability of ascorbate and Fe²⁺ can modulate ACO activity under certain conditions. The ethylene biosynthesis pathway is also intimately connected with cellular respiration through shared intermediates and cofactors, particularly in climacteric fruits where the burst of ethylene production coincides with increased respiratory activity [4]. This interconnection between ethylene biosynthesis and respiration highlights the integration of hormonal signaling with fundamental metabolic processes in plants.

Experimental Methods for Analyzing Ethylene Biosynthesis

Ethylene Measurement Techniques

The quantification of ethylene production is fundamental to studying its biosynthesis and function in plants. Ethylene can be measured from both intact tissues and in vitro assays, with the choice of method depending on the experimental context and required sensitivity. For intact tissues, the headspace accumulation method is most commonly employed, where tissues are enclosed in airtight containers and the ethylene concentration in the headspace is measured over time [3]. This approach allows for non-destructive repeated measurements from the same sample, making it ideal for time-course studies of processes such as fruit ripening.

The standard method for ethylene quantification involves gas chromatography (GC) with flame ionization detection, which provides sensitivity in the parts-per-billion (ppb) range [3]. For increased sensitivity, photoacoustic laser spectroscopy (PALS) can detect ethylene at parts-per-trillion (ppt) levels, but this technique is highly specific to ethylene and requires specialized equipment [3]. When using GC systems, calibration with standard ethylene concentrations is essential, and calculations must account for temperature, pressure, and headspace volume to express ethylene production in molar units (e.g., mol·kg⁻¹·h⁻¹) using the ideal gas law [3].

For in vitro assays of ACS or ACO activity, tissues are homogenized and enzyme activities measured in extracts by quantifying the conversion of labeled or unlabeled substrates to ACC or ethylene, respectively. In the case of ACO activity assays, the reaction typically includes ACC, Fe²⁺, ascorbate, and buffer in a sealed vial, with ethylene accumulation in the headspace measured by GC [3]. These in vitro approaches allow researchers to distinguish between regulatory effects on enzyme activity versus enzyme abundance, providing insights into the specific level of regulation occurring in different physiological contexts.

ACC and MACC Quantification Methods

The measurement of ACC levels and its conjugated form MACC provides crucial information about flux through the ethylene biosynthesis pathway. The most widely used method for ACC quantification is based on the chemical conversion of ACC to ethylene by treatment with NaOCl/HgCl₂, followed by measurement of the resulting ethylene by GC [3]. This method, originally developed by Lizada and Yang in 1979, remains popular due to its relatively simple sample preparation and compatibility with standard GC equipment.

The ACC extraction typically uses sulfosalicylic acid (SSA) or ethanol, with SSA generally providing higher repeatability and requiring less processing time since it doesn't require an evaporation step [3]. A critical consideration in this assay is that the conversion efficiency of ACC to ethylene can vary between sample matrices, making it essential to include spiked samples with known ACC amounts in each batch to determine the specific conversion efficiency for each sample type [3]. For MACC quantification, the method involves acidic hydrolysis of conjugated ACC followed by the same conversion and measurement procedure, with MACC calculated as the difference between ACC content before and after hydrolysis [3].

More recent advances in ACC measurement include direct quantification using gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) [3]. While these methods can provide greater specificity and potentially avoid the use of toxic mercury compounds, they often require derivatization steps (GC-MS, CE-LIF) or expensive equipment (LC-MS), making them less accessible for high-throughput applications. The choice between methods therefore depends on the specific requirements of the experiment, available equipment, and number of samples to be processed.

Ethylene Perception and Signaling Mechanisms

Ethylene Receptor Complex and Initial Signaling

The ethylene signaling pathway begins with perception of the hormone by a family of endoplasmic reticulum-localized receptors. In Arabidopsis, five ethylene receptor isoforms have been identified: ETR1, ETR2, ERS1, ERS2, and EIN4 [5] [6]. These receptors share a common structure with three transmembrane domains at the N-terminus that form the ethylene-binding domain, a GAF domain of unknown function, and C-terminal signaling domains that resemble bacterial two-component systems [5]. The receptors are divided into two subfamilies based on structural features and phylogenetic relationships: Subfamily I (ETR1 and ERS1) and Subfamily II (ETR2, ERS2, and EIN4) [5] [6].

Ethylene binding requires a copper ion cofactor that is delivered to the receptors by the copper transporter RAN1 [5] [7]. The receptors function as homodimers stabilized by disulfide bonds, with each dimer binding a single ethylene molecule [5]. Unlike typical ligand-receptor interactions where binding activates the receptor, ethylene binding actually inactivates the receptor signaling, making ethylene an inverse agonist rather than a traditional activator [5] [6]. In the absence of ethylene, the receptors actively suppress ethylene responses by activating the negative regulator CTR1.

The following diagram illustrates the core ethylene signaling pathway from receptor activation to transcriptional response:

G cluster_0 Without Ethylene cluster_1 With Ethylene Ethylene Ethylene Receptor Receptor Ethylene->Receptor Binds receptor inactivates it CTR1 CTR1 Receptor->CTR1 Activates Receptor->CTR1 No activation WithoutEthylene Without Ethylene Receptor->WithoutEthylene WithEthylene With Ethylene Receptor->WithEthylene EIN2 EIN2 CTR1->EIN2 Phosphorylates & inhibits CTR1->EIN2 No inhibition EIN2_C EIN2_C EIN2->EIN2_C Cleavage EIN3 EIN3 EIN2->EIN3 No activation EIN2_C->EIN3 Stabilizes ERFs ERFs EIN3->ERFs Degraded by proteasome EIN3->ERFs Activates Response Response ERFs->Response No response ERFs->Response Gene expression Ethylene responses WithoutEthylene->Receptor Active receptor WithEthylene->Ethylene

> Ethylene signaling pathway showing suppression of receptor activity upon ethylene binding leading to gene activation.

Central Signal Transduction and Nuclear Response

The central signal transducer in ethylene signaling is EIN2, an ER-localized transmembrane protein that serves as a molecular gatekeeper between the initial membrane-associated events and the nuclear transcriptional response [5] [8]. In the absence of ethylene, CTR1 phosphorylates EIN2, targeting it for degradation by EIN2-Targeting Proteins ETP1/2 through the ubiquitin-proteasome pathway [4]. When ethylene binds to the receptors and inactivates CTR1, EIN2 is dephosphorylated and undergoes proteolytic cleavage, releasing its C-terminal portion (EIN2-C) [5] [8].

The EIN2-C terminal fragment translocates to the nucleus where it plays a dual role in regulating gene expression. First, it stabilizes the transcription factors EIN3 and EIL1 by preventing their ubiquitination and degradation by EBF1/2 F-box proteins [4]. Second, it directly affects mRNA stability by binding to the 3' untranslated regions of specific mRNAs, including those encoding EBF1/2, creating a positive feedback loop that amplifies the ethylene signal [5]. This dual mechanism ensures rapid and robust activation of ethylene responses.

The transcriptional cascade initiated by EIN3/EIL1 activation leads to the expression of hundreds of ethylene-responsive genes, with the Ethylene Response Factors (ERFs) serving as key secondary transcription factors that fine-tune the expression of specific target genes [4]. Different ERFs regulate distinct subsets of ethylene responses, allowing for the specificity of ethylene action in different tissues and under different conditions. This complex transcriptional network enables ethylene to coordinate diverse physiological processes ranging from fruit ripening to stress adaptation through the relatively simple initial signaling pathway.

Regulatory Networks and Cross-Talk

Epigenetic and Environmental Regulation

Recent research has revealed that epigenetic mechanisms play significant roles in regulating ethylene biosynthesis and signaling, providing a layer of control that integrates developmental and environmental cues. DNA methylation, histone modifications, and non-coding RNAs have all been shown to influence the expression of genes involved in ethylene pathways [4]. For example, under low-temperature stress, the DNA methylation status of ethylene signaling genes in tomato fruits changes, subsequently affecting gene expression levels and fruit ripening processes [4]. These epigenetic modifications allow plants to maintain a "memory" of environmental conditions and fine-tune their ethylene responses accordingly.

Environmental factors significantly influence ethylene biosynthesis through both transcriptional and post-translational mechanisms. Stress conditions such as flooding, high salt, mechanical impedance, and pathogen attack can rapidly induce ethylene production by increasing the expression and/or activity of ACS and ACO enzymes [6] [4]. The observation that ethylene signaling components are functionally conserved in charophyte algae suggests that the ethylene pathway originally evolved in aquatic environments, possibly as a response to hypoxic conditions [7]. This evolutionary history explains why flooding remains one of the strongest inducers of ethylene biosynthesis in modern plants.

The interconnection between ethylene and respiration represents another important regulatory node, particularly in climacteric fruits. During fruit ripening, the burst of ethylene production is accompanied by increased respiratory activity, with both processes occurring in mitochondria [4]. The alternative oxidase (AOX) pathway, which bypasses the cytochrome c pathway in mitochondrial electron transport, appears to be particularly important in this context, though the precise regulatory mechanisms linking ethylene and mitochondrial function remain to be fully elucidated [4]. Understanding these connections between hormonal signaling and energy metabolism represents an important frontier in ethylene research.

Negative Regulation and Feedback Control

Precise control of ethylene responses requires not only activation mechanisms but also negative regulation to terminate signals and prevent excessive responses that could be detrimental to plant growth and development. Multiple layers of negative regulation operate throughout the ethylene pathway, from biosynthesis to signaling. In ethylene biosynthesis, an increasing number of transcriptional repressors of ACS and ACO genes have been identified, including factors such as AtERF11, AtABI4, and PsABI5 that suppress ethylene production in specific contexts [1] [2].

At the signaling level, feedback regulation ensures that ethylene responses are appropriately attenuated after their initial activation. The ethylene-inducible F-box proteins EBF1 and EBF2 target EIN3 for degradation, creating a negative feedback loop that limits the duration and intensity of ethylene responses [4]. Additionally, ethylene exposure can lead to increased degradation of ethylene receptors, particularly the ethylene-bound forms, which may contribute to desensitization after prolonged exposure [6]. This complex network of positive and negative regulators allows plants to make precisely calibrated ethylene responses that are appropriate for their developmental stage and environmental conditions.

The importance of optimal ethylene production is evident across numerous physiological processes in horticultural plants. While ethylene promotes fruit ripening, excessive production leads to overripe fruit with reduced shelf life [2]. Similarly, in cucumber fruit elongation, both too little and too much ethylene inhibit proper growth, demonstrating the need for precise dosage control [2]. In flower development, proper ethylene levels are essential for sex determination, with both ethylene-deficient and ethylene-overproducing mutants showing altered flower development [2]. These examples highlight why plants have evolved such complex regulatory networks to control ethylene biosynthesis and signaling.

Applications and Conclusions

Research Applications and Knowledge Gaps

The manipulation of ethylene biosynthesis and signaling has significant agricultural applications, particularly in controlling fruit ripening and postharvest longevity. Strategies to delay ripening include inhibiting ethylene production through ACS or ACO knockdown, reducing ethylene sensitivity through receptor manipulation, and using ethylene action inhibitors such as 1-MCP [6] [8]. Conversely, in some situations, promoting ethylene responses may be desirable, such as to induce uniform ripening in crops or to trigger premature germination of parasitic plants for field clearance [6]. The deep understanding of ethylene biosynthesis and signaling mechanisms provides multiple potential targets for these manipulation strategies.

Despite significant advances, important knowledge gaps remain in our understanding of ethylene biosynthesis regulation. While numerous transcription factors regulating ACS and ACO expression have been identified, the complete regulatory networks controlling their tissue-specific and stimulus-responsive expression are not fully elucidated [1] [2]. The precise mechanisms coordinating ethylene biosynthesis with adjacent metabolic pathways such as the Yang cycle and polyamine biosynthesis also require further investigation [1]. Additionally, the recently discovered signaling functions of ACC independent of ethylene conversion open new research directions regarding how this dual role is regulated and integrated with other signaling pathways [1].

Conclusion

The ethylene biosynthesis and signaling pathway represents a sophisticated regulatory system that enables plants to coordinate development and adapt to changing environmental conditions. Despite the apparent simplicity of the two-step biosynthesis pathway, multiple layers of regulation—from epigenetic control to post-translational modifications—ensure precise spatial and temporal control of ethylene production. The signaling pathway, with its unique inverse agonist mechanism and cleavage-dependent signal transduction to the nucleus, provides an efficient system for converting the gaseous hormone signal into specific transcriptional responses.

References

sources of ethylene in natural gas and petroleum

Author: Smolecule Technical Support Team. Date: February 2026

Conventional Sources and Industrial Production

In an industrial context, ethylene (C₂H₄) is not typically "sourced" directly from natural gas and petroleum but is rather produced from them through energy-intensive chemical conversion processes. The table below summarizes the core industrial method and its feedstocks.

Feature Description
Primary Industrial Process Steam Cracking of hydrocarbon feedstocks [1] [2] [3].
Primary Feedstocks From Natural Gas: Ethane (C₂H₆), Propane (C₃H₈) [1] [4] [2]. From Petroleum: Naphtha, Gas Oil [4] [5] [2].
Process Description Hydrocarbon feedstocks are mixed with steam and heated to 750–950 °C in a furnace, causing thermal decomposition (pyrolysis). The resulting mixture is rapidly quenched and separated through compression and distillation to produce polymer-grade ethylene [1] [2].

The following diagram illustrates the key stages and inputs/outputs of the dominant steam cracking process.

G Feedstock Hydrocarbon Feedstock (Ethane, Naphtha, etc.) Furnace Steam Cracking Furnace Feedstock->Furnace Steam Steam Steam->Furnace Quench Rapid Quenching Furnace->Quench Separation Compression & Fractionation Quench->Separation Ethylene Polymer-Grade Ethylene Separation->Ethylene ByProducts Co-products (Propylene, Butadiene, PyGas) Separation->ByProducts

Industrial steam cracking process for ethylene production.

Emerging and Alternative Production Protocols

Beyond conventional steam cracking, significant research focuses on decarbonizing ethylene production and utilizing alternative feedstocks. The table below compares several promising pathways.

Production Method Key Feature Technology Readiness Key Metric/Challenge
Electrically Heated Cracking [4] Replaces fossil fuel combustion with renewable electricity for process heat. Pilot/Demonstration Upstream grid carbon intensity is the key driver for net emissions [4].
Carbon Capture & Storage (CCS) [4] Captives CO₂ from purge gas streams in conventional steam crackers. Early Commercial Can reduce GHG emissions by ~20-40% compared to conventional plants [4].
Electrocatalytic CO₂ Reduction (e-ethylene) [6] Uses renewable electricity to convert captured CO₂ into ethylene. Research & Development Energy Efficiency of the electrolyzer is the primary hurdle for economic viability [6].
Oxidative Coupling of Methane (OCM) [7] Directly converts methane into ethylene in a single reactor. Research & Development (Historic Demo) Low carbon efficiency and reaction heat management are significant challenges [7].
Biological Production (EFE Enzyme) [8] Engineered enzymes convert 2-oxoglutarate into ethylene. Fundamental Research Understanding the hybrid radical-polar enzymatic mechanism for future bioengineering [8].

The relationships and primary challenges of these alternative pathways are summarized in the following flowchart.

G cluster_modernization Modernization of Existing Infrastructure cluster_alternative Alternative Production Pathways Goal Decarbonized Ethylene Production ElectrifiedHeat Electrically Heated Cracker Goal->ElectrifiedHeat CCS Carbon Capture & Storage (CCS) Goal->CCS eEthylene Electrocatalytic CO₂ Reduction Goal->eEthylene OCM Oxidative Coupling of Methane (OCM) Goal->OCM Bio Biological Production (EFE Enzyme) Goal->Bio EnergyEfficiency High Energy Consumption in Electrolyzer eEthylene->EnergyEfficiency Primary Challenge CarbonEfficiency Low Single-Pass Yield & Carbon Efficiency OCM->CarbonEfficiency Primary Challenge Mechanism Understanding & Optimizing Enzymatic Mechanism Bio->Mechanism Research Focus

Research pathways and key challenges for decarbonizing ethylene production.

Detailed Experimental & Process Methodologies

For researchers, the core technical details of these emerging methods are critical.

  • For Electrified Crackers & CCS: The key methodology involves retrofitting existing assets. Techno-economic analysis (TEA) and life cycle assessment (LCA) are used to model the integration of electric heating systems (using Joule heating or resistance heaters) or the installation of carbon capture units on purge gas streams, comparing levelized cost and well-to-gate GHG emissions against conventional benchmarks [4].
  • For Electrocatalytic CO₂ Reduction (e-ethylene): The experimental setup involves an electrochemical flow cell, typically with a copper-based catalyst. The key performance metrics are Faradaic Efficiency (FE) (the fraction of electrons that produce ethylene) and Energy Efficiency (EE). The "cascade" pathway, which first reduces CO₂ to CO and then CO to C₂H₄, shows promise for higher overall efficiency [6]. The core reaction is: CO₂ + 12H⁺ + 12e⁻ → C₂H₄ + 4H₂O.
  • For Oxidative Coupling of Methane (OCM): The experimental setup is a fixed-bed or membrane reactor operating at high temperatures (800-900°C). The process involves a catalyst (e.g., Mn-Na₂WO₄/SiO₂) to activate methane. The main reaction is 2CH₄ + O₂ → C₂H₄ + 2H₂O, but over-oxidation to COₓ is a major side reaction. Advanced reactor designs with oxygen transport membranes are being researched to improve yield [7].
  • For Biological Production: The methodology centers on enzymology. Researchers use techniques like isotopic labeling (e.g., using ¹⁸O₂) to trace atom fate in the reaction catalyzed by the Ethylene-Forming Enzyme (EFE). This has elucidated a hybrid radical-polar mechanism where oxygen is inserted into 2-oxoglutarate, leading to ethylene excision [8].

Key Takeaways for Researchers

  • The Incumbent is Efficient but Dirty: Steam cracking is a highly optimized process, but its high energy demand makes it a major CO₂ emitter. Future gains lie in decarbonizing the energy input, not the core chemistry [4] [2].
  • No Single "Winner" Yet: The optimal decarbonization path is highly region-dependent, influenced by local electricity carbon intensity, feedstock costs, and carbon taxes. Electrification and CCS offer near-term retrofit potential, while e-ethylene and OCM represent more disruptive long-term solutions [4] [7] [6].
  • Data-Driven Decisions are Critical: TEA and LCA are indispensable tools for evaluating the true economic and environmental impact of these emerging technologies, as highlighted in recent literature [4].

References

The Core Pathway: From Methionine to Ethylene

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of ethylene is a two-step pathway that begins with methionine and is efficiently recycled through the Yang Cycle [1] [2].

G Met Methionine (Met) SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) ↑ Rate-limiting step MTA 5'-Methylthioadenosine (MTA) SAM->MTA (Byproduct of ACS) C2H4 Ethylene (C₂H₄) ACC->C2H4 ACC Oxidase (ACO) YangCycle Yang Cycle (Methionine Recycling) MTA->YangCycle YangCycle->Met Recycled Methionine

The ethylene biosynthesis pathway and the Yang Cycle for methionine recycling.

  • Step 1: Synthesis of ACC : The amino acid methionine is first converted to S-adenosyl-L-methionine (SAM). SAM is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS). This is generally the rate-limiting step in ethylene production [2] [3].
  • Step 2: Oxidation to Ethylene : ACC is subsequently oxidized by the enzyme ACC oxidase (ACO) to produce ethylene, along with carbon dioxide and cyanide as by-products [2] [3].
  • The Yang Cycle (Methionine Recycling) : Since methionine is a scarce resource in plant cells, the Yang Cycle is crucial. This metabolic pathway recycles the byproduct 5'-Methylthioadenosine (MTA) back into methionine, allowing for sustained ethylene production even though initial cellular pools of methionine are low [1].

Key Enzymes and Their Regulation

The activity of ACS and ACO tightly controls ethylene output through multiple mechanisms [4].

Enzyme Key Features Regulatory Mechanisms
ACC Synthase (ACS) Multigene family; catalyzes the rate-limiting step [5] [2]. Transcriptional control (e.g., induced by stress [5]); Post-translational control (protein phosphorylation & ubiquitination regulate stability [4]).
ACC Oxidase (ACO) Multigene family; catalyzes the final step [5]. Primarily transcriptional control; expression is induced during specific processes like fruit ripening and stress [5] [4].

Stress-Induced Ethylene Production

Environmental stresses can significantly upregulate ethylene biosynthesis. Research in Arabidopsis thaliana exposed to toxic metals like cadmium (Cd) provides a clear model [5] [6].

  • Molecular Mechanism of Cadmium Induction: Cd exposure increases ethylene production by dramatically inducing the expression of specific ACS and ACO genes, notably ACS2 and ACS6, as well as ACO2 and ACO4 [5].
  • Physiological Impact: This Cd-induced ethylene affects plant biomass and triggers downstream stress-response genes. Mutant plants lacking ACS2 and ACS6 show reduced ethylene emission and delayed stress response, confirming the importance of these specific isoforms [5].

Experimental Protocols for Analysis

Here are integrated protocols for measuring key components of the ethylene biosynthesis pathway, optimized for efficiency and accuracy [3].

Protocol 1: Measuring Ethylene Production

Principle: Ethylene diffusing from plant tissue is accumulated in a sealed container and measured via Gas Chromatography (GC) [3].

Workflow:

G A Enclose sample in airtight jar B Flush with humidified air until steady state A->B C Close jar, take initial headspace sample (t₁) B->C D Incubate for set period (4-14 hours) C->D E Take final headspace sample (t₂) D->E F Analyze samples by Gas Chromatography (GC) E->F G Calculate production rate using ideal gas law F->G

General workflow for measuring ethylene production from plant tissues.

Key Steps:

  • Sample Enclosure: Place the plant tissue in a sealed, airtight container of known volume.
  • Accumulation: Allow ethylene to accumulate for a predetermined time (e.g., 4-14 hours for fruit tissues).
  • Gas Sampling: Withdraw a headspace sample at the beginning (t₁) and end (t₂) of the accumulation period.
  • GC Analysis: Inject the gas samples into a GC equipped with a flame ionization detector.
  • Calculation: Calculate the ethylene production rate using the ideal gas law, considering the free volume of the container, temperature, pressure, and sample weight [3].
Protocol 2: Quantifying ACC and MACC

Principle: ACC is quantified indirectly by converting it to ethylene under specific chemical conditions. MACC is measured as the increase in ACC after acidic hydrolysis [3].

Workflow:

G A Homogenize tissue in 5% Sulfosalicylic Acid (SSA) B Centrifuge to collect supernatant A->B C Split extract B->C D1 Direct ACC Assay C->D1 D2 MACC Assay (acidic hydrolysis) C->D2 E Chemical conversion (NaOCl/NaOH + Hg²⁺) D1->E D2->D1 F Measure liberated ethylene by GC E->F

Workflow for the analysis of ACC and its conjugate, MACC.

Key Steps:

  • Extraction: Homogenize frozen plant tissue in cold 5% sulfosalicylic acid (SSA) and centrifuge to obtain a clear supernatant [3].
  • Chemical Conversion: In a sealed GC vial, mix the extract with a cold NaOCl-NaOH mixture and HgCl₂ solution. The Hg²⁺ ion acts as a catalyst for the conversion of ACC to ethylene [3].
  • Efficiency Control: For each sample matrix, a spiked sample with a known amount of authentic ACC must be run to determine the specific conversion efficiency, which is crucial for accurate quantification [3].
  • MACC Measurement: To measure MACC (the conjugated, inactive form of ACC), an aliquot of the extract is hydrolyzed with concentrated HCl at 100°C. The total ACC is then measured as above. The MACC content is calculated as the difference between total ACC and free ACC [3].
Protocol 3: Measuring In Vitro ACS and ACO Activity

Principle: Enzyme activities are determined by incubating tissue extracts with specific substrates and measuring the reaction products (ACC for ACS, ethylene for ACO) [3].

Assay Enzyme Substrate Product Measured
ACS Activity ACC Synthase S-adenosyl-L-methionine (SAM) ACC (quantified via the chemical conversion method in Protocol 2)
ACO Activity ACC Oxidase 1-aminocyclopropane-1-carboxylic acid (ACC) Ethylene (measured directly by GC)

Key Steps:

  • Enzyme Extraction: Prepare a crude protein extract from plant tissue using an appropriate extraction buffer.
  • Incubation:
    • For ACS: Incubate the extract with its substrate, SAM.
    • For ACO: Incubate the extract with its substrate, ACC, in a sealed vial.
  • Product Quantification:
    • For ACS: The ACC produced during the incubation is quantified using the chemical conversion method described in Protocol 2.
    • For ACO: The ethylene produced in the headspace of the vial is directly measured by GC [3].

References

Ethylene Biosynthesis and Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Ethylene biosynthesis and signal transduction form a critical pathway for plant growth and stress responses. The table below summarizes the core components.

Component Category Key Elements Primary Function
Biosynthesis Enzymes ACS (ACC Synthase), ACO (ACC Oxidase) Catalyze the conversion of Methionine to ethylene via SAM and ACC; ACS is the primary rate-limiting enzyme [1] [2].
Receptors (ER-localized) ETR1, ETR2, ERS1, ERS2, EIN4 Bind ethylene; function as negative regulators; inactivate downstream signaling upon ethylene binding [3] [4] [2].
Key Signaling Proteins CTR1, EIN2, EIN3/EIL1, ERFs Transduce signal from receptors to transcriptional cascade; CTR1 negatively regulates pathway, while EIN2/EIN3/EIL1/ERFs activate response [3] [4] [2].

The canonical signaling pathway, predominantly established through research on Arabidopsis thaliana, is a linear model that is initiated at the endoplasmic reticulum and culminates in the nucleus [3] [1].

EthyleneSignalingPathway cluster_Absence Without Ethylene cluster_Presence With Ethylene Ethylene Ethylene Receptors Receptors (ETR1, ERS1, etc.) CTR1 CTR1 (MAPKKK) EIN2 EIN2 (NRAMP family protein) EIN3_EIL1 EIN3/EIL1 (Transcription Factors) ERFs ERFs (Ethylene Response Factors) Response Growth & Stress Responses A_Receptors Receptors (ETR1, ERS1, etc.) A_CTR1 CTR1 Active A_Receptors->A_CTR1 Activates A_EIN2 EIN2 Phosphorylated (Degraded by ETP1/2) A_CTR1->A_EIN2 Phosphorylates A_EIN3 EIN3/EIL1 Degraded (No Signaling) A_EIN2->A_EIN3 Blocks P_Ethylene Ethylene P_Receptors Receptors Inactive P_Ethylene->P_Receptors P_CTR1 CTR1 Inactive P_Receptors->P_CTR1 Inactivates P_EIN2 EIN2 Cleaved (EIN2-C moves to nucleus) P_CTR1->P_EIN2 No Phosphorylation P_EIN3 EIN3/EIL1 Stable P_EIN2->P_EIN3 Stabilizes P_ERFs ERFs Expressed P_EIN3->P_ERFs Activates P_Response Response Activated P_ERFs->P_Response

The canonical ethylene signaling pathway, showing suppression in the absence of ethylene and activation in its presence.

Detection and Measurement of Ethylene

Accurate ethylene measurement is crucial for physiological studies and post-harvest management. Researchers should select technology based on required sensitivity, selectivity, and application context [5].

Technology Detection Principle Key Characteristics Typical Applications
Gas Chromatography (GC) Separation of gas mixtures High sensitivity and selectivity; requires lab equipment [5] Precise quantification in research labs [5]
Electrochemical Sensing Chemical reaction producing electrical current Portable, good sensitivity/selectivity, suitable for IoT integration [5] Real-time monitoring in storage facilities & transport [5]
Optical Sensing (NDIR) Absorption of specific infrared light Sensitive, potential cross-sensitivity with gases like ethanol [5] Controlled atmosphere research [5]
Photoacoustic Detection Sound wave from light absorption High sensitivity at ppb levels [5] Fundamental plant physiology research [5]
Photocatalytic Degradation TiO2-mediated oxidation under UV Not a sensor; an ethylene removal technology [6] Ethylene scrubbing in post-harvest storage [6]

Key Performance Metrics for Sensors [5]:

  • Selectivity: Ability to distinguish ethylene from other gases (e.g., ethanol, ammonia).
  • Sensitivity/Lower Detection Limit: Must detect concentrations as low as 0.01–1 ppm, or even ppb levels.
  • Stability: Minimal signal drift over time (annual zero drift <10% is desirable).
  • Response/Recovery Time (T90): Time to reach 90% of final signal after exposure or removal; critical for dynamic environments.

Experimental Protocols and Workflows

Genetic and Molecular Analysis

Forward genetic screens using the ethylene "triple response" bioassay in Arabidopsis (characterized by shortened hypocotyl and root, exaggerated apical hook) have been foundational in identifying key signaling mutants (etr, ctr1, ein2, ein3) [3] [1]. Current workflows leverage bioinformatics to mine complex omics data [7].

BioinformaticsWorkflow Data Omics Data Input (Genome, Transcriptome, sRNA) DB Database Queries (TAIR, AHD, OneKP, etc.) Data->DB Analysis In-silico Analysis DB->Analysis CRE Cis-Regulatory Element Analysis Analysis->CRE miRNA miRNA Target Prediction Analysis->miRNA Network Gene Network Construction Analysis->Network Validation Hypothesis & Experimental Validation CRE->Validation miRNA->Validation Network->Validation

A bioinformatics workflow for identifying and analyzing ethylene signaling components from omics data [7].

Key databases and tools for this analysis include [7]:

  • The Arabidopsis Information Resource (TAIR): Reference for Arabidopsis genes.
  • Arabidopsis Hormone Database (AHD): Curated data on hormone-responsive genes.
  • Gene Set-level Analyses of Hormone Responses (GSHR): Tool for analyzing hormone-regulated gene sets.
  • miRDeep-2/psRNATarget: For miRNA identification and target prediction.
Protein-Protein Interaction and Stability

The regulation of ACS protein stability by ubiquitin-mediated degradation is a major control point in ethylene biosynthesis [8].

Protocol Overview: Investigating ACS Protein Degradation

  • Identify C-terminal degron: Fuse the C-terminal domain of the ACS protein of interest to a stable reporter protein (e.g., GUS) [8].
  • Co-expression with E3 Ligases: Express the fusion protein in a system like Nicotiana benthamiana along with candidate E3 ubiquitin ligases (e.g., ETO1, XBAT32) [8].
  • Assess protein stability: Measure reporter protein activity or abundance to indicate whether the ACS degron confers instability.
  • Confirm ubiquitination: Use co-immunoprecipitation (Co-IP) assays to check if the ACS protein is ubiquitinated by the E3 ligase [8].
  • Phosphorylation modulation: Treat cells with kinase inhibitors or co-express relevant kinases to investigate how phosphorylation of the ACS C-terminus affects its interaction with E3 ligases and stability [8].

Research Applications and Future Directions

Ethylene research has significant applications in crop science. Engineering ethylene sensitivity by altering the expression of Ethylene Response Factors (ERFs) shows promise for improving crop growth and stress tolerance in the field [9]. Ethylene's role is highly complex and context-dependent, influencing processes like leaf growth inhibition under stress and the promotion of leaf expansion at low concentrations [10] [9].

Emerging research areas include:

  • Epigenetic Regulation: Exploring how DNA methylation and histone modifications influence the expression of ethylene signaling genes under stress [2].
  • Interaction with Respiration: Investigating the link between ethylene signaling and mitochondrial function, particularly the alternative oxidase (AOX) pathway, during processes like fruit ripening [2].
  • Non-canonical Pathways: Elucidating pathways independent of the classic EIN2-CTR1 cascade, such as those involving interactions with cytokinin signaling [4].

References

Spectroscopic Data & Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

A 2023 study provides a high-resolution experimental line list for ethylene in the 6700–7260 cm⁻¹ region and details the methodology used to create it [1]. This work addresses a gap in high-resolution data for this near-infrared region, which is important for remote sensing and quantitative trace gas analysis.

Summary of Key Experimental Details

Aspect Description
Objective Provide new high-resolution laboratory data for the ethylene absorption spectrum between 5000 and 9000 cm⁻¹ [1].
Instrumentation Bruker IFS 125 HR high-resolution Fourier Transform Spectrometer (FTS) on the AILES beamline of the SOLEIL synchrotron [1].
Spectral Range 5000–9000 cm⁻¹ (with detailed analysis in the 6700–7260 cm⁻¹ interval) [1].
Sample Conditions Recorded at four temperatures (130, 201, 240, 297 K) and two pressures for each temperature to reduce spectral congestion [1].
Key Output An empirical line list of over 19,000 absorption lines at 130 K for the 6700–7260 cm⁻¹ region [1].

Choosing an Ethylene Detection Method

Different research applications call for specific detection techniques. The following table compares methods mentioned in the search results, focusing on trace gas detection and plant physiology.

Technique Principle Typical Applications Key Advantages / Disadvantages

| Fourier Transform Spectroscopy (FTS) [1] | Measures absorption/emission of infrared light across a wide range to create a high-resolution spectrum. | Laboratory analysis, creating reference line lists, remote sensing [1]. | Adv: High resolution, wide spectral range. Disadv: Complex instrumentation. | | Laser-Based Photo-Acoustic Spectroscopy [2] | A laser beam excites gas molecules; the resulting sound wave is detected by a microphone. | Real-time, sensitive trace gas detection in plant physiology and other biological research [2]. | Adv: Extremely sensitive for trace gases, real-time measurement. Disadv: Equipment can be expensive [2] [3]. | | Cavity Ring Down Spectroscopy (CRDS) [1] | Measures the decay rate of light in an optical cavity; the decay time is affected by absorption from the gas sample. | Trace gas analysis, atmospheric chemistry [1]. | Adv: Very high sensitivity. Disadv: Can be limited to narrower spectral regions. | | Gas Chromatography (GC) [3] | Separates gas mixtures in a column, with ethylene typically detected by a Flame Ionization Detector (FID). | Common method for ethylene quantification, especially in plant samples [3]. | Adv: Widely available, can separate multiple gases. Disadv: Requires headspace accumulation, not real-time [3]. |

A Practical Experimental Workflow

Based on the search results, here is a generalized workflow for conducting a spectroscopic analysis of ethylene, which can be adapted based on your specific research goals and equipment.

cluster_prep Experiment Preparation cluster_acquire Data Acquisition cluster_analysis Data Processing & Analysis Start Start: Define Research Objective Prep1 Select Appropriate Technique (e.g., FTS for reference data, Photo-acoustic for trace gas) Start->Prep1 Prep2 Prepare Ethylene Sample (Control purity, pressure, temperature) Prep1->Prep2 Prep3 Calibrate Instrumentation Prep2->Prep3 Acquire1 Record Absorption Spectrum Prep3->Acquire1 Acquire2 Vary Parameters if Needed (e.g., Temperature for congestion reduction) Acquire1->Acquire2 Analysis1 Construct Empirical Line List (Line positions, intensities) Acquire2->Analysis1 Analysis2 Compare with Theoretical/Variational Lists (e.g., TheoReTS) Analysis1->Analysis2 Analysis3 Determine Lower State Energy (Eemp) from temperature-dependent intensities Analysis2->Analysis3 End End: Publish Data & Methodology Analysis3->End

References

ethylene thermodynamic properties and data

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Property Data for Ethylene

The tables below summarize key thermodynamic properties of ethylene (C₂H₄), compiled from the NIST Standard Reference Data Program and other engineering resources [1] [2] [3].

Table 1: Fundamental Thermodynamic Properties of Ethylene

Property Value Units Source
Molecular Weight 28.054 g/mol [2] [3]
Melting Point 103.8 - 104.15 K [1] [2]
Boiling Point (at 1 atm) 169.35 - 169.40 K [1] [3]
Critical Temperature 282.35 - 282.5 K [1] [3]
Critical Pressure 5.04 - 5.06 MPa [1] [2] [3]
Critical Density 214 - 214.2 kg/m³ [2] [3]
Critical Volume 0.131 L/mol [1]
Gas Constant (Individual) 296.4 J/(kg·K) [2]
Triple Point Temperature 104.0 ± 0.1 K [1] [4]
Triple Point Pressure 0.000122 MPa [2]

Table 2: Phase Change and Energy Properties

Property Value Units Conditions Source
Enthalpy of Vaporization (ΔvapH) 13.544 kJ/mol At boiling point (169.40 K) [1]
Enthalpy of Fusion (ΔfusH) 3.351 kJ/mol At melting point [1]
Enthalpy of Sublimation (ΔsubH) 18.4 kJ/mol At 91.5 K [1]
Entropy of Vaporization (ΔvapS) 79.95 J/(mol·K) At boiling point [1]
Heat Capacity, Cp (gas) 42.9 J/(mol·K) At 25°C [2]
Heat Capacity, Cp (liquid) 67.4 J/(mol·K) At boiling point [2]
Thermal Conductivity 0.020 W/(m·°C) Not specified [2]

Table 3: Saturation Vapor Pressure According to Antoine Equation The Antoine Equation provides a model for calculating vapor pressure: log₁₀(P) = A − [B / (T + C)], where P is pressure in bar and T is temperature in Kelvin [1].

Temperature Range (K) A B C
149.37 to 188.57 3.87261 584.146 -18.307

Experimental Methods and Data Compilation

The thermodynamic data for ethylene is established through precise experimental methods.

Measurement Protocols

  • Phase Change Data: Properties like boiling point, melting point, and critical point are determined using highly controlled PVT (Pressure-Volume-Temperature) experiments. These methods involve measuring the properties of ethylene under various temperatures and pressures to accurately locate phase boundaries [1].
  • Enthalpy of Vaporization: This is commonly measured using calorimetry. The classic experiment involves measuring the heat input required to vaporize a known quantity of liquid ethylene at a constant temperature and pressure, typically at its boiling point [1].

Data Compilation and Reliability The provided data, especially from the NIST WebBook, is a compilation from numerous primary research studies conducted over decades. Values are often presented as averages from multiple experiments (e.g., boiling point as an "Average of 9 values") to ensure accuracy and reliability [1]. The methodologies are considered foundational and robust, forming the basis for international standard reference data.

Phase Behavior Diagram

The following diagram illustrates the relationship between pressure and temperature for ethylene, highlighting its key thermodynamic states.

ethylene_phase Phase Diagram for Ethylene cluster_phases Phase Diagram for Ethylene Solid Solid TriplePoint Solid->TriplePoint Sublimation Curve Liquid Liquid Gas Gas Liquid->Gas Critical Point CriticalPoint Liquid->CriticalPoint Vaporization Curve TriplePoint->Liquid Fusion Curve Triple Point\n(104.0 K, 0.000122 MPa) Triple Point (104.0 K, 0.000122 MPa) TriplePoint->Triple Point\n(104.0 K, 0.000122 MPa) CriticalPoint->Gas Critical Point\n(282.35 K, 5.04 MPa) Critical Point (282.35 K, 5.04 MPa) CriticalPoint->Critical Point\n(282.35 K, 5.04 MPa)

This diagram shows the phases of ethylene coexist in equilibrium at the triple point. The vaporization curve ends at the critical point, beyond which the distinct liquid and gas phases do not exist [1] [2].

Applications and Practical Considerations

  • Industrial Use: Ethylene is a primary feedstock for producing polymers (like polyethylene), ethylene oxide, and ethanol [3]. Its high purity is critical in these processes.
  • Safety Handling: Ethylene is a highly flammable and explosive gas. It is not toxic but is a simple asphyxiant. Containers may rupture violently under fire or heat conditions [2].

References

Comprehensive Guide to Ethylene Measurement Protocols Using Gas Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethylene Measurement

Ethylene is a gaseous phytohormone that plays a pivotal role in regulating plant growth, development, ripening, senescence, and responses to various stresses and pathogen infections [1]. Accurate measurement of ethylene is critically important in numerous research and industrial fields, including plant physiology, post-harvest technology, and fruit logistics, as it helps in identifying the optimal maturity stage of fruits and vegetables for both short-term and long-term storage, thereby extending their shelf life [1] [2].

Gas Chromatography (GC) remains the most widely used method for separation and analysis of ethylene due to its high selectivity, small sample requirement, and fast analysis capabilities [3] [4]. This guide provides a detailed overview of current GC-based methods, including protocols and a comparative analysis of different detection systems.

Methods for Ethylene Detection in Gas Chromatography

Several detection methods can be coupled with GC for ethylene measurement, each with its own advantages and limitations. The choice of detector depends on the required sensitivity, selectivity, and the specific application [3].

Comparison of Detection Methods

The table below summarizes the three primary detection methods used in gas chromatography for ethylene measurement:

Table: Comparison of Ethylene Detection Methods in Gas Chromatography

Detection Method Working Principle Sensitivity Advantages Limitations
Flame Ionization Detection (FID) Measures ions produced when organic compounds are burned in a hydrogen-air flame [3]. Tens of nL L⁻¹ (ppb) [3] Robust, reliable, widely available, high linearity [3] [4]. Requires carrier and support gases, destroys sample [3].
Photoionization Detection (PID) Uses high-energy UV light to ionize gas molecules; the resulting current is measured [3]. Sub-nL L⁻¹ (ppb) to tens of nL L⁻¹ [3] High sensitivity, good selectivity for aromatics and olefins [3]. Sensitivity varies by compound, can be affected by humidity [3].
Reduction Gas Detection (RGD) Detects gases that reduce heated mercuric oxide to mercury vapor, measured by atomic absorption at 254 nm [5]. Parts-per-billion (ppb) levels [5] Exceptionally high sensitivity and selectivity for ethylene and other reduction gases [5]. Uses toxic mercury compounds, requires specific reactor bed maintenance [5].
Advanced and Alternative Sensing Methods

Other sensing technologies have been developed for specific applications, particularly where GC may be impractical:

  • Electrochemical Sensing: These sensors measure the current generated when ethylene undergoes oxidation or reduction at an electrode. Modern systems can achieve detection in the ppb range and are suitable for portable or continuous monitoring devices, though they can suffer from cross-sensitivity to other gases and drift over time [3] [6].
  • Optical Sensing (Laser-Based): These methods, including laser-based photoacoustic spectroscopy, offer high sensitivity (potentially sub-ppb) and real-time, non-destructive monitoring. However, the equipment is often more expensive and complex, making it less common in routine laboratories [3] [7].

Detailed Experimental Protocols

Protocol 1: Ethylene Measurement from Fruits and Vegetables

This protocol is adapted from methods used to study ethylene evolution in various fruits, suitable for both climacteric and non-climacteric types [1] [5] [8].

3.1.1 Materials and Equipment
  • Gas Chromatograph equipped with FID or PID detector
  • GC column (e.g., packed Unibeads 3S or a TG-BOND Q+ PLOT capillary column for better separation of C2 hydrocarbons) [5] [4]
  • Gas-tight syringes (e.g., 1 mL capacity)
  • Airtight sampling vessels (e.g., glass jars or sealed polypropylene bottles with septum ports) [5] [8]
  • Standard ethylene gas mixture for calibration
3.1.2 Procedure
  • Sample Preparation: Place a known weight of fruit or vegetable into an airtight sampling vessel. The vessel should be of an appropriate size to allow for headspace accumulation without causing excessive stress to the sample [5] [8].
  • Incubation: Seal the vessel and allow the sample to incubate at a constant temperature (e.g., 25°C) for a defined period. The incubation time can vary from 1 hour for high-producing tissues to several hours for low-emitting samples [8]. To avoid stress from depleted oxygen or accumulated CO₂, vessels can be flushed with air and sealed only for a short, standardized period [3].
  • Gas Sampling: After incubation, use a gas-tight syringe to withdraw a defined volume of headspace gas (typically 1 mL) through the vessel's septum [8].
  • GC Analysis:
    • Inject the gas sample manually or via an autosampler into the GC injector port.
    • Example GC Conditions (Isothermal): Oven temperature 130°C, carrier gas (Helium or Nitrogen) flow rate 30 mL/min. These conditions can elute ethylene in about 84 seconds, with a total analysis time under 4 minutes [5].
  • Quantification: Quantify the ethylene concentration in the sample by comparing the peak area from the chromatogram to a calibration curve generated from certified standard ethylene gases at known concentrations [4].
Protocol 2: Ethylene Measurement in Low-Emitting Plant Tissues (Leaves and Buds)

This protocol is specifically designed for plant tissues like leaves and apical buds, which release much lower ethylene concentrations than fruits [4].

3.2.1 Materials and Equipment
  • Gas Chromatograph with FID
  • TG-BOND Q+ porous layer open tubular (PLOT) capillary column (or similar, for excellent separation of ethylene from ethane and acetylene) [4]
  • Gas-tight syringes (100 µL and 2.5 mL)
  • Small glass vials (e.g., 1.8 mL or 20 mL crimp-top headspace vials) with appropriate septa [4]
3.2.2 Procedure
  • Sample Harvest and Equilibration: Quickly harvest the leaf or bud tissue and immediately place it into a glass vial of an appropriate size. Seal the vial and allow it to equilibrate for 10 minutes at ambient temperature. This step allows "wound ethylene"—produced in response to the cutting—to be released and dissipate, preventing it from skewing the results [4].
  • Incubation: After the initial equilibration, re-seal the vial and incubate the sample for a longer period (e.g., 3 hours) at ambient temperature to allow ethylene to accumulate to a detectable level [4].
  • Gas Sampling: Use a gas-tight syringe (e.g., 100 µL) to aspirate a sample from the vial's headspace.
  • GC Analysis:
    • Inject the sample into the GC. The use of a capillary PLOT column provides high sensitivity and a linear calibration range over several orders of magnitude [4].
    • The carrier gas is typically High Purity Helium (99.999%).
  • Quantification: As with Protocol 1, quantify ethylene using a calibration curve from external standards. The use of a selective column ensures accurate identification and measurement [4].

Workflow and System Configuration Diagrams

Generic Workflow for Ethylene Measurement via GC

The following diagram illustrates the logical flow of a typical ethylene measurement experiment, from sample preparation to data analysis.

G Start Start Experiment SamplePrep Sample Preparation Place tissue in sealed vial Start->SamplePrep Incubate Headspace Incubation Allow ethylene to accumulate SamplePrep->Incubate GasSample Headspace Gas Sampling Use gas-tight syringe Incubate->GasSample GCAnalysis GC Analysis Inject and separate components GasSample->GCAnalysis DataAnalysis Data Analysis Compare peak to calibration curve GCAnalysis->DataAnalysis End End DataAnalysis->End

Configuration of a GC System with Reduction Gas Detection

For high-sensitivity applications, a GC system can be configured with a Reduction Gas Detector (RGD). The following diagram outlines the key components and gas flow path of such a system.

G SampleLoop Sample Injection Loop GuardColumn Guard Column SampleLoop->GuardColumn MainColumn Analytical Column GuardColumn->MainColumn RGD RGD Detector (HgO Reaction Bed) MainColumn->RGD Separated Ethylene Filter MnO₂ Catalyst Filter RGD->Filter Data Data Output (Chromatogram) Filter->Data

Troubleshooting and Best Practices

  • Minimizing Stress Artifacts: When enclosing living plant material, short incubation times or continuous flushing systems are preferred to prevent changes in CO₂, O₂, and humidity levels, which can themselves alter ethylene production rates [3].
  • Handling Low-Emitting Tissues: For tissues with very low ethylene production (e.g., leaves, buds), a pre-concentration or trapping step may be necessary. This involves flushing the headspace through a trap that adsorbs ethylene, which is then thermally desorbed into the GC, significantly enhancing sensitivity [3] [5].
  • System Calibration and Maintenance: Regular calibration with certified standard gases is essential for accurate quantification. For RGD systems, monitor detector noise and response, as a worn-out mercury oxide reaction bed will lead to high background noise and erratic signals [5].

Conclusion

Gas chromatography remains a powerful and versatile technique for the precise measurement of ethylene in various biological samples. The choice of detector—FID for routine analysis, PID for higher sensitivity, or RGD for ultratrace detection—should be guided by the specific sensitivity requirements and application context. The protocols outlined here, from standard fruit measurements to specialized methods for low-emitting tissues, provide a robust framework for researchers to obtain reliable and reproducible data, thereby advancing studies in plant biology, post-harvest technology, and beyond.

References

ACC quantification methods in plant tissues

Author: Smolecule Technical Support Team. Date: February 2026

Overview of ACC Quantification Methods

1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct biosynthetic precursor to the plant hormone ethylene. Its accurate quantification is essential for understanding plant development and stress responses, but is challenging due to its small size, electroneutrality, and very low concentration in plant tissues [1] [2]. The table below summarizes the key characteristics of different ACC quantification methods.

Method Key Principle Sample Requirement Key Advantages Key Limitations / Notes
LC-MS/MS (Direct) [1] [2] Direct measurement via Liquid Chromatography-Tandem Mass Spectrometry ~10 mg fresh weight High sensitivity (LOD: 2.5 pg); No derivatization; Includes isotope-labeled internal standard ([²H₄]ACC) to correct for matrix effects [1]. Requires access to UHPLC-ESI-MS/MS instrumentation.
LC-MS/MS (Derivatized) [3] Derivatization with AccQ-Tag reagent prior to LC-MS/MS analysis ~10 mg fresh weight Improved chromatographic retention for ACC; Allows simultaneous analysis of other phytohormone classes in a separate injection [3]. Requires derivatization step; Sample must be analyzed twice (derivatized for ACC, underivatized for other hormones).
Classical Chemical Assay [4] [5] Indirect quantification by chemical conversion of ACC to ethylene, measured by Gas Chromatography (GC) ~0.5 g fresh weight Cost-effective; Does not require MS instrumentation; Protocol for conjugate (MACC) analysis available [4] [5]. Lower throughput; Requires toxic reagent (HgCl₂); Measures ACC indirectly.
Enzyme-linked Methods In vitro activity assay of ACC Oxidase (ACO) Varies Provides functional enzyme activity data, not just metabolite levels [4]. Not a direct measure of ACC pool size.

Detailed Experimental Protocols

Protocol 1: Direct Quantification of ACC by UHPLC-ESI-MS/MS

This protocol describes a sensitive and cost-saving method for ACC quantification without derivatization, using liquid-liquid micro-extraction (LLME) for purification [1] [2].

1. Reagents and Equipment

  • Chemicals: ACC standard, [²H₄]ACC internal standard (IS), HPLC-grade acetonitrile, ethyl-acetate, acetic acid, ultrapure water.
  • Equipment: Mortar and pestle, liquid nitrogen, vortex mixer, microcentrifuge, vacuum concentrator, UHPLC system coupled to an ESI-triple quadrupole mass spectrometer.

2. Sample Preparation and Extraction

  • Homogenize plant tissue (e.g., 10 mg of fresh fruit powder) in liquid nitrogen.
  • Add 0.5 mL of acetonitrile and 0.2 µg of [²H₄]ACC internal standard to the powdered tissue in a 1.5 mL tube.
  • Vortex for 1 hour at room temperature.
  • Centrifuge at 15,000 g for 10 minutes and collect the supernatant.
  • Re-extract the pellet with 0.2 mL of acetonitrile, centrifuge again, and combine the supernatants.
  • Dry the combined supernatant under vacuum.

3. Liquid-Liquid Micro-Extraction (LLME) Purification

  • Reconstitute the dried extract in 100 µL of ultrapure water and sonicate for 5 minutes.
  • Add 100 µL of ethyl-acetate, vortex for 1 minute, and centrifuge at 15,000 g for 1 minute.
  • Discard the upper (ethyl-acetate) phase.
  • Repeat the LLME purification step once more with another 100 µL of ethyl-acetate.
  • Dry the purified aqueous phase in a vacuum concentrator.

4. LC-MS/MS Analysis

  • Reconstitute the final dried extract in 100 µL of 80% acetonitrile.
  • Centrifuge at 15,000 g for 10 minutes and transfer the supernatant to an LC vial for analysis.
  • The established UHPLC-MS/MS method uses precise control of the mobile phase entering the mass spectrometer to reduce contamination. The method validation shows a limit of detection (LOD) of 2.5 pg, a recovery rate of 95.82%, and a good linear range from 0.5 to 1500 ng·mL⁻¹ (R² = 0.9998) [1].

The workflow for this method is outlined below.

start Start with Plant Tissue homo Homogenize in Liquid Nitrogen start->homo extract Extract with Acetonitrile & Add [²H₄]ACC Internal Standard homo->extract centrifuge1 Centrifuge & Collect Supernatant extract->centrifuge1 dry1 Dry Down Supernatant centrifuge1->dry1 purify Reconstitute in Water & Purify via Liquid-Liquid Micro-Extraction (LLME) with Ethyl-Acetate dry1->purify dry2 Dry Purified Aqueous Phase purify->dry2 prep Reconstitute in 80% Acetonitrile for LC-MS/MS Analysis dry2->prep analyze UHPLC-ESI-MS/MS Analysis prep->analyze end Quantitative Data analyze->end

Protocol 2: Indirect Chemical Assay for ACC and MACC

This classic protocol, optimized from the original Lizada and Yang method, quantifies ACC indirectly by measuring the ethylene released from it via chemical reaction [4] [5]. It is also applicable to the conjugated form, MACC.

1. Reagents and Equipment

  • Solutions: 5% (m/v) Sulfosalicylic Acid (SSA), 10 mM HgCl₂ (Toxic), 5% (v/v) NaOCl, 6 M NaOH, 6 M HCl.
  • Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Photoionization Detector (PID), air-tight vials (e.g., 20 mL GC vials).

2. ACC Extraction

  • Extract ~0.5 g of frozen, crushed plant tissue with 1 mL of 5% SSA for 30 minutes at 4°C.
  • Centrifuge for 10 minutes at 5,000 g and collect the supernatant (ACC extract).

3. ACC Quantification via Ethylene Release

  • For each sample, set up two reaction vials:
    • Vial A (Sample): Mix a known volume of ACC extract with the reaction mixture.
    • Vial B (Spiked Sample): Mix the same volume of ACC extract spiked with a known amount of ACC standard (e.g., 10 µL of 10 µM ACC) with the reaction mixture. This is critical for determining the reaction efficiency for each sample [4].
  • Reaction Mixture: The final reaction typically includes HgCl₂ and a saturated, ice-cold mixture of NaOCl/NaOH [4] [5].
  • Incubate on ice for a short period (e.g., 4 minutes), vortexing during the reaction to release ethylene into the headspace.
  • Measure the ethylene concentration in the headspace (e.g., 1 mL injection) using GC.

4. MACC Quantification by Acid Hydrolysis

  • Hydrolyze 100 µL of the ACC extract with 6 M HCl for 4 hours at 100°C to convert MACC to ACC.
  • Neutralize the hydrolysate with 6 M NaOH and centrifuge.
  • Analyze the supernatant for total ACC content (hydrolyzed ACC + free ACC) as described in Step 3.
  • The MACC content is calculated by subtracting the free ACC from the total ACC.

The workflow for the chemical assay, including the spiking control, is shown below.

start Start with Plant Tissue extract Extract with 5% Sulfosalicylic Acid (SSA) start->extract centrifuge Centrifuge & Collect Supernatant (ACC Extract) extract->centrifuge split Split Extract centrifuge->split macc_path For MACC: Hydrolyze Extract with HCl (Converts MACC to ACC) centrifuge->macc_path  Parallel Path for MACC vial_a Vial A: Sample Extract split->vial_a vial_b Vial B: Spiked Extract (Add Known ACC Standard) split->vial_b react React with NaOCl/NaOH & HgCl₂ on Ice (Liberates Ethylene) vial_a->react vial_b->react measure Measure Ethylene in Headspace via GC react->measure calc Calculate ACC Content Using Reaction Efficiency from Spiked Sample measure->calc macc_measure Measure Total ACC (Subtract free ACC for MACC) macc_path->macc_measure  Parallel Path for MACC

Summary and Recommendations

  • For Highest Sensitivity and Accuracy: The direct LC-MS/MS method (Protocol 1) is the preferred choice. Its use of an isotope-labeled internal standard corrects for matrix effects and recovery losses, providing superior precision for very small sample sizes [1] [2].
  • For Labs without MS Access: The indirect chemical assay (Protocol 2) remains a reliable and cost-effective alternative. Its inclusion of a sample-specific spiking control is essential for obtaining accurate results, compensating for the variable efficiency of the chemical conversion [4].
  • For Comprehensive Hormonal Profiling: If your study requires simultaneous measurement of ACC along with other major phytohormone classes (auxins, cytokinins, etc.), the derivatization-based LC-MS/MS method is highly suitable, despite requiring two injections per sample [3].

I hope these detailed application notes and protocols assist in your research. Should you need to delve deeper into the analysis of ACC conjugates or enzyme activity assays, please feel free to ask.


References

Comprehensive Guide to ACO Enzyme Activity Assays: Protocols and Applications for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ACO Enzymes and Functional Diversity

ACO (Apocarotenoid Oxygenase/Cleavage Oxygenase) enzymes represent a diverse family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of carotenoids and apocarotenoids across various biological systems. These enzymes play critical physiological roles in multiple organisms, from cyanobacteria to plants and mammals. In plants, ACO is more commonly known as ACC Oxidase, which catalyzes the final step in ethylene biosynthesis by converting 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a crucial plant hormone regulating growth, development, and stress responses [1]. Meanwhile, in cyanobacteria and mammalian systems, ACO enzymes participate in carotenoid metabolism pathways, generating important compounds like retinal and other apocarotenoid signaling molecules [2].

The biochemical diversity of ACO enzymes presents both challenges and opportunities for researchers developing activity assays. These enzymes belong to the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily, characterized by a double-stranded β-helix (DSBH) core fold containing a typical 2-His-1-carboxylate motif required for iron binding [1]. However, ACO exhibits unique characteristics within this family, as it utilizes ascorbate as a catalyst instead of 2-oxoglutarate, making it a distinctive member of the plant 2OGD superfamily [1]. Understanding these fundamental biochemical properties is essential for developing robust activity assays that accurately measure ACO function in various research and drug development contexts.

HPLC-Based ACO Activity Assay Protocol

Principle and Applications

The HPLC-based detection method provides a highly sensitive approach for quantifying ACO activity by directly measuring reaction products with precision. This method is particularly valuable for detailed kinetic studies and when working with novel or uncharacterized ACO enzymes where reaction specificity must be confirmed. The protocol leverages separation technology to resolve substrate from products, enabling accurate quantification of even minor reaction components in complex mixtures [3]. This makes it ideal for investigating inhibitor effects on ACO activity or characterizing mutant enzymes with altered catalytic properties, as the chromatographic profile can reveal changes in product distribution or the appearance of atypical reaction products.

Reagents and Equipment
  • Purified ACO enzyme: Native or metal-substituted forms (2 μg per reaction) [3]
  • Reaction buffer: 20 mM HEPES-NaOH (pH 7.0) containing 0.05% (w/v) Triton X-100 [3]
  • Substrate solution: Ethanolic solution of all-trans-8′-apocarotenal (final concentration 100 μM) [3]
  • Extraction solvent: High-purity hexane for product extraction [3]
  • Termination reagent: HPLC-grade methanol for reaction quenching [3]
  • Analytical standards: all-trans-retinal (>95% purity) for quantification [3]
  • Equipment: HPLC system with compatible detector, shaker-incubator capable of maintaining 28°C with 500 rpm shaking [3]
Step-by-Step Procedure
  • Reaction Setup: Combine 2 μg of purified ACO with 200 μL reaction buffer in a suitable container. Gently mix to ensure uniform enzyme distribution without causing denaturation through excessive agitation [3].

  • Reaction Initiation: Add ethanolic solution of all-trans-8′-apocarotenal to achieve a final concentration of 100 μM. Mix immediately but gently to ensure rapid and uniform substrate distribution throughout the reaction mixture [3].

  • Incubation Conditions: Transfer the reaction mixture to a shaker-incubator pre-set to 28°C with 500 rpm shaking. Maintain these conditions for exactly 1 minute to allow sufficient product formation while minimizing non-enzymatic degradation [3].

  • Reaction Termination: Add 300 μL of ice-cold methanol to quench the reaction. Vortex briefly to ensure complete mixing, which effectively denatures the enzyme and halts further catalytic activity [3].

  • Product Extraction: Add 500 μL of hexane to the quenched reaction mixture. Vortex vigorously for 30-60 seconds to facilitate efficient partitioning of hydrophobic reaction products into the organic phase. Centrifuge at 10,000 × g for 2 minutes to achieve clear phase separation [3].

  • HPLC Analysis: Carefully collect the upper hexane layer containing extracted products and analyze directly by HPLC using previously established separation conditions. Monitor elution at appropriate wavelengths for detection of all-trans-retinal and other relevant apocarotenoids [3].

  • Quantification: Quantify the amount of generated all-trans-retinal by comparison against a standard curve generated with known amounts of authentic all-trans-retinal standard. Express enzyme activity as nmol of product formed per minute per mg of enzyme [3].

Spectrophotometric ACO Activity Assay Protocol

Principle and Applications

The spectrophotometric activity assay provides a rapid, continuous method for monitoring ACO activity by measuring substrate depletion or product formation in real time. This approach is particularly valuable for high-throughput screening applications and initial enzyme characterization studies where multiple samples must be processed quickly. The method capitalizes on the distinct spectral properties of carotenoids and apocarotenoids, which exhibit characteristic absorption spectra that alter as the molecular structure changes through enzymatic cleavage [3]. This enables researchers to continuously monitor reaction progress without the need for sample extraction or separation steps, making it ideal for kinetic parameter determination and rapid assessment of enzyme activity under various conditions.

Reagents and Equipment
  • Purified ACO enzyme: 6 μg per reaction [3]
  • Reaction buffer: 20 mM HEPES-NaOH (pH 7.0) with 0.05% Triton X-100 [3]
  • Substrate solution: all-trans-8′-apocarotenal (final concentration 25 μM) [3]
  • Test compounds: For inhibitor or activator screening studies [3]
  • Equipment: UV-Vis spectrophotometer (e.g., Lambda Bio spectrometer) or plate reader (e.g., Flexstation 3) capable of maintaining 28°C [3]
Step-by-Step Procedure
  • Sample Preparation: Add 6 μg of purified ACO to 100 μL of reaction buffer in a spectrophotometer cuvette or multi-well plate. Include test compounds at this stage if investigating potential inhibitors or activators [3].

  • Pre-incubation: Incubate the enzyme mixture for 10 minutes at 28°C to allow temperature equilibration and potential interaction with test compounds. This step ensures that observed effects result from genuine enzyme modulation rather than temperature artifacts [3].

  • Reaction Initiation: Add all-trans-8′-apocarotenal to achieve a final concentration of 25 μM in a total reaction volume of 200 μL. Mix immediately by gentle inversion or plate shaking, taking care to avoid introducing air bubbles that could interfere with absorbance readings [3].

  • Absorbance Monitoring: Immediately measure absorbance changes at appropriate wavelengths (typically 400-500 nm for apocarotenoids) over time using a spectrophotometer or plate reader maintained at 28°C. Continue monitoring for a sufficient period to establish a linear rate of change (typically 5-30 minutes) [3].

  • Control Measurements: Perform parallel assays with protein omitted from the reaction mixture to determine the rate of non-enzymatic substrate degradation. Subtract this background rate from experimental measurements to calculate enzyme-specific activity [3].

  • Data Analysis: Calculate enzyme activity using the extinction coefficient for the substrate or product. For all-trans-8′-apocarotenal, monitor depletion at its maximum absorbance wavelength, or follow the appearance of cleavage products at their characteristic wavelengths [3].

Table 1: Key Comparison of ACO Activity Assay Methods

Parameter HPLC-Based Assay Spectrophotometric Assay
Detection Principle Product separation and quantification Absorbance change monitoring
Sensitivity High (pmol-nmol range) Moderate (nmol range)
Throughput Low to moderate High
Information Content Identifies specific products Measures overall activity
Equipment Requirements HPLC system Spectrophotometer/plate reader
Typical Incubation Time 1 minute 10-30 minutes
Key Applications Detailed mechanistic studies, product identification Kinetic studies, inhibitor screening

Quantitative Data and Experimental Parameters

Optimized Assay Conditions for Different ACO Types

Successful ACO activity measurement requires careful parameter optimization to ensure accurate and reproducible results. The experimental conditions must be tailored to the specific ACO enzyme being studied, as optimal pH, temperature, and co-factor requirements can vary significantly between enzymes from different biological sources. Based on established protocols, the general assay parameters for plant ACO enzymes include a slightly acidic pH (7.0-7.5) and temperatures ranging from 25-30°C, reflecting physiological conditions in plant tissues [3] [1]. Additionally, the critical cofactors including Fe(II), ascorbate, and molecular oxygen must be present in sufficient quantities to support maximal enzyme activity, as ACO belongs to the class of non-heme iron-containing enzymes that require these components for catalytic function [1].

For specialized applications, such as studying inhibitor effects or characterizing enzyme variants, researchers may need to modify standard protocols to address specific experimental questions. When investigating detergent effects, for example, particular attention should be paid to the choice and concentration of detergent in the reaction mixture, as linear polyoxyethylene detergents like tetraethylene glycol monooctyl ether (C8E4) have been shown to strongly inhibit the apocarotenoid oxygenase activity of ACO enzymes [2]. Similarly, when working with membrane-associated forms of ACO, additional optimization may be required to maintain enzyme stability and activity throughout the assay procedure.

Table 2: Key Experimental Parameters for ACO Activity Assays

Parameter Recommended Conditions Notes and Variations
Temperature 28°C Range: 25-30°C depending on enzyme source
pH 7.0 (HEPES-NaOH) Plant ACOs typically pH 7.0-7.5
Reaction Time 1 min (HPLC), 10-30 min (spectrophotometric) Optimize for linear product formation
Enzyme Amount 2-6 μg per reaction Adjust based on specific activity
Substrate Concentration 25-100 μM Varies with substrate type and Km
Essential Cofactors Fe(II), Ascorbate, O₂ Critical for catalytic activity
Detergent 0.05% Triton X-100 Avoid linear polyoxyethylene detergents
Detection Limits and Quantification Approaches

The sensitivity of detection varies considerably between different ACO assay formats, with each method offering distinct advantages for specific applications. For ethylene-producing ACO enzymes (ACC oxidases), gas chromatography provides detection in the ppb range (1:10⁹), while more advanced techniques like photoacoustic laser spectrophotometry can achieve exceptional sensitivity at the ppt level (1:10¹²) [4]. For apocarotenoid-cleaving ACO enzymes, HPLC-based detection typically allows quantification in the pmol to nmol range, depending on the detection method employed and the extinction coefficients of the target compounds [3]. Understanding these detection limitations is crucial for selecting the appropriate methodology and ensuring that measured activities fall within the quantifiable range of the chosen assay.

Quantification approaches for ACO activity also vary based on the specific assay format. For HPLC-based methods, quantification typically involves comparison against authentic standards, with calibration curves generated using known amounts of purified reaction products [3]. For spectrophotometric assays, activity calculations rely on extinction coefficients of substrates or products, with continuous monitoring allowing direct determination of reaction rates [3]. In all cases, inclusion of appropriate controls is essential to account for non-enzymatic substrate degradation or product formation, particularly when working with unstable compounds like apocarotenoids or when testing potential inhibitors that might interfere with detection methods.

Activity-Based Workflow for Covalent Inhibitor Screening

Screening Strategy and Experimental Design

The development of covalent inhibitors targeting ACO enzymes has gained significant interest in drug discovery due to their potential for prolonged pharmacodynamic effects and enhanced potency. An effective screening workflow for identifying such inhibitors begins with initial rapid screening using the spectrophotometric assay to identify potential hit compounds that modulate ACO activity [5]. This primary screening should include appropriate controls to distinguish between genuine enzyme inhibition and interference with the detection system. Promising hits from the initial screen then progress to secondary validation using more rigorous HPLC-based assays to confirm mechanism of action and determine inhibition constants.

The experimental design for inhibitor screening must account for the unique characteristics of covalent inhibitors, which typically exhibit time-dependent inhibition as the covalent bond forms with the target enzyme. This requires extended pre-incubation periods of test compounds with the enzyme before substrate addition, unlike reversible inhibitors where pre-incubation may be minimal [5]. Additionally, researchers should implement dilution experiments to confirm the irreversibility of inhibition by demonstrating that enzyme activity does not recover after extensive dilution of the enzyme-inhibitor complex. These specialized approaches are essential for accurately characterizing covalent inhibitors and avoiding false positives or misinterpretation of results.

Data Interpretation and Hit Validation

Interpretation of inhibitor screening data for ACO enzymes requires careful analysis of kinetic parameters and consideration of the enzyme's reaction mechanism. For covalent inhibitors, the time-dependent progression of inhibition is a key characteristic, typically manifesting as a decrease in enzyme activity with increasing pre-incubation time [5]. Analysis of this time dependence allows calculation of the inactivation rate constant (kₘₐₓ) and the inhibitor concentration required for half-maximal inactivation (Kᵢ), which together provide a quantitative measure of inhibitor potency. Additionally, researchers should assess the stoichiometry of inactivation to confirm that inhibition results from specific binding rather than non-specific enzyme modification or aggregation.

Hit validation should include counter-screening assays to exclude compounds that interfere with the detection system or non-specifically disrupt enzyme function. For ACO inhibitors, this is particularly important given the enzyme's susceptibility to inhibition by various detergents and metal-chelating agents [2]. Confirmed hits should be further characterized through structural analysis to identify the specific residues modified by the covalent inhibitor, with cysteine residues often being targeted due to their nucleophilic properties. Mass spectrometry analysis of inhibited enzyme can provide definitive evidence of covalent adduct formation and identify the specific modification sites, guiding subsequent optimization of inhibitor selectivity and potency.

Regulatory Considerations and Technical Applications

ACO in Ethylene Biosynthesis Regulation

In plant systems, ACO (ACC oxidase) occupies a critical position in the ethylene biosynthesis pathway, catalyzing the final step in which ACC is converted to ethylene [1]. While initially believed to be constitutively active, emerging evidence demonstrates that ACO serves as a key regulatory point in ethylene production during specific developmental processes and stress responses [1]. This regulatory function makes ACO an attractive target for manipulating ethylene levels in agricultural and post-harvest applications. The enzyme's activity is subject to multilevel control, including transcriptional regulation, post-transcriptional modification, and post-translational mechanisms that fine-tune ethylene production in response to various internal and external signals.

The transcriptional regulation of ACO genes represents a primary mechanism for controlling enzyme activity, with distinct ACO isoforms exhibiting specific expression patterns during plant development and in response to environmental stimuli [6]. Recent research has identified several transcriptional repressors that regulate ACO expression, including seven transcription factors from different families (bZIP, C2H2, Homeobox, MADS-box, and Trihelix) that directly suppress ACO promoter activity [6]. Beyond transcriptional control, ACO activity is also modulated by subcellular localization and the availability of essential cofactors, particularly Fe(II) and ascorbate, which are required for catalytic function [1]. Understanding these regulatory mechanisms provides valuable insights for developing strategies to modulate ACO activity for research or practical applications.

Technical Applications in Research and Therapy

ACO activity assays find diverse applications across multiple research domains, from basic enzyme characterization to drug discovery efforts. In plant biology, these assays are essential for understanding the role of ethylene in developmental processes like fruit ripening, flower senescence, and stress responses [4] [6]. The protocols described enable researchers to quantify ACO activity in various plant tissues, monitor changes during development, and assess the impact of genetic modifications on ethylene biosynthesis. These applications have significant implications for agriculture and food industries, where controlling ethylene production can extend shelf life, improve stress tolerance, and optimize harvest timing.

In pharmaceutical and therapeutic contexts, ACO enzymes represent promising drug targets for various conditions. Although direct connections to human disease may not be immediately apparent, the conservation of ACO-like enzymes across species and their role in retinoid metabolism suggests potential applications in visual disorders, cancer, and metabolic diseases [2]. The activity assays described in this document provide essential tools for high-throughput screening of compound libraries to identify ACO modulators with therapeutic potential. Furthermore, these assays support mechanistic studies to elucidate the precise molecular mechanisms of ACO catalysis and inhibition, facilitating structure-based drug design and optimization of lead compounds for enhanced potency and selectivity.

Visual Workflows and Process Diagrams

ACOWorkflow cluster_steps Key Experimental Steps Start Start Step1 Enzyme Preparation • Purified ACO (2-6 μg) • Buffer: 20mM HEPES, pH 7.0 • 0.05% Triton X-100 Start->Step1 End End HPLC HPLC-Based Assay • Direct product quantification • High specificity • Lower throughput Spectro Spectrophotometric Assay • Continuous monitoring • Higher throughput • Less specific Step2 Reaction Initiation • Add substrate • 25-100 μM final concentration • Mix gently Step1->Step2 Step2->HPLC Step2->Spectro Step3 Incubation • 28°C with shaking • 1 min (HPLC) or 10-30 min (Spectro) Step2->Step3 Step4 Termination • Methanol (HPLC) • Direct reading (Spectro) Step3->Step4 Step5 Analysis • Hexane extraction → HPLC (HPLC) • Absorbance monitoring (Spectro) Step4->Step5 Step5->End

Diagram 1: Comprehensive workflow for ACO enzyme activity assays showing parallel methodological approaches and key experimental steps. The diagram highlights the decision points between HPLC-based and spectrophotometric assays, with distinctive coloring for each pathway.

ACOInhibitorScreen cluster_primary Primary Screening cluster_secondary Hit Validation cluster_tertiary Mechanistic Studies Start Start P1 Compound Library Preparation Start->P1 End End P2 Spectrophotometric Screening P1->P2 P3 Initial Hit Identification P2->P3 S1 HPLC-Based Confirmation P3->S1 S2 Time-Dependence Studies S1->S2 S3 Irreversibility Testing S2->S3 T1 Kinetic Parameter Determination S3->T1 T2 Mass Spectrometry Analysis T1->T2 T3 Selectivity Profiling T2->T3 T3->End

Diagram 2: Activity-based workflow for identifying and characterizing covalent inhibitors of ACO enzymes. The process flows from primary screening through hit validation to detailed mechanistic studies, with color coding distinguishing each phase of the investigation.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Researchers implementing ACO activity assays may encounter several technical challenges that can affect data quality and reproducibility. One frequent issue is low enzymatic activity, which may result from improper handling or storage of the enzyme. ACO enzymes are generally sensitive to freeze-thaw cycles and prolonged storage; thus, it is recommended to use freshly purified enzyme whenever possible and aliquot samples for single use to maintain activity [3] [2]. Additionally, the iron cofactor may require reconstitution for optimal activity, particularly for recombinant enzymes expressed in heterologous systems. Including reducing agents like dithiothreitol (DTT) in purification buffers at concentrations of 1 mM can help maintain the reduced state of the iron center and preserve enzyme activity [2].

Another common challenge involves high background signals in spectrophotometric assays due to non-enzymatic substrate degradation. Apocarotenoid substrates are particularly susceptible to oxidative degradation when exposed to light, oxygen, or certain metal ions. To minimize this background, prepare substrate solutions fresh daily, protect them from light using amber vials or foil wrapping, and include appropriate no-enzyme controls in every experiment [3]. For HPLC-based assays, incomplete extraction of reaction products can lead to underestimation of enzyme activity. This can be addressed by optimizing the extraction solvent composition and including internal standards to monitor extraction efficiency. When working with new ACO enzymes or substrates, it is advisable to perform extraction recovery experiments to validate the completeness of product recovery.

Optimization Strategies and Quality Controls

Successful implementation of ACO activity assays requires systematic optimization of key parameters and implementation of rigorous quality controls. For assay development, begin by conducting time course experiments to establish the linear range of product formation, ensuring that measured activities represent initial velocities rather than substrate depletion or product inhibition. Similarly, perform enzyme titration studies to determine the appropriate enzyme concentration that yields measurable product formation while maintaining linearity with respect to enzyme amount. These preliminary experiments are essential for establishing robust assay conditions that generate reliable, reproducible data.

Implementing appropriate controls is critical for validating ACO activity measurements. Essential controls include:

  • No-enzyme controls: To account for non-enzymatic substrate degradation or conversion [3]
  • No-substrate controls: To identify potential background signals from the enzyme preparation
  • Positive controls: Using known active enzyme preparations to validate assay performance
  • Internal standards: Particularly for HPLC-based assays, to monitor extraction and injection efficiency
  • Inhibitor controls: Using established ACO inhibitors like specific detergents to confirm that measured activity is enzyme-dependent [2]

Additionally, researchers should establish quality control metrics for routine monitoring of assay performance, such as Z-factor calculations for high-throughput applications or control charts tracking the activity of reference enzyme preparations over time. These measures help identify potential issues with reagent stability, equipment performance, or technical execution before they compromise experimental results.

Conclusion

The comprehensive protocols and methodological considerations presented in this document provide researchers with a solid foundation for conducting robust ACO enzyme activity assays across various applications. The complementary approaches of HPLC-based and spectrophotometric assays offer flexibility for different research needs, from detailed mechanistic studies to higher-throughput screening applications. As research on ACO enzymes continues to evolve, these assay formats will remain essential tools for elucidating the biological functions of these enzymes and developing therapeutic interventions targeting their activity. By adhering to the optimized conditions and quality control measures outlined herein, researchers can generate reliable, reproducible data that advances our understanding of ACO biology and facilitates the development of ACO-targeted therapeutics.

References

Comprehensive Application Notes and Protocols for Ethylene Signaling Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethylene Signaling Research

Ethylene signaling represents a crucial regulatory pathway in plants, governing diverse physiological processes from seed germination to fruit ripening and stress responses. This gaseous hormone exerts its effects through a well-characterized signal transduction pathway that begins at the endoplasmic reticulum membrane and culminates in transcriptional regulation within the nucleus. The ethylene signaling pathway is highly conserved across plant species, with orthologous components identified in both monocots and dicots, making research methodologies broadly applicable across plant systems [1] [2]. Recent advances have revealed that the linear framework of ethylene signaling has expanded into a complex network with multiple regulatory circuits, including receptor complexes, protein degradation mechanisms, and cross-talk with other hormone pathways [3].

The scope of ethylene signaling research encompasses both fundamental mechanistic studies and applied agricultural research. For fundamental studies, researchers investigate the structure-function relationships of signaling components, regulatory mechanisms such as protein turnover, and interaction networks among pathway components. In applied contexts, ethylene research aims to improve crop traits such as shelf life, stress tolerance, and yield by modulating ethylene responses [4]. The methods outlined in this document provide comprehensive protocols for both research avenues, incorporating traditional genetic and physiological approaches alongside modern omics technologies and computational tools. These methodologies enable researchers to dissect ethylene responses at multiple biological levels, from molecular interactions to whole-plant phenotypes [5] [6].

Bioinformatics and Computational Approaches

Key Databases and Analysis Tools

Bioinformatics resources have become indispensable for ethylene research, enabling researchers to mine large-scale omics data and identify ethylene-related genes and regulatory elements. The availability of diverse omics datasets in public repositories provides a rich resource for gene mining, though the volume and heterogeneity of these data present challenges for integration and interpretation [5]. Specialized databases have been developed to facilitate ethylene signaling research, including:

  • The Arabidopsis Information Resource (TAIR): Comprehensive repository for Arabidopsis genomics, including detailed annotation of all ethylene signaling components.
  • Banana Genome Hub (BGH) and Citrus Genome Database (CGD): Species-specific databases for economically important crops with ethylene-related traits.
  • OneKP Database: Extensive transcriptome database across 1000 plant species, enabling comparative analyses of ethylene pathway components.
  • Arabidopsis Hormone Database (AHD): Curated resource for genes involved in hormone pathways, including ethylene biosynthesis and signaling.
  • Gene Set-level Analyses of Hormone Responses (GSHR): Tool for analyzing hormone-responsive genes at the pathway level rather than individual genes [5].

These databases enable researchers to identify orthologous genes across species, analyze expression patterns under various conditions, and detect cis-regulatory elements in promoter regions that may mediate ethylene responsiveness. For microRNA analysis in ethylene signaling, tools such as miRDeep-2 and miRDP can be employed for miRNA identification, while psRNATarget facilitates the prediction of miRNA targets [5].

Bioinformatics Workflow for Ethylene Gene Mining

A standardized bioinformatics workflow enables systematic identification and characterization of ethylene signaling components across plant species. This workflow begins with data acquisition from appropriate genomic or transcriptomic databases, followed by sequence analysis to identify homologous genes. Subsequent steps include phylogenetic analysis to determine evolutionary relationships, promoter analysis to identify conserved cis-regulatory elements, and expression profiling across different tissues, developmental stages, or experimental conditions [5].

The following diagram illustrates the bioinformatics workflow for ethylene signaling gene discovery:

Data Acquisition Data Acquisition Sequence Analysis Sequence Analysis Data Acquisition->Sequence Analysis Genomic/transcriptomic data Phylogenetic Analysis Phylogenetic Analysis Sequence Analysis->Phylogenetic Analysis Homologous sequences Promoter Analysis Promoter Analysis Phylogenetic Analysis->Promoter Analysis Gene families Expression Profiling Expression Profiling Promoter Analysis->Expression Profiling Candidate regulatory elements Functional Annotation Functional Annotation Expression Profiling->Functional Annotation Expression patterns Experimental Validation Experimental Validation Functional Annotation->Experimental Validation Annotated ethylene components Database Resources Database Resources Database Resources->Data Acquisition Multiple Alignments Multiple Alignments Multiple Alignments->Phylogenetic Analysis Cis-element Detection Cis-element Detection Cis-element Detection->Promoter Analysis RNA-seq Data RNA-seq Data RNA-seq Data->Expression Profiling Pathway Mapping Pathway Mapping Pathway Mapping->Functional Annotation

Figure 1: Bioinformatics workflow for identifying ethylene signaling components, from data acquisition to functional annotation.

Phenotypic Assays and Physiological Analysis

Seedling Growth Response Assays

The triple response assay in etiolated seedlings represents the foundational phenotypic assay in ethylene signaling research. First observed by Neljubow in 1901 and later adapted for genetic screens in Arabidopsis, this assay quantifies the characteristic morphological changes when dark-grown seedlings are exposed to ethylene: inhibition of hypocotyl and root elongation, hypocotyl thickening, and exaggerated apical hook formation [1] [7]. The protocol involves surface-sterilizing seeds, plating them on defined growth medium, and growing them in complete darkness for 3-5 days in either air or air containing ethylene (typically 0.5-10 μL/L). For consistent results, researchers must control light exposure, temperature, and humidity throughout the experiment, as these factors can modulate ethylene sensitivity [6].

The triple response phenotype provides a sensitive bioassay for ethylene sensitivity and has been instrumental in identifying key ethylene signaling mutants. Ethylene-insensitive mutants (e.g., etr1, ein2, ein3) fail to show the triple response when treated with ethylene, while constitutive response mutants (e.g., ctr1) exhibit the triple response even in the absence of ethylene [1] [2]. The assay can be adapted for dose-response studies to determine ethylene sensitivity or for time-course experiments to analyze response kinetics. For quantitative assessment, researchers measure hypocotyl length, root length, and hypocotyl diameter using image analysis software such as ImageJ, with typically 20-30 seedlings per treatment group to ensure statistical power [7] [6].

Comparative Phenotyping Across Species

While the triple response is highly conserved in eudicots, research in monocots and other plant species requires modified phenotyping approaches. A comparative study of ethylene growth response kinetics across plant species revealed significant variation between eudicots and monocots. All eudicots studied (Arabidopsis, kale, canola, tomato, poppy, and beetberry) showed prolonged growth inhibition throughout ethylene exposure. In contrast, monocot species exhibited divergent responses: white millet showed a rapid, transient inhibition, rice demonstrated growth stimulation after slow onset, and barley displayed a biphasic response with transient inhibition followed by prolonged inhibition [7].

These species-specific responses highlight the importance of tailoring phenotyping protocols to the plant species and growth stage of interest. For studies in monocots, researchers should employ time-lapse imaging to capture dynamic growth responses, as these transient patterns may be missed in traditional end-point analyses. The protocol involves growing seedlings under controlled conditions and capturing images at regular intervals (e.g., every 5-10 minutes) before, during, and after ethylene treatment. Custom software or manual tracking can then be used to quantify growth rates and identify response phases [7]. This approach has revealed that ethylene affects growth through both EIN3/EIL1-dependent and independent pathways, with the latter involving modulation of gibberellin levels [7].

Table 1: Ethylene Growth Responses Across Plant Species

Plant Species Type Ethylene Response Pattern Key Characteristics Research Applications
Arabidopsis thaliana Eudicot Triple response Hypocotyl & root inhibition, thickened hypocotyl, apical hook Genetic screens, signaling mechanism studies
Tomato Eudicot Prolonged inhibition Sustained growth reduction during ethylene exposure Fruit ripening studies, agricultural applications
Rice Monocot Growth stimulation Slow onset growth promotion Yield enhancement research
White millet Monocot Transient inhibition Rapid, temporary growth inhibition EIN3-independent pathway studies
Barley Monocot Biphasic response Transient inhibition followed by prolonged inhibition Complex response mechanism analysis

Molecular and Biochemical Techniques

Gene Manipulation and Expression Analysis

The functional characterization of ethylene signaling components relies heavily on molecular techniques for gene manipulation and expression analysis. CRISPR-Cas9 gene editing has become a powerful tool for creating loss-of-function mutants in ethylene pathway genes, as demonstrated in maize where knockout of ZmACO2 led to reduced ethylene production and increased meristem activity, resulting in longer ears with more kernels [4]. The protocol involves designing guide RNAs targeting specific ethylene genes, assembling CRISPR constructs, transforming plants, and screening for mutations. Complementarily, overexpression studies using constitutive promoters (e.g., Ubiquitin promoter) allow researchers to test gene function through gain-of-function approaches [4].

For comprehensive expression analysis, quantitative RT-PCR provides sensitive measurement of transcript levels for ethylene pathway genes, while RNA-seq enables genome-wide profiling of ethylene-responsive genes. The protocol for RNA-seq analysis of ethylene responses includes tissue collection under controlled conditions, RNA extraction with quality verification, library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes. These transcriptomic studies have revealed that ethylene signaling initiates transcriptional waves, with immediate targets of EIN3 leading to subsequent activation of downstream genes [2]. For spatial and temporal expression patterns, promoter-reporter fusions (e.g., GUS or GFP) provide visual representation of where and when ethylene pathway genes are expressed, requiring stable transformation and histological analysis [6].

Protein Analysis and Biochemical Assays

Protein-level analyses are essential for understanding the regulation and interactions of ethylene signaling components. Western blotting is routinely used to monitor protein accumulation, particularly for key transcription factors like EIN3 whose stability is centrally regulated by ethylene. The protocol involves protein extraction from plant tissues, SDS-PAGE separation, transfer to membranes, and immunodetection using specific antibodies. This approach has been instrumental in demonstrating that ethylene stabilizes EIN3 by preventing its proteasomal degradation [3]. For studying protein-protein interactions, yeast two-hybrid screening and co-immunoprecipitation (Co-IP) methods are widely employed. Co-IP protocols require preparation of plant protein extracts, incubation with specific antibodies, pull-down of immune complexes, and identification of associated proteins by mass spectrometry [2].

Ethylene receptor function can be assessed through biochemical assays measuring histidine kinase activity in vitro. These assays typically involve recombinant expression of receptor intracellular domains, purification, and measurement of autophosphorylation using radiolabeled ATP. Such approaches have revealed that subfamily I receptors (ETR1, ERS1) possess histidine kinase activity, while subfamily II receptors (ETR2, EIN4, ERS2) have serine/threonine kinase activity [2]. Additionally, ethylene binding assays using radiolabeled ethylene or inhibitor studies provide information on receptor-ligand interactions. For these assays, membrane fractions containing ethylene receptors are incubated with [14C]ethylene and binding is quantified, requiring careful control of anaerobic conditions and copper supplementation since ethylene binding depends on copper ion cofactors provided by RAN1 [3] [2].

Hormone Measurement and Signaling Output Assessment

Accurate measurement of ethylene production is crucial for understanding ethylene biosynthesis and its relationship to signaling outputs. The most common method uses gas chromatography to quantify ethylene emitted from plant tissues. The protocol involves sealing tissues in containers for a specific period, withdrawing headspace gas samples, and analyzing them on a gas chromatograph equipped with a flame ionization detector. For increased sensitivity, photoacoustic spectroscopy can detect ethylene at sub-parts-per-billion levels [6]. To assess signaling outputs beyond phenotypic observations, molecular markers of ethylene response provide sensitive readouts. Commonly used markers include transcript levels of ERF1 and other primary ethylene response genes, which can be measured by qRT-PCR or through promoter-reporter constructs [2].

The protocol for assessing ethylene signaling outputs includes treating plants or specific tissues with ethylene (or ethylene inhibitors such as 1-MCP), collecting samples at appropriate time points, and measuring expression of marker genes. This approach has revealed that ethylene responses are highly dependent on tissue context, developmental stage, and interactions with other hormone pathways. For example, in maize inflorescences, ethylene levels influence meristem activity and floret development through modulation of other hormones, ultimately affecting kernel number and yield [4]. The interaction between ethylene and gibberellin has been particularly well-documented, with studies showing that ethylene affects GA levels and sensitivity, which in turn modulates growth inhibition kinetics [7].

Table 2: Key Molecular Techniques in Ethylene Signaling Research

Technique Category Specific Methods Applications in Ethylene Research Critical Parameters
Gene Manipulation CRISPR-Cas9, Overexpression, RNAi Functional analysis of signaling components Guide RNA design, transformation efficiency, off-target effects
Expression Analysis qRT-PCR, RNA-seq, Promoter-reporters Transcriptional regulation, spatial patterns RNA quality, reference genes, normalization methods
Protein Analysis Western blot, Co-IP, Kinase assays Protein stability, interactions, activity Antibody specificity, protein complex preservation
Hormone Measurement Gas chromatography, ELISA Ethylene production, precursor levels Sampling timing, detection sensitivity, calibration
Signaling Outputs Marker gene expression, Phenotypic scoring Response quantification, pathway activity Time after treatment, appropriate controls

Ethylene Signaling Pathway and Experimental Workflow

The core ethylene signaling pathway has been extensively characterized through genetic and biochemical studies, primarily in Arabidopsis but with conservation across plant species. The pathway begins with ethylene perception at the endoplasmic reticulum membrane by a family of receptors (ETR1, ERS1, ETR2, EIN4, ERS2) that function as negative regulators. In the absence of ethylene, the receptors activate the Raf-like kinase CTR1, which phosphorylates and negatively regulates EIN2. Ethylene binding inactivates receptor signaling, leading to CTR1 inactivation and de-repression of EIN2 [1] [2]. The C-terminal portion of EIN2 is cleaved and translocates to the nucleus, where it stabilizes the transcription factors EIN3 and EIL1 by preventing their ubiquitination and degradation by the proteasome. EIN3 and related transcription factors then activate primary ethylene response genes, including ERF family transcription factors that regulate downstream targets [3] [2].

The following diagram illustrates the core ethylene signaling pathway and key regulatory mechanisms:

Ethylene Ethylene Receptors (ETR1, etc.) Receptors (ETR1, etc.) Ethylene->Receptors (ETR1, etc.) Binds to receptor dimer CTR1 CTR1 Receptors (ETR1, etc.)->CTR1 Inactivates in ethylene presence EIN2 EIN2 CTR1->EIN2 Phosphorylates & represses in absence of ethylene EIN3/EIL1 EIN3/EIL1 EIN2->EIN3/EIL1 Stabilizes by preventing proteasomal degradation ERF Transcription Factors ERF Transcription Factors EIN3/EIL1->ERF Transcription Factors Activates transcription Ethylene Responses Ethylene Responses ERF Transcription Factors->Ethylene Responses Regulate downstream genes EBF1/2 EBF1/2 EBF1/2->EIN3/EIL1 Targets for degradation Proteasome Proteasome Proteasome->EIN3/EIL1 Degrades when not stabilized RTE1 RTE1 RTE1->Receptors (ETR1, etc.) Regulates receptor function

Figure 2: Core ethylene signaling pathway with key regulatory mechanisms, from ethylene perception to transcriptional responses.

The experimental workflow for comprehensive ethylene signaling research integrates multiple approaches to unravel pathway complexity. A typical research program begins with phenotypic screening using the triple response assay or other relevant physiological readouts, proceeds to molecular characterization of signaling components, and culminates in functional validation through genetic and biochemical approaches. For studies in crop species, the workflow often includes comparative analysis with model systems like Arabidopsis to identify conserved and divergent mechanisms [7]. The integration of omics technologies provides systems-level understanding, while targeted assays yield mechanistic insights into specific pathway components.

Throughout this workflow, researchers must employ appropriate controls and validation steps to ensure experimental robustness. Essential controls include ethylene-insensitive mutants (e.g., ein2) to confirm ethylene-specific responses, treatment with ethylene biosynthesis inhibitors (e.g., AVG) or perception blockers (e.g., 1-MCP) to establish dependence on ethylene signaling, and multiple independent transgenic lines to verify genetic effects. The complexity of ethylene signaling, with its multiple feedback loops and cross-talk with other pathways, necessitates multidisciplinary approaches that combine genetic, physiological, biochemical, and computational methods to obtain a comprehensive understanding of this crucial signaling pathway [3] [2].

Conclusion and Future Perspectives

The methodologies outlined in this document provide researchers with a comprehensive toolkit for investigating ethylene signaling across plant species and biological scales. While the core pathway is well-established, ongoing research continues to reveal new regulatory mechanisms and interactions with other signaling networks. The integration of traditional and emerging technologies will further advance our understanding of ethylene responses, with single-cell omics, advanced imaging, and structural biology approaches offering new insights into the spatial organization and molecular mechanisms of ethylene signaling.

For applied research, the methodologies described enable precision manipulation of ethylene responses to improve agricultural traits. The successful enhancement of maize yield through modulation of ethylene biosynthesis demonstrates the translational potential of fundamental ethylene research [4]. Future efforts will likely focus on tissue-specific and conditional regulation of ethylene responses to optimize crop performance without compromising other agronomic traits. As research progresses, the continued development and refinement of these methods will support both basic science and agricultural innovation in the field of ethylene biology.

References

ethylene fumigation techniques for fruit ripening

Author: Smolecule Technical Support Team. Date: February 2026

Ethylene in Fruit Ripening: Core Concepts

Ethylene is a gaseous plant hormone that initiates and coordinates the ripening process in climacteric fruits, characterized by a surge in respiration and ethylene production [1] [2].

  • Climacteric vs. Non-Climacteric Fruits: Climacteric fruits (e.g., bananas, mangoes, apples, peaches, tomatoes) can ripen after harvest due to an autocatalytic burst of ethylene production [1] [3]. Non-climacteric fruits (e.g., grapes, citrus, strawberries) lack this ethylene burst and must be harvested ripe [1].
  • Molecular Machinery: Ethylene biosynthesis follows a two-step pathway from methionine via the enzymes ACC Synthase (ACS) and ACC Oxidase (ACO) [3] [2]. The hormone is perceived by a family of receptors (e.g., ETR1) on the endoplasmic reticulum, initiating a signaling cascade that ultimately activates transcription factors (EIN3/EILs and ERFs). These factors turn on genes responsible for ripening traits like softening, color change, and aroma production [3] [4].

The diagram below illustrates the ethylene biosynthesis and signaling pathway.

ethylene_pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling and Response title Ethylene Biosynthesis and Signaling Pathway Methionine Methionine SAM SAM Methionine->SAM SAM Synthase ACC ACC SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) ETR1 ETR1 Ethylene->ETR1 CTR1 CTR1 ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 Inactivates EIN3 EIN3 EIN2->EIN3 Stabilizes ERF1 ERF1 EIN3->ERF1 RipeningTraits RipeningTraits ERF1->RipeningTraits Activates Ripening Genes AVG AVG ACS ACS AVG->ACS Inhibits MCP MCP MCP->ETR1 Blocks

Application Notes: Techniques and Controls

Successful commercial ripening requires precise control over ethylene concentration, temperature, humidity, and duration [5].

Commercial Ripening Protocol with Ethylene Generators

Objective: To initiate and uniformly ripen climacteric fruits (e.g., mango, banana, avocado) to a pre-climacteric stage for transport and marketing [5].

Materials:

  • Airtight Ripening Room: A well-insulated and sealed room with controlled atmosphere capabilities.
  • Forced-air Circulation System: To ensure even distribution of temperature, humidity, and ethylene.
  • Ethylene Generator: A catalytic device (e.g., Ripe All Ethylene Generator) that produces controlled amounts of ethylene gas [5].
  • Temperature and Relative Humidity (RH) Controllers.
  • Gas Analyzer: For measuring ethylene, CO₂, and O₂ levels (e.g., using gas chromatography) [1] [5].
  • Fruit Pulp Thermometer.
  • Pre-climacteric, mature green fruits.

Procedure:

  • Room and Fruit Preparation:
    • Palletized fruits are loaded into the ripening room, ensuring adequate space for air circulation.
    • The room is sealed, and the temperature is set to a product-specific optimum (e.g., 15-22°C for mangoes, 18-22°C for bananas) [5].
    • Relative Humidity is set to 90-95% to prevent fruit desiccation.
  • Ethylene Application:
    • Once the fruit pulp temperature has stabilized at the set point, ethylene gas is introduced into the room.
    • A concentration of 10-150 ppm (parts per million) is typically applied for 24-48 hours, depending on the fruit type and desired ripening speed [5].
  • Ventilation:
    • After the application period, the room is thoroughly ventilated to remove ethylene and accumulated CO₂, which can inhibit ripening and cause quality defects.
    • High CO₂ levels ( >1%) should be avoided during the ripening process [5].
  • Holding Period:
    • Following ventilation, fruits are held at the set temperature and humidity until they reach the desired color and ripeness stage, typically 3-7 days after treatment.

The workflow for this commercial protocol is summarized below.

commercial_workflow title Commercial Ethylene Ripening Workflow Start Start PrepareRoom Prepare Airtight Room Start->PrepareRoom LoadFruit Load Pre-climacteric Fruit PrepareRoom->LoadFruit SetConditions Set Conditions (Temp: 15-22°C, RH: 90-95%) LoadFruit->SetConditions Set Temp & RH ApplyEthylene Apply Ethylene (10-150 PPM) SetConditions->ApplyEthylene Fruit Temp Stable Ventilate Ventilate Room ApplyEthylene->Ventilate 24-48 Hours Hold Holding Period Ventilate->Hold Remove CO₂/EtO Monitor Monitor Ripening Hold->Monitor 3-7 Days End Dispatch to Market Monitor->End Desired Ripeness

Ripening Regulation and Delay

Ethylene action can be precisely regulated using inhibitors, which is crucial for extending shelf-life and managing harvest windows [1] [2].

  • 1-Methylcyclopropene (1-MCP): Sold as SmartFresh for postharvest use, it blocks ethylene receptors, preventing the hormone from initiating the ripening cascade [1] [2].
  • Aminoethoxyvinylglycine (AVG): Sold as ReTain for preharvest use, it inhibits ACS activity, thereby reducing the fruit's internal ethylene production [1] [2].

Experimental Protocols for Researchers

These protocols are designed for laboratory-scale research to study ethylene production and its effects.

Protocol 1: Measuring Internal Fruit Ethylene Production

Objective: To quantify the rate of ethylene production from fruit samples using gas chromatography (GC) [1] [6].

Materials:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a porous polymer column (e.g., Porapak Q).
  • Gas-tight syringes (1 mL).
  • Sealed containers (e.g., glass jars with septum ports) of known volume.
  • Standard ethylene gas for calibration.

Procedure:

  • Sample Incubation: Place a single fruit or a representative tissue sample into a container and seal it. For larger fruits like apples, a needle can be inserted into the core cavity to withdraw a gas sample directly [1].
  • Gas Accumulation: Incubate the container at a constant temperature for a predetermined time (e.g., 1 hour). This allows ethylene to accumulate in the headspace.
  • Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample from the container's headspace (or directly from the fruit core) [1].
  • GC Analysis: Inject the sample into the GC. The ethylene concentration is calculated by comparing the peak area to a standard curve.
  • Calculation: The ethylene production rate is expressed as [Ethylene] * Jar Volume / (Fruit Weight * Time) (e.g., µL C₂H₄ kg⁻¹ h⁻¹) [6].
Protocol 2: Laboratory-Scale Ethylene Fumigation Experiment

Objective: To assess the impact of exogenous ethylene on ripening parameters in a controlled environment.

Materials:

  • Airtight desiccators or plastic boxes with sealed lids.
  • Ethylene gas cylinder with a known concentration (e.g., 100 ppm in air) or an ethylene-releasing chemical like Ethephon.
  • CO₂ and O₂ scrubbers (e.g., soda lime, potassium hydroxide) if needed for long-term experiments.
  • Unripe, climacteric fruit at a uniform maturity stage.

Procedure:

  • Treatment Setup: Randomly assign fruits to treatment groups (e.g., Control, 10 ppm Ethylene, 100 ppm Ethylene). Place each group into a separate, labeled container.
  • Gas Introduction: For treatment groups, inject a calculated volume of standard ethylene gas through the septum to achieve the desired final concentration. Control groups are kept in air or have an inert gas introduced.
  • Incubation: Seal all containers and place them in a temperature-controlled incubator (e.g., 20°C) in the dark.
  • Ventilation: Open containers daily in a fume hood for a short period (e.g., 30 minutes) to prevent CO₂ buildup and replenish O₂.
  • Data Collection: At regular intervals, destructively sample fruits to measure:
    • Firmness: Using a penetrometer.
    • Color: Using a colorimeter or by measuring chlorophyll content with a DA-Meter (which measures the Index of Absorbance Difference, IAD) [6].
    • Soluble Solids Content (SSC): Using a refractometer.
    • Ethylene Production Rate: As per Protocol 1.
    • Gene Expression: Analyze transcript levels of key genes (e.g., ACS, ACO, RIN, ERFs) via qRT-PCR.

Data Presentation and Analysis

Table 1: Ethylene Production and Ripening Parameters in Climacteric Fruits

This table provides a reference for expected changes in key parameters during ethylene-driven ripening.

Fruit Type Ethylene Production Peak (µL kg⁻¹ h⁻¹) Key Ripening Changes Triggered by Ethylene Recommended Commercial Ethylene Treatment [5]
Tomato ~10-100 [3] Color (lycopene synthesis), softening (polygalacturonase activity), aroma volatiles 100-150 ppm for 24-48h at 20°C
Banana ~10-100 [1] Peel de-greening, pulp sweetening, softening 10-100 ppm for 24h at 18-22°C
Apple ~10-100 [1] Skin color development, starch-to-sugar conversion, aroma production 10-50 ppm for 24-72h at 15-20°C
Mango ~1-10 [1] Skin color change, mesocarp softening, aroma development 10-100 ppm for 24-48h at 20-22°C
Avocado ~100-1000 [1] Mesocarp softening, oil synthesis, skin darkening 10-100 ppm for 24-48h at 18-22°C
Table 2: Compounds for Regulating Ethylene Action in Experimental and Commercial Contexts
Compound Mode of Action Application Context Example Use Case
Ethephon (Ethrel) Releases ethylene upon metabolism [1]. Pre-harvest, field application To accelerate and synchronize ripening in tomatoes or cherries before harvest [1].
1-MCP (SmartFresh) Binds irreversibly to ethylene receptors, blocking perception [1] [2]. Postharvest, storage facilities Extending shelf-life of apples and pears by delaying softening and over-ripening [1].
AVG (ReTain) Inhibits ACC Synthase (ACS), reducing ethylene biosynthesis [1] [2]. Pre-harvest, orchard application Delaying harvest in peaches to manage fruit load and reduce pre-harvest drop [1].

Critical Considerations for Protocol Design

  • Fruit Maturity: Ethylene treatment is only effective on fruits that have reached horticultural maturity. Immature fruits will not ripen properly even with high ethylene doses [1] [5].
  • Temperature Management: Temperature is the most critical factor alongside ethylene. Low temperatures can inhibit the ripening response, while high temperatures can lead to uneven ripening and poor quality [5].
  • Pathogen Control: High humidity and ethylene create an environment conducive to pathogen growth. Proper sanitation of ripening rooms and fruit is essential [1].
  • Safety Note for Researchers: The ethylene gas used in laboratories is highly flammable. All experiments involving ethylene cylinders or accumulations in sealed containers must be conducted in well-ventilated areas, away from ignition sources.

Emerging Research and Future Directions

Current research is moving beyond simple ethylene application to understanding the complex network controlling ripening.

  • Ethylene Crosstalk: The ripening process is modulated by the interplay between ethylene and other hormones like auxin, abscisic acid (ABA), and jasmonates [2]. For instance, auxin can suppress the expression of ripening genes, while ABA can promote ethylene biosynthesis [2].
  • Transcriptional Regulation: Key developmental transcription factors like RIN, NOR, and CNR are essential for ripening. Evidence suggests they act both upstream and downstream of ethylene signaling, forming a complex regulatory network [3] [4].
  • System 1 vs. System 2 Ethylene: Climacteric fruits exhibit two systems of ethylene production. System 1 is auto-inhibitory and functions in non-ripe and vegetative tissues. The transition to System 2, which is autocatalytic, is the key molecular event that triggers the climacteric ripening surge [3] [4].

Frequently Asked Questions

Is the ethylene used for ripening the same as the sterilizing agent Ethylene Oxide (EtO)?

No, they are fundamentally different and should not be confused. Ethylene (C₂H₄) is a natural plant hormone. Ethylene Oxide (EtO, C₂H₄O) is a synthetic, highly toxic, and flammable gas used to sterilize medical equipment [7] [8]. Its use is strictly regulated due to its carcinogenicity, and it has no application in food ripening.

Can all fruits be ripened with ethylene?

No. Only climacteric fruits respond to external ethylene with a complete ripening program. Non-climacteric fruits may undergo some color changes (de-greening) due to ethylene, but their flavor, sweetness, and aroma will not improve postharvest [1].

References

Protocol for Measuring Ethylene Concentration

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the method for measuring ethylene concentrations in fruit samples using Gas Chromatography, a pivotal technique for determining ethylene production rates [1].

Principle

Ethylene, a gaseous phytohormone, is synthesized from S-adenosylmethionine (SAM) via the intermediate 1-aminocyclopropane-1-carboxylic acid (ACC) [1]. Its concentration is a key indicator of metabolic activity in climacteric fruits. This method involves sampling the gas surrounding a fruit (external) or from its internal cavities (internal), followed by separation and quantification using GC with a flame ionization detector (FID).

Reagents and Materials
  • Fruit Samples: Fruits at various maturity stages.
  • Gas Standards: Certified ethylene standard gas at known concentrations (e.g., 1 ppm, 10 ppm) for calibration.
  • Sealed Containers: Air-tight jars or chambers of appropriate volume (e.g., 0.5-1 L) with septum ports for gas sampling.
  • Gas-Tight Syringes: Of various volumes (e.g., 1 mL).
  • Gas Chromatograph: Equipped with an FID and a column suitable for gas separation (e.g., activated alumina or Porapak column).
Step-by-Step Procedure

A. Sample Preparation and Incubation

  • Categorize Samples: Determine if the fruit is climacteric (e.g., tomato, apple, banana), which shows a ripening-associated burst of ethylene and respiration, or non-climacteric (e.g., citrus, grape), which does not [1]. This classification guides experimental expectations.
  • Harvest and Group: Harvest fruits at the desired developmental stage. For consistent results, use biological replicates.
  • Seal and Incubate: Place individual fruits or a representative sample in a sealed container. Incubate at a controlled temperature (e.g., 20-25°C) for a specific duration (e.g., 1-2 hours) to allow ethylene to accumulate.

B. Gas Sampling

  • External Ethylene: After incubation, homogenize the atmosphere in the container by gently pumping the syringe. Draw a 1 mL gas sample from the container's headspace through the septum using a gas-tight syringe.
  • Internal Ethylene: For internal measurement, use a syringe to extract gas directly from the fruit's core or locular cavities. Ensure the fruit skin is sterilized at the puncture point to prevent contamination.

C. Gas Chromatography Analysis

  • GC Calibration: Inject a series of known ethylene standard gases into the GC to create a calibration curve (peak area vs. concentration).
  • Sample Injection: Inject the 1 mL gas sample from step B into the GC injector port.
  • Chromatographic Conditions:
    • Carrier Gas: Nitrogen or Helium.
    • Oven Temperature: Isothermal, typically between 50-80°C.
    • Detector Temperature: FID at 200-250°C.
  • Peak Identification and Quantification: Identify the ethylene peak by its retention time, which should match the standard. Quantify the concentration by comparing the sample's peak area to the calibration curve.
Data Analysis and Calculation

The ethylene production rate is expressed as the amount of ethylene produced per unit mass of fruit per unit time.

Formula: Ethylene Production Rate (nL/g/h) = (C * V) / (m * t)

Where:

  • C = Measured ethylene concentration in the container headspace (nL/mL or ppm, v/v)
  • V = Volume of the sealed container's free air space (mL)
  • m = Mass of the fruit sample (g)
  • t = Incubation time (hours)

Example Calculation: If a 150 g apple is incubated for 1 hour in a 1000 mL container, and the GC measures a headspace concentration of 5 ppm (equivalent to 5 nL/mL), the calculation is: Ethylene Production Rate = (5 nL/mL * 1000 mL) / (150 g * 1 h) = 33.3 nL/g/h

Experimental Workflow and Data Interpretation

The entire procedure, from sample preparation to data interpretation, can be visualized in the following workflow. The DOT code for this diagram is provided for your reference.

G Ethylene Measurement Workflow cluster_legend Key Considerations start Start: Fruit Sample Preparation cat Categorize Fruit Type start->cat seal Seal in Container & Incubate cat->seal sample Extract Gas Sample (Internal or External) seal->sample inject Inject into Gas Chromatograph (GC) sample->inject analyze Analyze Peak Area vs. Calibration Curve inject->analyze calculate Calculate Ethylene Production Rate analyze->calculate end Interpret Data calculate->end leg1 Use biological replicates leg2 Calibrate with known standards leg3 Note: Climacteric vs. Non-climacteric behavior

Ethylene Measurement Workflow

Key Data Interpretation Table
Factor Description & Impact on Ethylene Production Experimental Consideration
Fruit Type Climacteric fruits (e.g., tomato, apple) show a dramatic, autocatalytic rise in ethylene production during ripening. Non-climacteric fruits do not [1]. Fundamental to hypothesis and experimental design.
Maturity Stage Ethylene production rate is not static; it peaks at specific ripening stages in climacteric fruit [2] [3]. Time-series measurements are essential to capture dynamics.
Environmental Cues Temperature, light, and stress (e.g., wounding, hypoxia) can significantly modulate ethylene biosynthesis [4]. Strictly control incubation conditions. Report conditions in detail.

Integrating Biosynthesis and Signaling Pathways

Ethylene production and the plant's response to it are two sides of the same coin. The biosynthesis pathway produces the hormone, while the signaling pathway allows the plant to perceive it and trigger physiological changes, such as ripening [4].

The core biosynthesis pathway involves a simple two-step conversion: Methionine -> (via ACS) -> ACC -> (via ACO) -> Ethylene [4].

The signaling pathway is more complex, involving key steps of receptor inactivation and transcriptional activation [4]. The DOT script below models this pathway.

G Ethylene Biosynthesis and Signaling cluster_bio Biosynthesis Pathway cluster_sig Signaling Pathway (Simplified) Met Methionine (MET) SAM S-adenosyl-L-methionine (SAM) Met->SAM ACS ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACS C2H4 Ethylene (C₂H₄) ACC->C2H4 ACO Receptor Membrane Receptor (ETR1, ETR2, etc.) C2H4->Receptor Binds & Inactivates CTR1 CTR1 Kinase Receptor->CTR1 Activates Receptor->CTR1 Inactivates EIN2 EIN2 Protein CTR1->EIN2 Phosphorylates & Inactivates EIN3 EIN3/EIL1 Transcription Factors EIN2->EIN3 Stabilizes ERFs ERF Transcription Factors EIN3->ERFs Activates Response Ripening/Senescence Gene Expression ERFs->Response

Ethylene Biosynthesis and Signaling

Advanced Applications and Modeling

Moving beyond basic measurement, kinetic modeling integrates transcriptomic, proteomic, and metabolic data to simulate and predict ethylene production dynamics. This systems biology approach can reveal novel regulatory mechanisms, such as the potential impact of the dead-end product MACC or post-translational regulation of ACO [2] [3].

Final Checklist and Best Practices

  • Pre-experiment: Confirm GC calibration with standards; use airtight containers without leaks.
  • During experiment: Record fruit mass, container volume, and incubation time accurately; maintain constant temperature.
  • Data analysis: Use the correct formula and units; classify fruit type (climacteric/non-climacteric) for context.
  • Color and Accessibility: The provided diagrams use a color-blind friendly palette with sufficient contrast between text and background colors [5].

I hope these detailed application notes and protocols provide a solid foundation for your research on ethylene in fruits. Should you require further specifics on GC model settings or data analysis scripts, please do not hesitate to ask.

References

plant ethylene treatment laboratory protocols

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Protocols for Ethylene Treatment

You can adapt the core parameters from established methods for various plants and tissues. The table below summarizes a detailed protocol for studying root architecture and general treatment parameters.

Table 1: Ethylene Treatment Protocols for Plants

Protocol Aspect Specific Parameters & Methods
Experimental Model Arabidopsis thaliana (seedlings) [1]
Growth System Hydroponic setup in a magenta box; seedlings on a polypropylene mesh supported by polycarbonate wedges [1]
Treatment Application Treatment with ethylene gas or its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC) [1]
Ethylene Concentration 10 ppm (for fruit treatment protocol) [2]
Treatment Duration 24 hours (for fruit treatment protocol) [2]
Temperature During Treatment 20°C (for fruit treatment protocol) [2]
Post-Treatment Analysis Roots are spread on agar plates with a brush for high-resolution imaging and analysis with ImageJ software [1]. Ethylene production and respiration rates can be monitored by placing treated samples in sealed jars [2].

Experimental Workflow for Root Phenotyping

For the root system architecture protocol, the experimental workflow can be visualized as follows:

G Start Start: Grow Arabidopsis Seedlings Hydroponically A Apply Treatment (Ethylene gas or ACC) Start->A B Transfer Roots to Agar Plate A->B C Image Roots with High-Resolution Scanner B->C D Analyze Images with ImageJ Software C->D End End: Quantify RSA Traits D->End

Diagram Title: Root Phenotyping Workflow

The Ethylene Signaling Pathway

A deep understanding of the pathway is crucial for interpreting treatment results. Ethylene is perceived by a family of receptors on the endoplasmic reticulum membrane. The core signaling pathway is outlined below.

G Ethylene Ethylene Receptors ER Receptors (ETR1, ETR2, etc.) Ethylene->Receptors Binds to CTR1 CTR1 (Negative Regulator) Receptors->CTR1 Without Ethylene: Activates Receptors->CTR1 With Ethylene: Inactivates EIN2 EIN2 (Central Positive Regulator) CTR1->EIN2 Phosphorylates & Inactivates CTR1->EIN2 No Phosphorylation & Activation EIN3 EIN3/EIL1 (Transcription Factors) EIN2->EIN3 Activates ERFs ERF Transcription Factors EIN3->ERFs Induces Response Physiological Response ERFs->Response Regulates Gene Expression

Diagram Title: Core Ethylene Signaling Pathway

This pathway explains your experimental observations [3] [4] [5]:

  • Without Ethylene: The receptors activate CTR1, which phosphorylates and inactivates EIN2, blocking the downstream signal.
  • With Ethylene: The hormone binds to its receptors, inactivating CTR1. This allows EIN2 to be cleaved and activated. The EIN2 C-terminal portion translocates to the nucleus to stabilize EIN3/EIL1 transcription factors, which then activate ERFs and other genes to trigger the physiological response.

Key Considerations for Protocol Application

  • Confirm Receptor Status: The signaling pathway is highly conserved, but receptor isoforms can have distinct and overlapping functions [5]. Knowing which receptors your plant model expresses can help in interpreting subtle phenotypic differences.
  • Monitor Multiple Outputs: Ethylene influences a wide range of traits. When applying these protocols, you may want to monitor several responses, such as root hair development, hypocotyl elongation in seedlings, or fruit ripening rates [4] [1] [5].
  • Account for Biosynthesis: Remember that the plant's own ethylene biosynthesis can influence results. Using inhibitors of biosynthesis (like AVG) or signaling (like 1-MCP) can be valuable controls [4].

References

Comprehensive Application Notes and Protocols for Analysis of Ethylene Biosynthesis Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethylene Biosynthesis Pathway

Ethylene is a crucial gaseous phytohormone that regulates numerous plant physiological processes including seed germination, root development, fruit ripening, senescence, and stress responses. The ethylene biosynthesis pathway follows a relatively simple two-step enzymatic conversion from methionine through S-adenosyl-L-methionine (SAM) to the immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC), which is then oxidized to ethylene. ACC also serves as a branching point in the pathway where it can be conjugated to forms such as malonyl-ACC (MACC), glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC), which are now believed to function not only as inactive storage forms but potentially as signaling molecules themselves.

Recent research has revealed that ACC possesses signaling capabilities independent of its role as an ethylene precursor, regulating processes such as cell wall metabolism, guard cell differentiation, and vegetative development in Arabidopsis. This discovery has added complexity to the ethylene biosynthesis pathway and emphasized the need for accurate quantification of not only ethylene but also ACC and its conjugates. The regulation of ethylene biosynthesis occurs at multiple levels, including transcriptional control of ACS and ACO enzymes, post-translational modifications, and conjugation of ACC, making comprehensive metabolite analysis essential for understanding this hormonal pathway.

The analysis of ethylene biosynthesis metabolites presents unique challenges due to the gaseous nature of ethylene, the low molecular weight and electroneutral character of ACC, and the very low concentrations of these compounds in plant tissues. This document provides updated integrated methodologies suitable for assembling a complete picture of ethylene biosynthesis, with protocols optimized for efficiency, repeatability, and accuracy across various plant species.

Analytical Method Evolution and Comparison

The analysis of ethylene biosynthesis metabolites has evolved significantly from early chemical methods to modern chromatographic techniques. Historical approaches relied primarily on indirect quantification of ACC through its chemical conversion to ethylene using NaOCl/Hg₂⁺ systems, followed by gas chromatographic detection. While these methods are accessible and cost-effective, they often suffered from matrix-dependent efficiency and involved toxic reagents. For ethylene itself, detection has advanced from basic gas chromatography to more sensitive techniques including photoacoustic laser spectrophotometry (PALS) which offers detection at ppt levels.

Modern methodologies have shifted toward direct quantification using advanced instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for ACC analysis, providing superior sensitivity, specificity, and the ability to simultaneously quantify multiple ACC conjugates. Recent developments have addressed previous challenges with matrix effects and sample purification, with current methods capable of detecting ACC in as little as 10 mg of plant tissue. The table below summarizes the evolution of key analytical methods for ethylene biosynthesis metabolites:

Table 1: Evolution of Analytical Methods for Ethylene Biosynthesis Metabolites

Analyte Historical Methods Modern Methods Key Advantages of Modern Approaches
ACC Chemical conversion to ethylene with NaOCl/Hg²⁺ [1] UHPLC-ESI-MS/MS with LLME purification [2] Direct quantification, no derivatization, measures multiple conjugates simultaneously, LOD: 2.5 pg
MACC Acidic hydrolysis followed by ACC measurement [1] UPLC-MS/MS without hydrolysis [3] Specific quantification without conversion, avoids artifacts from hydrolysis
Ethylene GC-FID [1] GC-PALS, laser-based photoacoustic detection [1] Higher sensitivity (ppt level), non-destructive monitoring
SAM Radioactive labeling, complex extraction CE-UV [1], LC-MS/MS Compatible with other protocols, more specific and sensitive

The development of reliable isotope-labeled internal standards such as [²H₄]ACC has significantly improved quantification accuracy by correcting for matrix effects and extraction efficiency variations. Recent methods incorporate liquid-liquid micro-extraction (LLME) with green solvents like ethyl acetate, providing effective purification while reducing environmental impact. These advances have enabled researchers to study the individual functions of ACC and its conjugates, opening new avenues in ethylene research.

Updated Traditional Protocol for ACC and MACC Analysis

Principle and Scope

This protocol describes an updated integrated methodology for the analysis of ACC and its conjugated form MACC, based on the original methods of Lizada and Yang with significant modifications to improve efficiency, repeatability, and accuracy. The method is based on the chemical conversion of ACC to ethylene under alkaline hypochlorite conditions in the presence of Hg²⁺, with subsequent quantification of the released ethylene by gas chromatography. The protocol has been optimized for smaller sample volumes while maintaining reliability, and has been validated for apple and tomato fruit tissues, though it can be adapted for other plant materials.

The key improvements over original methods include the use of sulfosalicylic acid (SSA) extraction instead of ethanol, which provides higher repeatability and eliminates the need for evaporation steps, and the implementation of a spike recovery approach for each sample to correct for matrix-dependent conversion efficiency. The protocol is particularly suitable for laboratories without access to advanced mass spectrometry equipment, providing a cost-effective alternative for ACC and MACC quantification.

Materials and Reagents
  • Plant tissue samples: Fresh or flash-frozen material
  • Sulfosalicylic acid (5% m/v): Dissolve 5 g sulfosalicylic acid in 100 mL distilled water
  • Mercury chloride (10 mM): Dissolve 0.271 g HgCl₂ in 100 mL distilled water (Toxic! Follow safety guidelines)
  • Sodium hypochlorite (5% v/v): Add 5 mL sodium hypochlorite to 95 mL distilled water
  • Sodium hydroxide (6 M): Dissolve 24 g NaOH in 100 mL distilled water
  • Hydrochloric acid (6 M): Dilute 60 mL of 37% HCl to 100 mL with distilled water
  • ACC standard stock solution (10 mM): Dissolve 2 mg ACC in 2 mL distilled water
  • NaOCl-NaOH mixture (2:1 v/v): Freshly prepared daily and kept on ice
Sample Extraction Procedure
  • Homogenization: Homogenize 1.0 g of fresh plant tissue in 3 mL of cold 5% sulfosalicylic acid using a pre-chilled mortar and pestle or mechanical homogenizer.
  • Extraction: Transfer the homogenate to a centrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
  • Clarification: Centrifuge at 12,000 × g for 15 minutes at 4°C.
  • Collection: Transfer the supernatant to a new tube. The extract can be stored at -20°C for up to one week or used immediately for ACC and MACC analysis.
ACC Quantification Protocol
  • Standard Curve Preparation: Prepare ACC standards in the range of 0-500 pmol using appropriate dilutions from the stock solution.
  • Reaction Setup:
    • Pipette 100 µL of sample extract or standard into 20 mL glass GC vials
    • For each sample, prepare a spiked aliquot with addition of 50 µL of 50 µM ACC standard
    • Add 100 µL of 10 mM HgCl₂ to all vials
    • Add 200 µL of freshly prepared NaOCl-NaOH mixture to each vial and immediately seal with gas-tight caps
  • Ethylene Liberation: Incubate the sealed vials at 4°C for 5 minutes with occasional shaking.
  • Ethylene Measurement: Quantify the ethylene released in each vial using gas chromatography with the parameters described in Section 5.
  • Calculation:
    • Calculate the conversion efficiency for each sample using the spiked aliquot
    • Determine ACC concentration using the standard curve corrected for the sample-specific conversion efficiency

Table 2: Troubleshooting Guide for ACC Analysis

Problem Possible Cause Solution
Low conversion efficiency Degraded NaOCl solution Prepare fresh NaOCl-NaOH mixture daily
High background ethylene Contaminated reagents or vials Use fresh reagents and properly cleaned glassware
Poor reproducibility Inconsistent mixing during reaction Ensure consistent vortexing protocol
Matrix effects High pigment or phenolic content Dilute extract or increase purification steps
MACC Quantification Protocol
  • Acidic Hydrolysis: Aliquot 500 µL of extract and add 50 µL of 6 M HCl. Heat at 95°C for 30 minutes.
  • Neutralization: Cool the hydrolysate and neutralize with 50 µL of 6 M NaOH.
  • ACC Measurement: Quantify the total ACC content in the hydrolyzed sample using the ACC protocol described above.
  • Calculation: Calculate MACC content as the difference between total ACC after hydrolysis and free ACC before hydrolysis.

Modern UPLC-MS/MS Protocol for Comprehensive Metabolite Profiling

Principle and Advantages

This protocol describes a sensitive and specific method for simultaneous quantification of ACC and its conjugates using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). The method incorporates liquid-liquid micro-extraction (LLME) purification with ethyl acetate as a green solvent, and uses stable isotope-labeled internal standards for precise quantification. Developed in 2024-2025, this approach addresses previous limitations with derivatization and matrix effects, providing a robust tool for studying the individual functions of ACC and its conjugates in plant biology.

Key advantages of this method include elimination of derivatization steps, direct quantification of ACC, MACC, GACC, and JA-ACC in a single run, high sensitivity with detection limits of 2.5 pg for ACC, and minimal sample requirement (10 mg fresh weight). The method has been biologically validated in Arabidopsis mutants with altered ACC metabolism and in wild-type plants under various stress conditions, confirming its relevance for physiological studies.

Materials and Equipment
  • UPLC system with binary pump and temperature-controlled autosampler
  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Chromatography column: HILIC or reverse-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm)
  • ACC standard (purity >97%) and [²H₄]ACC internal standard (purity >99.7%)
  • HPLC-grade acetonitrile, ethyl acetate, and acetic acid
  • Ultrapure water (resistivity ≥18.2 MΩ/cm)
  • Prechilled mortar and pestle for tissue homogenization
  • Refrigerated centrifuge capable of 15,000 × g
  • Vortex mixer and ultrasonic bath
Sample Preparation and Extraction
  • Homogenization: Homogenize 10 mg of fresh plant tissue in liquid nitrogen using a prechilled mortar and pestle.
  • Extraction: Transfer the powdered tissue to a 1.5 mL microcentrifuge tube and add 0.5 mL of acetonitrile and 0.2 μg of [²H₄]ACC internal standard.
  • Shaking: Vortex the mixture for 1 hour at room temperature.
  • Clarification: Centrifuge at 15,000 × g for 10 minutes and transfer the supernatant to a new tube.
  • Re-extraction: Add 0.2 mL acetonitrile to the pellet, vortex, centrifuge again, and combine the supernatants.
  • Concentration: Evaporate the combined supernatants to dryness under vacuum.
  • LLME Purification: Reconstitute the dried extract in 100 μL ultrapure water, add 100 μL ethyl acetate, vortex for 1 minute, and centrifuge at 15,000 × g for 1 minute. Remove and discard the upper ethyl acetate phase. Repeat this LLME step once.
  • Final Reconstitution: Evaporate the aqueous phase and reconstitute in 100 μL of 80% acetonitrile for UPLC-MS/MS analysis.
UPLC-MS/MS Parameters

Table 3: Optimized MRM Transitions for Ethylene Biosynthesis Metabolites

Compound Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (V) Retention Time (min)
ACC 102.1 56.1 15 3.2
[²H₄]ACC 106.1 60.1 15 3.2
MACC 205.1 56.1 20 5.8
GACC 231.1 56.1 18 4.5
JA-ACC 332.2 56.1 22 7.1

Chromatographic Conditions:

  • Column: HILIC or C18 (100 × 2.1 mm, 1.7 μm)
  • Mobile Phase A: 0.1% acetic acid in water
  • Mobile Phase B: 0.1% acetic acid in acetonitrile
  • Gradient: 5-95% B over 8 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 35°C
  • Injection Volume: 5 μL

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray ionization (ESI) positive
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Capillary Voltage: 3.0 kV
  • Cone Voltage: 30 V
  • Collision Gas: Argon at 0.15 mL/min
Method Validation and Quality Control

The method has been rigorously validated with the following performance characteristics:

  • Linearity: R² = 0.9998 over 0.5-1500 ng/mL range
  • Limit of Detection (LOD): 2.5 pg for ACC
  • Limit of Quantification (LOQ): 7.5 pg for ACC
  • Precision: 3.54% RSD for intra-day variation
  • Recovery: 95.82% for ACC
  • Matrix Effect: 92.6% indicating minimal suppression/enhancement

For quality control, include calibration standards, blank samples, and quality control samples at low, medium, and high concentrations in each analytical batch. The internal standard should be added to all samples, standards, and QCs to correct for variations in extraction efficiency and matrix effects.

Ethylene Measurement Techniques

Headspace Analysis of Intact Fruits

Ethylene production by intact fruits can be measured through headspace accumulation in airtight containers followed by gas chromatographic analysis. This method is non-destructive and allows repeated measurements on the same fruit over time, making it ideal for studying ripening progression.

Procedure:

  • Place individual fruits in 1.7 L airtight jars equipped with sampling ports.
  • Flush with humidified air of desired composition for several hours until steady-state conditions are reached.
  • Close inlet and outlet valves and measure initial headspace pressure (pᵢ).
  • Collect initial 10 mL headspace sample for GC analysis.
  • After a predetermined accumulation period (4-14 hours depending on ripening stage), measure final pressure (p_f) and collect final headspace sample.
  • Analyze both samples by GC with flame ionization detection.

Calculation: The ethylene production rate (Eth_pr) in mol·kg⁻¹·h⁻¹ is calculated as:

Where Eth_c is ethylene concentration (ppm), V_free is free headspace volume (m³), T is temperature (K), R is gas constant (8.314 J·mol⁻¹·K⁻¹), t is time between measurements (h), and w is fruit weight (kg).

Ethylene Measurement for Enzyme Assays

For in vitro ACC oxidase assays or ACC quantification protocols where ethylene is liberated chemically, a modified GC method is used with smaller headspace volumes (20 mL GC vials) and reduced sample injection volumes (3 mL). In these applications, the initial ethylene concentration is assumed to be zero, and only a single end-point measurement is required after the reaction is complete.

Biological Applications and Method Validation

Fruit Ripening Studies

Ethylene biosynthesis metabolite analysis has been extensively applied to study climacteric and non-climacteric fruit ripening. In tomato, a classic climacteric fruit, the transition from system I (autoinhibitory) to system II (autocatalytic) ethylene production involves differential expression of specific ACS and ACO genes. The protocols described here have been validated for apple and tomato fruits, showing consistent performance across different ripening stages.

For non-climacteric fruits like grapevine, where ethylene production is more subtle, the sensitivity of modern methods is particularly important. Recent research has demonstrated that ethylene plays a crucial role in grape berry ripening, affecting anthocyanin accumulation, sugar metabolism, and organic acid degradation. Exogenous ethylene treatment at pre-veraison strongly promotes coloring and anthocyanin accumulation by upregulating genes involved in anthocyanin biosynthesis, while ethylene inhibitors delay these processes.

Stress Response Studies

The ethylene biosynthesis pathway is activated in response to various environmental stresses, making metabolite analysis essential for understanding plant stress responses. The UPLC-MS/MS method has been successfully applied to study ACC and MACC dynamics in Arabidopsis under salt stress, wounding, and submergence, showing significant increases in both metabolites under these conditions.

Pharmacological and genetic suppression of ACC synthesis results in decreased ACC and MACC content, while induction leads to elevated levels, confirming the method's biological relevance. The ability to quantify multiple ACC conjugates simultaneously provides new insights into the role of these metabolites in stress adaptation and the potential ethylene-independent signaling functions of ACC.

Table 4: Application Examples of Ethylene Biosynthesis Metabolite Analysis

Research Area Key Findings Optimal Method
Fruit Ripening System I to system II transition in tomato, role in non-climacteric fruits Updated traditional protocol or UPLC-MS/MS
Stress Responses ACC and MACC increase under salt, wounding, submergence UPLC-MS/MS for sensitivity and multiple metabolites
ACC Signaling Ethylene-independent roles in root development, pollen tube guidance UPLC-MS/MS with minimal sample requirement
Hormonal Crosstalk Interaction between ethylene and auxin, ABA, jasmonate Comprehensive profiling with UPLC-MS/MS

Visual Overviews

Ethylene Biosynthesis and Signaling Pathway

EthylenePathway Methionine Methionine SAM SAM Methionine->SAM SAM synthetase ACC ACC SAM->ACC ACS enzyme Ethylene Ethylene ACC->Ethylene ACO enzyme MACC MACC ACC->MACC ACC N-Malonyl transferase Responses Responses Ethylene->Responses Transcriptional regulation

Diagram 1: Ethylene Biosynthesis and Metabolic Pathway. The pathway shows the conversion of methionine to ethylene with ACC as the key intermediate, which can be directed toward ethylene production or conjugation to MACC. ACS = 1-aminocyclopropane-1-carboxylate synthase; ACO = 1-aminocyclopropane-1-carboxylate oxidase.

UPLC-MS/MS Analytical Workflow

AnalyticalWorkflow Start Plant Tissue (10 mg) Homogenize Homogenize in LN2 Start->Homogenize Extract Extract with ACN + [²H₄]ACC IS Homogenize->Extract Centrifuge Centrifuge 15,000 × g, 10 min Extract->Centrifuge Combine Combine supernatants Centrifuge->Combine Dry Dry under vacuum Combine->Dry LLME LLME purification with ethyl acetate Dry->LLME Reconstitute Reconstitute in 80% ACN LLME->Reconstitute LLME2 Repeat LLME LLME->LLME2 after phase separation Analyze UPLC-MS/MS Analysis Reconstitute->Analyze Results Data Analysis Analyze->Results LLME2->Reconstitute

Diagram 2: UPLC-MS/MS Workflow for ACC Analysis. The diagram illustrates the complete sample preparation and analysis procedure, highlighting the key steps including liquid-liquid micro-extraction (LLME) purification and stable isotope-labeled internal standard (IS) addition for accurate quantification.

Conclusion

The methodologies presented here provide researchers with a comprehensive toolkit for analyzing ethylene biosynthesis metabolites, from established chemical methods to cutting-edge UPLC-MS/MS approaches. The updated traditional protocols offer accessibility and cost-effectiveness while the modern mass spectrometry-based methods deliver superior sensitivity and specificity for investigating the expanding roles of ACC and its conjugates in plant biology.

These protocols have been biologically validated in multiple plant systems and are suitable for studying various physiological processes including fruit ripening, stress responses, and developmental regulation. The continued refinement of these methods, particularly in addressing matrix effects and enabling high-throughput analysis, will further accelerate research into the complex regulation of ethylene biosynthesis and the ethylene-independent functions of its pathway metabolites.

References

Comprehensive Application Notes and Protocols for Ethylene Receptor Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ethylene Receptor Binding

Ethylene Receptors and Their Significance

The gaseous plant hormone ethylene regulates numerous aspects of plant growth, development, and stress responses, including seed germination, fruit ripening, leaf abscission, and adaptation to environmental challenges. Ethylene is perceived by a family of membrane-bound receptors located primarily on the endoplasmic reticulum (ER) membrane. In Arabidopsis thaliana, this receptor family consists of five members: ETR1, ERS1, ETR2, EIN4, and ERS2, which function as negative regulators of ethylene responses in the absence of the hormone. These receptors are structurally characterized by an N-terminal transmembrane domain that contains the ethylene-binding site, a GAF domain, and C-terminal signaling domains that resemble the two-component regulatory systems found in bacteria [1] [2].

The high-affinity binding of ethylene to its receptors is remarkable, with a calculated dissociation constant (Kd) of 2.4 × 10⁻⁹ M for ETR1 and a dissociation half-life exceeding 12 hours. This exceptional affinity enables plants to detect ethylene at concentrations lower than one part per billion (0.2 nL·L⁻¹) [3]. A key feature of ethylene binding is its absolute requirement for a copper cofactor [Cu(I)], which is delivered to the receptors through the action of the copper-transporting P-type ATPase RAN1 (HMA7) [2] [4]. Recent research has revealed that ethylene receptors exist beyond plants, with functional homologs identified in cyanobacteria (Synechocystis sp. PCC 6803) and beneficial plant-associated bacteria like Azospirillum brasilense, suggesting evolutionary conservation of ethylene sensing mechanisms [5] [6].

Key Structural Features of the Ethylene-Binding Domain

The ethylene-binding domain is formed by three transmembrane helices at the N-terminal region of the receptor. Several highly conserved residues within this domain are essential for coordinating the copper cofactor and ethylene binding:

  • Cys65 and His69 in transmembrane helix II of ETR1 directly coordinate the copper ion required for ethylene binding
  • Asp25 in helix I plays a critical role in high-affinity ethylene binding, likely through interaction with the copper cofactor and formation of a polar bridge to Lys91 for signal transduction
  • Additional conserved residues include Cys4, Cys6, Glu38, Arg47, Trp64, and His69, which contribute to the ethylene-binding pocket [3]

Ethylene receptors function as disulfide-linked homodimers, with each dimer capable of binding one ethylene molecule, though recent evidence suggests the potential for two binding sites per dimer [3] [2]. The recent identification of the POLARIS (PLS) peptide as a copper-binding peptide that interacts with ETR1 adds another layer of regulation to copper availability and ethylene receptor function [7].

Experimental Approaches for Ethylene Receptor Binding Studies

Radioligand Binding Assays with ¹⁴C₂H₄

Principle: This method directly measures the binding of radioactive ethylene (¹⁴C₂H₄) to ethylene receptors, either in heterologous expression systems or purified receptor preparations. It remains the gold standard for quantifying receptor-ligand interactions and determining binding kinetics.

Protocol Details:

  • Receptor Source: Express the N-terminal ethylene-binding domain (approximately first 130 amino acids) of the ethylene receptor as a fusion protein with glutathione S-transferase (GST) in Pichia pastoris [5] [6]. Alternatively, use full-length receptors expressed in yeast or purified from native tissues.
  • Binding Reaction:
    • Incubate receptor preparation with varying concentrations of ¹⁴C₂H₄ (typically 0.01-100 nM) in sealed containers
    • Include 10-100 μM Cu(I) stabilized with copper chelators like bicinchoninic acid (BCA) in the reaction buffer
    • Maintain reactions at room temperature for 1-4 hours to reach equilibrium
    • Perform parallel incubations with excess unlabeled ethylene (1000-fold) to determine non-specific binding
  • Separation and Detection:
    • Separate receptor-bound radioactivity from free ¹⁴C₂H₄ by rapid filtration through glass fiber filters or membrane centrifugation
    • Quantify bound radioactivity using liquid scintillation counting
    • Calculate specific binding by subtracting non-specific binding from total binding [5]

Data Analysis:

  • Plot specific binding versus ethylene concentration
  • Perform nonlinear regression to determine Kd (dissociation constant) and Bmax (maximum binding capacity) using appropriate models (e.g., one-site or two-site binding)
  • For ETR1, expected Kd values are approximately 2.4 nM [3]

Table 1: Key Parameters for Radioligand Binding Assays with Ethylene Receptors

Parameter Typical Values/Range Notes
Kd for ETR1 2.4 × 10⁻⁹ M Represents very high affinity binding
Ethylene Concentration Range 0.01-100 nM Use 8-12 concentrations for accurate curve
Copper Concentration 10-100 μM As Cu(I) stabilized with BCA
Incubation Time 1-4 hours Time to reach equilibrium binding
Non-specific Binding Determination 1000-fold excess unlabeled ethylene Critical for accurate specific binding calculation
Assay Temperature 22-25°C Room temperature
Copper Binding Analysis

Principle: Since ethylene binding is absolutely dependent on the copper cofactor, assessing copper binding provides indirect information about receptor functionality and proper folding.

Protocol Details:

  • Receptor Preparation: Express and purify the transmembrane domain of ethylene receptors from E. coli or other heterologous systems. Note that purified receptors typically lack the copper cofactor and require in vitro reconstitution [3].
  • Copper Titration:
    • Stabilize Cu(I) with the copper chelator bicinchoninic acid (BCA), which forms a purple BCA₂-Cu(I) complex with absorbance at 562 nm
    • Titrate increasing concentrations of purified receptor protein (0-20 μM) into a fixed concentration of the BCA₂-Cu(I) complex
    • Monitor decrease in absorbance at 562 nm as copper transfers from BCA to the receptor
    • Include control reactions with mutant receptors (e.g., C65S, H69A, D25A) to confirm binding specificity [3]
  • Alternative Approaches:
    • Use isothermal titration calorimetry (ITC) to directly measure thermodynamic parameters of copper binding
    • Employ atomic absorption spectroscopy to quantify copper bound to purified receptors
    • Utilize electron paramagnetic resonance (EPR) spectroscopy for characterization of copper coordination environment

Data Analysis:

  • Plot absorbance at 562 nm versus receptor concentration
  • Calculate copper binding stoichiometry (moles copper per mole receptor)
  • Compare wild-type and mutant receptors to identify residues critical for copper coordination [3]

Table 2: Copper Binding Assay Components and Parameters

Component/Parameter Specifications Purpose/Notes
Copper Source Cu(I) stabilized with BCA Forms detectable complex at 562 nm
Detection Method Absorbance at 562 nm Monitor transfer from BCA to receptor
Key Controls C65A/Y, H69A, D25A mutants Confirm specificity of copper binding
Binding Stoichiometry ~1 Cu per monomer (controversial) Historical model: 1 Cu per dimer; recent evidence: 1 Cu per monomer
Complementary Techniques ITC, EPR, atomic absorption Provide additional binding parameters

Experimental Models for Ethylene Receptor Studies

Heterologous Expression Systems

Yeast Expression Systems:

  • Pichia pastoris: Excellent for expressing ethylene-binding domains as GST fusion proteins; provides eukaryotic post-translational modifications and high yield expression [5] [6]
  • Saccharomyces cerevisiae: Suitable for functional studies of full-length receptors; allows genetic manipulation and high-throughput screening

Bacterial Expression Systems:

  • Escherichia coli: Ideal for expressing and purifying transmembrane domains for biochemical and biophysical studies; used successfully for ETR1 transmembrane domain purification and copper binding assays [3]

Plant Systems:

  • Arabidopsis thaliana: The model system for in planta functional studies; allows combination of genetic approaches with biochemical assays
  • Tomato (Solanum lycopersicum): Important for studying ethylene responses in fruit ripening; possesses six ethylene receptors with specialized functions
Emerging Model Systems

Recent research has identified functional ethylene receptors in bacteria, providing simplified systems for studying ethylene perception:

  • Azospirillum brasilense: Contains AzoEtr1, a functional ethylene receptor that affects biofilm formation and root colonization [5] [6]
  • Synechocystis sp. PCC 6803: Possesses SynEtr1, a bifunctional receptor for ethylene and light that relies on histidine kinase activity for signaling [5]

These bacterial systems offer advantages for fundamental studies of ethylene receptor function without the complexity of multiple receptor isoforms present in plants.

Data Interpretation and Analysis

Binding Kinetics and Parameters

Determining Affinity Constants:

  • Use nonlinear regression analysis of saturation binding data to derive Kd values
  • For very high affinity binding (Kd < 1 nM), consider using lower receptor concentrations to maintain ligand depletion below 10%
  • Perform competition experiments with ethylene analogs and inhibitors to determine specificity

Assessing Binding Specificity:

  • Always include parallel measurements with excess unlabeled ligand to determine non-specific binding
  • Test receptors with mutations in known critical residues (Cys65, His69, Asp25) to confirm binding specificity
  • Validate assays with receptors known to lack ethylene binding capability (e.g., etr1-1 mutant with C65Y substitution) [3]
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Ethylene Receptor Binding Assays

Problem Possible Causes Solutions
High Non-specific Binding Inadequate separation of bound/free ligand; inappropriate membrane material Optimize filtration/washing protocol; test different filter materials
No Specific Binding Missing copper cofactor; improperly folded receptor; inactive receptor preparation Add Cu(I)-BCA complex; verify receptor folding by CD spectroscopy or tryptophan fluorescence
Variable Results Between Preps Inconsistent copper incorporation; receptor degradation; oxidation of Cu(I) to Cu(II) Standardize copper reconstitution protocol; add fresh reducing agents; use protease inhibitors
Low Signal-to-Noise Ratio Receptor concentration too low; low specific activity of ¹⁴C₂H₄; insufficient incubation time Optimize receptor concentration; use fresh radioligand; extend incubation time

Advanced Applications and Recent Developments

Integration with Omics Technologies

Modern ethylene receptor research increasingly combines traditional binding assays with advanced technologies:

  • RNA Sequencing: To identify downstream transcriptional responses to ethylene perception in both plants and bacteria [5] [6]
  • Metabolomics: To profile metabolic changes resulting from ethylene receptor activation, such as the accumulation of poly-hydroxybutyrate in A. brasilense [5]
  • Structural Biology: Computational modeling and X-ray crystallography to elucidate molecular details of ethylene binding and signal transduction [3] [4]
Ethylene Receptor Signaling Pathways

The following diagram illustrates the core ethylene signaling pathway in plants and the points where binding assays provide critical functional information:

ethylene_signaling Ethylene Signaling Pathway and Binding Assay Targets cluster_receptor Binding Assay Focus ethylene ethylene receptor Ethylene Receptor (ETR1, ERS1, etc.) ethylene->receptor Inactivates Receptor ethylene_binding Ethylene Binding Pocket ethylene->ethylene_binding Binds copper copper copper_binding Copper Cofactor Binding Site copper->copper_binding Required CTR1 CTR1 (MAPKKK) receptor->CTR1 Inactivates (No Ethylene) EIN2 EIN2 (Central Regulator) CTR1->EIN2 Phosphorylates (Inactive) EIN3 EIN3/EIL1 (Transcription Factors) EIN2->EIN3 Activates (Ethylene Present) ERF1 ERF1 & Other Targets (Gene Expression) EIN3->ERF1 Induces response Ethylene Responses (Growth, Development, Stress) ERF1->response

Cross-Kingdom Ethylene Signaling

Recent discoveries of functional ethylene receptors in beneficial bacteria like Azospirillum brasilense have revealed potential cross-kingdom signaling mechanisms, where plant-derived ethylene may directly influence bacterial behavior, including:

  • Biofilm formation
  • Root colonization patterns
  • Metabolic reprogramming
  • Carbon and nitrogen metabolism [5] [6]

These findings open new avenues for manipulating plant-microbe interactions through ethylene signaling and highlight the importance of binding assays in characterizing these novel receptor functions.

Conclusion

Ethylene receptor binding assays provide fundamental insights into the molecular mechanisms of ethylene perception in both plants and bacteria. The protocols described here—particularly radioligand binding assays with ¹⁴C₂H₄ and copper binding analyses—enable researchers to quantify receptor-ligand interactions with high sensitivity and specificity. When combined with modern structural biology approaches and heterologous expression systems, these methods continue to reveal new aspects of ethylene receptor function, from the precise molecular basis of high-affinity ethylene binding to the emerging role of ethylene as a cross-kingdom signaling molecule. As research in this field advances, binding assays will remain essential tools for understanding and manipulating ethylene responses in agricultural and environmental contexts.

References

Comprehensive Application Notes and Protocols: Industrial Ethylene Production via Steam Cracking

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Steam Cracking and Ethylene Production

Ethylene (C₂H₄) represents one of the most fundamental building blocks of the global petrochemical industry, serving as the primary precursor for countless downstream products including polyethylene plastics, ethylene oxide, ethylene dichloride, and various other essential chemicals [1]. The industrial significance of ethylene stems from its molecular structure—a simple hydrocarbon with a highly reactive double bond that enables diverse transformation pathways into valuable materials [2]. Global ethylene production has expanded dramatically from approximately 1.5 million metric tons annually in the mid-1950s to current levels exceeding 225 million metric tons per year, with single facility capacities growing from 70,000 to over 2 million tons annually during the same period [2]. This exponential growth underscores ethylene's critical role in supporting modern infrastructure across packaging, automotive, textiles, construction, and healthcare sectors.

The dominant production method for ethylene is steam cracking, accounting for the vast majority of global production capacity [1] [2]. Steam cracking involves the thermal decomposition of hydrocarbon feedstocks at elevated temperatures (750–900°C) in the presence of steam, which acts as a diluent to suppress unwanted side reactions [1]. The process operates through a free radical mechanism that breaks larger hydrocarbon molecules into smaller, more valuable olefins [2]. Despite decades of optimization, steam cracking remains one of the most energy-intensive processes in the chemical industry, consuming approximately 16-23 GJ per ton of ethylene produced depending on feedstock, while simultaneously generating significant greenhouse gas emissions [3]. As global sustainability imperatives intensify, the ethylene industry faces mounting pressure to develop and implement decarbonization strategies while maintaining economic competitiveness in an increasingly challenging market environment [1] [4].

Process Chemistry and Reaction Mechanisms

Free Radical Reaction Pathway

The steam cracking process follows a well-established free radical mechanism comprising three fundamental steps: initiation, propagation, and termination. In the initiation phase, high temperatures (750–900°C) break carbon-carbon bonds in hydrocarbon feedstocks, generating highly reactive free radicals with unpaired electrons [2]. For ethane cracking, this initiation occurs as: C₂H₆ → C₂H₅• + H•. These unstable radicals then undergo propagation reactions, where they decompose, isomerize, or abstract hydrogen atoms to form olefinic products [2]. A key propagation step in ethane cracking involves the decomposition of ethyl radical: C₂H₅• → C₂H₄ + H•. Finally, the termination phase occurs when radicals combine to form stable products, such as: 2C₂H₅• → nC₄H₁₀ [2].

The reaction network becomes significantly more complex with heavier feedstocks like naphtha or propane, involving numerous parallel and consecutive reactions. Secondary reactions play a crucial role in determining final product distribution, with olefins and dienes undergoing cyclization to form aromatic compounds like benzene, toluene, and xylenes (BTX) [2]. Further dehydrogenation reactions can produce polycyclic aromatic hydrocarbons (PAHs) such as naphthalene and anthracene, which ultimately undergo polymerization and dehydrogenation to form coke deposits on reactor walls [2]. The formation of these carbonaceous deposits represents a major operational challenge, gradually reducing heat transfer efficiency and increasing pressure drop until decoking operations become necessary [2].

Key Operational Parameters and Their Impact
  • Temperature and Severity: The coil outlet temperature (COT) directly determines cracking severity, which measures feed conversion [2]. Higher temperatures increase ethylene yields but also accelerate coke formation and energy consumption [2]. Optimal temperature ranges typically span 800–850°C for ethane cracking and 750–800°C for naphtha feeds, representing a balance between maximizing ethylene production and minimizing undesirable side reactions [1].

  • Residence Time: Modern steam crackers operate with short residence times (0.1–0.5 seconds) to maximize ethylene selectivity by limiting secondary reactions that form heavier byproducts [2]. Longer residence times favor recombination reactions that reduce ethylene yield while increasing acetylene and coke formation [2].

  • Hydrocarbon Partial Pressure: Steam serves as an inert diluent that reduces hydrocarbon partial pressure, thereby shifting equilibrium toward olefin formation while simultaneously suppressing coke deposition [2]. Typical steam-to-hydrocarbon ratios range from 0.25–0.40 for gaseous feeds to 0.6–1.0 for liquid feedstocks [2] [5].

Table 1: Effect of Feedstock Type on Ethylene Steam Cracking Product Yields

Feedstock Ethylene Yield (wt%) Propylene Yield (wt%) Butadiene Yield (wt%) Aromatics Yield (wt%) Other Products (wt%)
Ethane 77-82% 2-4% 1-2% 0-1% 15-20%
Propane 42-47% 14-17% 3-4% 3-5% 30-35%
Naphtha 30-35% 14-17% 4-6% 12-16% 30-35%
LPG 38-45% 16-20% 4-5% 4-6% 25-35%

Source: Adapted from [1] [2]

Industrial Process Implementation

Equipment and Process Flow

The steam cracking process employs sophisticated integrated systems comprising multiple unit operations designed to handle extreme temperatures and complex separations. The heart of an ethylene plant is the cracking furnace, where tubular reactors made of high-alloy materials withstand temperatures exceeding 800°C while containing the pyrolysis reactions [1]. These furnaces feature two distinct sections: a convection section where feedstocks are preheated and mixed with dilution steam, and a radiation section where burners provide the intense heat required for pyrolysis [2]. Following cracking, the effluent stream undergoes rapid quenching in transfer line exchangers (TLEs) that cool the gases from 800°C to 350–450°C within milliseconds to "freeze" the reaction products and prevent degradation of ethylene yield [2].

The quenched gas then progresses through a series of separation and purification stages. First, a primary fractionator separates heavier hydrocarbons (pyrolysis gasoline and fuel oil), while the cracked gas is compressed in multi-stage compressors [2] [6]. Acid gas removal units employing amine solvents extract carbon dioxide and hydrogen sulfide, followed by drying to prevent ice formation during cryogenic separation [2]. The fractionation train typically includes a demethanizer (removing hydrogen and methane), deethanizer (separating C₂ components), depopanizer (separating C₃ components), and debutanizer (separating C₄ components) [2] [6]. Finally, cryogenic distillation columns operating at temperatures as low as -165°C produce polymer-grade ethylene (99.9% purity) through a complex arrangement of heat exchangers and separation towers [6].

Process Control and Optimization

Modern ethylene plants implement sophisticated control strategies to maintain optimal operation amid varying feedstock compositions and market demands. Distributed Control Systems (DCS) form the backbone of plant automation, while Advanced Process Control (APC) systems leverage real-time data to stabilize operations and optimize energy consumption [1]. Emerging data-driven modeling approaches incorporate machine learning techniques to develop surrogate models that predict product yields based on operating conditions and feedstock properties [7]. These digital technologies enable implementation of predictive maintenance programs that anticipate equipment failures and schedule decoking operations with minimal disruption to production [1].

The development of intelligent modeling frameworks represents a significant advancement in steam cracking optimization. These systems integrate feature engineering, data clustering, and multivariate adaptive regression splines (MARS) to create accurate predictive models from industrial operating data [7]. By applying k-means clustering to feedstock-related features such as paraffin-to-isoparaffin ratio and average boiling point, these frameworks can partition operational data into distinct regimes, enabling the development of customized models for each operating region [7]. The resulting systems demonstrate enhanced prediction accuracy for key performance indicators including ethylene yield, energy consumption, and product distribution, facilitating real-time optimization of the cracking process [7].

steam_cracking_flow Feedstock Feedstock Preheating Preheating Feedstock->Preheating Hydrocarbon Feed CrackingFurnace CrackingFurnace Preheating->CrackingFurnace Preheated Feed + Dilution Steam Quenching Quenching CrackingFurnace->Quenching Cracked Gas 800°C Compression Compression Quenching->Compression Cooled Gas 350-450°C AcidGasRemoval AcidGasRemoval Compression->AcidGasRemoval Compressed Gas Drying Drying AcidGasRemoval->Drying Acid Gases Removed Demethanizer Demethanizer Drying->Demethanizer Dried Gas Deethanizer Deethanizer Demethanizer->Deethanizer C2+ Stream Byproducts Byproducts Demethanizer->Byproducts H2/CH4 to Fuel Gas Depropanizer Depropanizer Deethanizer->Depropanizer C3+ Stream C2Splitter C2Splitter Deethanizer->C2Splitter C2 Stream Debutanizer Debutanizer Depropanizer->Debutanizer C4+ Stream Depropanizer->Byproducts C3 Products Debutanizer->Byproducts C4+ Products (Pyrolysis Gasoline) EthyleneProduct EthyleneProduct C2Splitter->EthyleneProduct Polymer-Grade Ethylene (99.9%) C2Splitter->Byproducts Ethane Recycle

Figure 1: Steam Cracking Process Flow Diagram

Experimental Protocols and Methodologies

Protocol: Cracking Severity Assessment and Yield Determination

Purpose: This protocol establishes a standardized methodology for determining the cracking severity and product yield distribution of hydrocarbon feedstocks under controlled steam cracking conditions. The procedure enables researchers to quantify the relationship between operational parameters (temperature, residence time, steam-to-hydrocarbon ratio) and resulting product spectra [7] [2].

Materials and Equipment:

  • Laboratory-scale steam cracking reactor system with radiant heating capability
  • Mass flow controllers for hydrocarbon and steam feeds
  • Preheater system for feedstock vaporization
  • Quartz or ceramic reactor tube capable of withstanding >1000°C
  • Rapid quenching system (transfer line heat exchanger)
  • Online gas chromatography system with TCD and FID detectors
  • Temperature and pressure monitoring instruments calibrated to reference standards

Experimental Procedure:

  • System Preparation: Clean the reactor tube to remove carbon deposits. Verify leak integrity of the entire system up to operating pressure. Calibrate all measurement devices using certified reference materials.
  • Feedstock Characterization: Determine key properties of the hydrocarbon feedstock including paraffin-isoparaffin ratio (P/I), average boiling point, and composition distribution [7].
  • Parameter Setting: Establish target operating conditions including coil outlet temperature (750–900°C), residence time (0.1–0.5 s), and steam-to-hydrocarbon ratio (0.3–0.8 w/w) based on experimental objectives [2].
  • System Startup: Initiate steam flow to establish the desired dilution ratio. Gradually increase reactor temperature to the target while maintaining continuous steam flow. Introduce hydrocarbon feedstock once stable temperature conditions are achieved.
  • Data Collection: After achieving steady-state conditions (typically 30–60 minutes), collect product samples for analysis. Record temperature profiles, pressure readings, and flow rates at 5-minute intervals.
  • Product Analysis: Quantify product composition using calibrated gas chromatography. Apply response factors to determine absolute concentrations of all significant components from hydrogen to C6+ hydrocarbons.
  • Yield Calculation: Calculate product yields on a mass and molar basis using internal standard methods. Determine key performance metrics including ethylene selectivity, conversion rate, and cracking severity indices.

Data Analysis: Calculate cracking severity using the relationship: Severity = f(T, t) = k·t, where k is the first-order rate constant for naphtha disappearance, T is temperature, and t is residence time [2]. Correlate severity indices with product yield patterns to establish predictive models for industrial operation.

Protocol: Data-Driven Modeling for Steam Cracking Optimization

Purpose: This protocol outlines the development of machine learning models for predicting steam cracking performance based on industrial operational data. The approach integrates domain knowledge with statistical learning techniques to create interpretable models for yield prediction and optimization [7].

Data Collection and Preprocessing:

  • Industrial Data Acquisition: Collect historical operating data from distributed control systems (DCS), including temperatures, pressures, flow rates, and feedstock properties [7].
  • Data Cleansing: Apply outlier detection methods and data validation rules to identify and address erroneous measurements. Implement missing data imputation techniques for incomplete records [7].
  • Feature Engineering: Generate domain-specific features including paraffin-to-isoparaffin ratio (P/I), paraffin plus isoparaffin content (P+I), aromatic content (A), volume average boiling point (VABP), and steam-to-hydrocarbon ratio [7]. Transform raw measurement data into physically meaningful variables that enhance model interpretability.

Clustering and Model Development:

  • Feedstock Clustering: Apply k-means clustering to partition the industrial dataset based on feedstock-related features. Determine optimal cluster number using silhouette analysis [7].
  • Model Training: Implement Multivariate Adaptive Regression Splines (MARS) with iterative outlier removal (LARD-MARS algorithm) to develop predictive models for each feedstock cluster [7].
  • Model Validation: Evaluate model performance using k-fold cross-validation. Compare prediction accuracy against traditional first-principles models and alternative machine learning approaches.

Implementation: Deploy validated models for real-time optimization of industrial steam cracking operations. Integrate with existing control systems to provide operational recommendations for maximizing ethylene yield while minimizing energy consumption and coke formation [7].

Table 2: Comparative Analysis of Ethylene Production Technologies

Technology Energy Consumption (GJ/t ethylene) CO2 Emissions (kg CO2e/kg ethylene) Capital Cost Relative to Conventional Technology Readiness Level Key Challenges
Conventional Steam Cracking 16-23 0.9-2.0 Baseline (1.0) 9 (Commercial) High emissions, Energy intensity
Electrified Steam Cracking 12-18 (electricity) 0.2-1.3* 0.8-1.2 4-6 (Pilot) Electricity cost, High-temp materials
Oxidative Dehydrogenation (ODHE) 8-12 1.5-2.5 0.7-1.0 5-7 (Demonstration) Ethylene loss, Oxygen handling
Bio-ethylene (Ethanol Dehydration) 25-40 0.5-1.5 1.5-2.5 8 (Commercial) Feedstock cost, Scale limitations

Source: [8] [5] [3]; *Highly dependent on grid emission factor; Carbon neutral if biogenic carbon considered

Emerging Technologies and Decarbonization Strategies

Electrified Steam Cracking Technologies

The electrification of steam cracking represents a promising pathway for reducing the carbon footprint of ethylene production. Conventional cracking furnaces rely on fossil fuel combustion for process heat, generating direct CO₂ emissions of approximately 0.4–1.6 kg CO₂e per kg of ethylene [3]. Electrified steam cracking (ESC) technologies replace combustion heating with electric resistance heating systems, potentially eliminating direct emissions when powered by renewable electricity [8]. Recent multi-scale assessments of internal electric-resistance-heated (i-ERH) reactors indicate that ESC can achieve 17.8% lower feedstock consumption while simultaneously increasing ethylene yield compared to conventional thermal steam cracking [8]. These performance improvements stem from more precise temperature control and enhanced heat transfer characteristics, which reduce undesirable secondary reactions [8].

The economic viability of electrified cracking is highly sensitive to electricity prices and carbon policy frameworks. Techno-economic analyses indicate that ESC becomes competitive with conventional steam cracking at electricity prices below $41–57 per MWh, with optimal economics achieved when reactors are specifically designed to maximize ethylene yield rather than simply replicating thermal cracking performance [8] [3]. From an environmental perspective, the carbon footprint of electrified cracking is directly tied to the emissions intensity of the electricity source. Under 2022 Texas grid conditions (approximately 0.38 tCO₂e/MWh), ESC emissions would be 53.4% higher than conventional cracking, but would achieve 20.5–47.7% lower emissions under projected 2035 grid scenarios with higher renewable penetration [8]. Life-cycle assessment studies indicate that electrified cracking achieves carbon neutrality when the grid emission intensity falls below 60 kgCO₂e/MWh [3].

Alternative Process Routes and Sustainability Initiatives

Beyond electrification, several alternative production pathways are under development to improve the sustainability of ethylene manufacturing. The oxidative dehydrogenation of ethane (ODHE) has attracted significant research interest due to its lower energy requirements and inherent coke suppression enabled by the co-fed oxygen [5]. While ODHE demonstrates economic competitiveness with a minimum selling price of $790 per ton of ethylene compared to $832 for conventional steam cracking, current implementations face environmental challenges due to the significant refrigeration input required for ethylene recovery from byproducts such as CO, CH₄, and unreacted oxygen [5]. However, scenario analyses indicate that improvements in single-pass conversion, ethylene selectivity, and feed ratio optimization could render ODHE both economically and environmentally superior to conventional steam cracking [5].

Bio-ethylene production via ethanol dehydration has emerged as a commercial alternative in specific regions, particularly Brazil and parts of Europe, where abundant sugarcane ethanol provides an economical renewable feedstock [1]. This pathway offers a circular economy approach to ethylene production while providing a drop-in replacement for petrochemical-derived ethylene without compromise to material properties [1]. Additional decarbonization strategies gaining traction include the integration of carbon capture and storage (CCS) systems with conventional steam crackers, which can reduce emissions by 20–40% depending on implementation scope [3]. The application of CCS specifically to purge gas streams represents a particularly cost-effective approach, achieving emissions reductions of 19–30% with a levelized cost of ethylene increase of only 3–5% [3].

Industry Context and Future Outlook

Market Dynamics and Competitive Landscape

The global ethylene industry is experiencing a prolonged downcycle characterized by oversupply conditions and margin compression. Current operating rates have fallen to approximately 84% in 2025, a significant decline from the >90% rates observed prior to 2019 [4]. This structural surplus is largely attributable to substantial capacity expansions in China, which have dramatically altered global trade patterns and profitability metrics [4]. The return on investment for ethylene-high-density polyethylene integrated plants in China is projected to reach a record low of -11% in 2026, with positive returns unlikely before 2032 [4]. These challenging market conditions have created intense rationalization pressure, particularly on older, less efficient assets in Europe and Asia [4].

Regional production dynamics continue to evolve in response to feedstock availability and energy considerations. North American producers maintain a competitive advantage through access to ethane derived from shale gas, while Middle Eastern facilities leverage integration with upstream natural gas operations [1] [3]. In contrast, European producers face structural disadvantages due to higher energy costs, weaker demand growth, and increasing competition from imported products [4]. Current projections indicate that 12% of European ethylene capacity will be shuttered by 2028, with an additional 13% of total capacity currently offered for sale [4]. Similar rationalization trends are evident in Asia, where approximately 11 million tons of Chinese ethylene capacity faces closure risk through 2030 under energy-saving and carbon-reduction regulations [4].

Environmental Regulations and Sustainability Trajectory

The ethylene industry faces increasing regulatory pressure to address its environmental footprint, particularly its energy intensity and greenhouse gas emissions. Conventional steam cracking generates 1–2 tons of CO₂-equivalent emissions per ton of ethylene produced, making ethylene the second-largest contributor to industrial emissions within the chemical sector [3]. In response to these challenges, major producers are implementing comprehensive sustainability initiatives including ISO 14001-certified environmental management systems, flaring reduction programs, and enhanced emissions monitoring [1]. The industry's future development will likely be shaped by evolving policy frameworks including carbon border adjustment mechanisms, emissions trading systems, and product sustainability standards [1] [4].

References

ethylene furnace control and optimization

Author: Smolecule Technical Support Team. Date: February 2026

Ethylene Furnace Troubleshooting Guide

Specific Issue Root Cause / Mechanism Impact on Process Recommended Solution Quantitative Improvement
Shortened Run Length / Early Decoking [1] Uneven coking across radiant passes; temperature variability speeding up coke formation in some tubes. Unplanned downtime; lost production; inconsistent product yield. Implement Model Predictive Control (MPC) to balance pass flows and control coil outlet temperature (COT). [1] 2-3 day increase in run length; up to 4% increase in plant throughput. [1]

| High Energy Consumption / Inefficient Combustion [1] [2] | Fouling in convection section limiting heat transfer; sub-optimal combustion control (excess air). | Increased fuel costs; higher CO2 emissions; overheated radiant section. [2] | 1. Robotic cleaning of convection section. [2] 2. Tight combustion control with cross-limiting logic and precise O2 measurement. [1] | ~2 percentage point efficiency increase; 40°C drop in stack temp; 1.5-2.0% efficiency loss avoided. [2] | | Poor Product Yield & Selectivity [1] [3] | Sub-optimal cracking severity (temperature); incorrect steam-to-hydrocarbon ratio; slow response to disturbances. | Lower ethylene production; off-spec product; reduced profitability. | Use online analyzers & MPC to dynamically control severity, charge rate, and steam ratio against coking limits. [1] | Controlled severity to target; optimized yield shifting between ethylene and propylene based on constraints. [1] | | Unsafe Operation & Fluctuations [4] [1] [3] | Manual procedures for startup/shutdown/decoking; time-delay in temperature control; fuel-rich explosive conditions. | Safety risks; equipment damage; product leaks; environmental violations. [4] | 1. Automate manual procedures (decoking cycles). [1] 2. Implement advanced cascade control to manage time delays and uncertainties. [3] | 50-67% faster and safer shutdown/decoke/startup cycles. [1] |

Advanced Optimization & Experimental Protocols

For researchers aiming to push operational boundaries, here are methodologies and advanced concepts from recent studies.

Detailed Methodology: Implementing Model Predictive Control (MPC)

The following workflow outlines the experimental protocol for developing and deploying an MPC system, based on established industry practices [1].

Start 1. Prerequisite: Stabilize Base Control A 2. Instrumentation & Data Acquisition Start->A B 3. Develop Process Model A->B A1 Ensure stable PID loops. Install Coriolis meters for fuel gas, Vortex meters for steam, Online analyzers for effluent. A->A1 C 4. Controller Design & Testing B->C B1 Use operational data to build a model relating inputs (feed, fuel) to outputs (severity, COT, pressure drop). B->B1 D 5. Online Deployment & Monitoring C->D C1 Configure MPC to manipulate zone temps and pass flows. Set constraints on max tube temp, valve positions, air/fuel. C->C1 End 6. Performance Validation D->End

Multi-Objective Dynamic Optimization
  • Protocol Insight: A study used a Physically Consistent Machine Learning (PCML) model to reduce computational demand for multi-objective dynamic optimization to 77 seconds [5].
  • Experimental Workflow:
    • Model Development: Create a hybrid model combining first-principles mechanics with machine learning for interpretability and scalability.
    • Objective Definition: Set competing objectives, e.g., maximizing profit versus minimizing CO2 emissions.
    • Dynamic Optimization: Run the optimization to obtain a set of Pareto-optimal solutions. The study found that dynamically adjusting operating variables with coke formation could significantly improve profit and reduce emissions. One Pareto solution showed a potential 42.89% reduction in annual CO2 emissions with a 28.97% sacrifice in annual profit [5].

FAQ: Addressing Common Researcher Queries

Q1: What are the most critical measurements for stabilizing furnace operation and enabling advanced control? A: The foundational measurements are [1]:

  • Precise Fuel & Steam Flow: Use Coriolis meters for fuel gas (insensitive to composition changes) and Vortex meters for dilution/decoking steam.
  • Stack O2 & Combustibles: Essential for tight combustion control and energy efficiency.
  • Stable Air Flow Measurement: A repeatable (but not necessarily highly accurate) measurement is ideal for control loops.
  • Online Analyzers: For both feedstock and furnace effluent to calculate cracking severity in near-real-time.

Q2: We are designing a new furnace system. What key innovations should we consider for lower emissions? A: Beyond operational optimizations, consider these design-level innovations:

  • Low-Emission Furnace (LEF) Design: Technologies like Technip Energies' LEF can reduce furnace CO2 emissions by 30% through optimized flue gas combustion air preheating and advanced Transfer Line Exchangers (TLEs) [6].
  • Electrification: Replacing fossil fuel combustion with electric heating (using renewable electricity) can drastically reduce direct emissions and even achieve carbon neutrality under certain conditions [7].
  • Carbon Capture: Applying Carbon Capture and Storage (CCS) to purge gas is another viable pathway for decarbonization [7].

Q3: How can we handle the inherent time delays and model uncertainties in furnace temperature control? A: Recent research proposes a Multi-step Compensated Robust Predictive Cascade Control [3]. This method innovates by:

  • Composite Modeling: Building a state-space model that includes both a linear component and an "unmodeled dynamics" component to better represent the complex system.
  • Dedicated Compensation: Using a Robust MPC (RMPC) primary controller paired with a multi-step predictive compensator. This design specifically addresses time delays and reduces control input fluctuations, improving overall setpoint tracking and output precision [3].

References

Troubleshooting Common Model Validation Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here is a table summarizing potential issues, their possible causes, and solutions based on current research practices.

Issue Possible Cause Suggested Solution & Reference
Large discrepancies in ignition delay time (IDT) predictions Inaccuracies in key elementary reactions at specific conditions (e.g., high temperature/pressure). Validate against targeted IDT experiments from databases like ReSpecTh or SciExpeM [1].
Inaccurate flame speed prediction Issues with mechanisms for lean/rich combustion conditions or missing pathways for key intermediates. Compare against validated laminar burning velocity (LBV) datasets. Use analytically reduced chemistry (ARC) for LES to balance accuracy and cost [2].
Failure to capture flame stabilization Model does not account for auto-ignition cascade in mixing layers, crucial for configurations like a jet in crossflow (JICF). Implement Chemical Explosive Mode Analysis (CEMA) to identify auto-ignition regions. Ensure mechanism is validated at very lean mixture fractions [2].
Difficulty handling large mechanisms Detailed kinetic mechanisms are computationally expensive for CFD simulations like LES. Use a simplified kinetic model designed for your specific application (e.g., supersonic combustion) [3].
Lack of machine-readable data Experimental data in traditional papers is not easily usable for automated validation. Utilize data from machine-searchable platforms that use standardized formats (e.g., the ReSpecTh Kinetics Data (RKD) Format) [1].

Experimental Protocols & Data Sources

For a robust validation, your model should be tested against a variety of experimental targets. Here are key methodologies and resources cited in recent literature.

  • Ignition Delay Time (IDT) Measurement: This is a critical validation target. Experiments are often conducted using shock tubes or rapid compression machines (RCM). The data is used to calibrate and validate the high-temperature reaction pathways in your model [1].
  • Laminar Burning Velocity (LBV) Measurement: This data validates the model's performance under premixed flame conditions. Accurate LBV data is essential for mechanisms intended to simulate premixed or partially premixed combustion systems [1].
  • Jet in Crossflow (JICF) Configuration: This setup is highly relevant for practical combustors. As detailed in one study, a rich premixed ethylene-air jet ((\phi_j = 1.2)) at 300 K is injected into a hot vitiated crossflow (1500 K). Validation involves comparing the simulated flame structure and auto-ignition location with experimental measurements, often using OH and CH₂O PLIF [2].
  • Leveraging Public Data Repositories:
    • ReSpecTh: This database provides accurate and validated experimental, empirical, and computed data for gas-phase reaction kinetics. It is built on the FAIR principles (Findable, Accessible, Interoperable, and Reusable) and uses a standardized XML format, making the data machine-searchable [1].
    • SciExpeM Database: This platform contains over 38,000 indirect experimental data points (like ignition delay times and flame speeds) relevant for validating combustion kinetics, particularly for green fuels [1].

Workflow for Kinetic Model Validation

The following diagram illustrates a systematic workflow for validating an ethylene combustion kinetic model, integrating the troubleshooting steps and data sources mentioned above.

Kinetic Model Validation Workflow Start Start: Define Model & Application Scope A Run Initial Simulation Start->A B Compare vs. Experimental Data A->B C Discrepancies Identified? B->C D Validation Successful C->D No E Troubleshoot Specific Issues C->E Yes F Consult Structured FAQs & Guides E->F G Refine Model or Simulation Parameters F->G G->A DB Data Sources: ReSpecTh, SciExpeM DB->B

A Note on Advanced Methods

The field of combustion modeling is rapidly evolving. Physics-Informed Machine Learning (PIML) is an emerging paradigm that integrates physical laws into machine learning models. This approach can enhance the physical consistency of predictions, especially in data-scarce regions, and shows great promise for addressing complex problems in combustion chemistry and reacting flows [4].

References

removing hydrocarbon contaminants from laboratory air

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most effective technologies for removing hydrocarbon VOCs from lab air? The effectiveness of a technology depends on the specific hydrocarbon and concentration. A combination of methods is often most effective [1].

    • Adsorption: Activated Carbon is widely used for its large surface area, effectively trapping gaseous VOCs like benzene and toluene through physical adsorption [1]. Zeolites and other specialized materials like MXenes are also highly effective, especially for nanoparticles and specific molecular sizes [2] [3].
    • Advanced Oxidation: Photocatalytic Oxidation (PCO), such as with the TitanClean system, uses UV light and a catalyst (e.g., titanium dioxide) to break down VOCs into harmless water and carbon dioxide [1]. Catalytic Ozonation combines ozone with a catalyst (e.g., ZnO/zeolite) to generate hydroxyl radicals that destroy VOCs [4].
    • Filtration: HEPA filters are excellent for particulate matter but do not remove gaseous hydrocarbons on their own. They are often paired with adsorbent media in a multi-stage system [5] [1].
  • Q2: Are ozone-based air cleaners safe and effective for lab use? The U.S. EPA strongly advises against using ozone generators in occupied spaces [6]. Ozone is a lung irritant and can react with lab VOCs (like limonene) to generate harmful secondary pollutants, including formaldehyde and ultrafine particulate matter (PM2.5) [6] [7]. While ozone can destroy some VOCs in controlled, industrial settings, the health risks in a lab environment outweigh the potential benefits.

  • Q3: My activated carbon filter seems saturated quickly. What factors affect its lifespan? The service life of an adsorbent filter is influenced by:

    • Concentration of VOCs: Higher concentrations will exhaust the filter faster.
    • Air Flow Rate: Higher flow rates reduce contact time between the air and the filter, decreasing efficiency and capacity [4].
    • Humidity: Moderate humidity (25-35%) is often optimal. Very high or low humidity can reduce the adsorption capacity for certain VOCs [4].
    • Type of VOC: Different hydrocarbons have varying affinities for the adsorbent material.

Troubleshooting Common Problems

Problem Possible Causes Solutions

| Poor Removal Efficiency | • Saturated adsorbent filter (e.g., carbon, zeolite) • Inappropriate technology for the target VOC • Airflow rate is too high | • Replace or regenerate the adsorbent filter [8] • Use a multi-stage system (e.g., PCO + carbon) [1] • Adjust airflow to manufacturer's specifications [4] | | Strange Noises from Unit | • Loose internal components • Fan motor issues • Blocked air intake or outlet | • Tighten all fasteners [8] • Contact qualified technician for motor inspection [8] • Inspect and clear all air pathways of obstructions [8] | | Unusual Chemical Odors | • Filter is saturated and releasing VOCs • Ozone generator is active, producing ozone smell • Formation of secondary pollutants | • Immediately replace the saturated filter [8] • Turn off ozone generator and ventilate the area [6] • Review lab activities for potential chemical reactions | | High Humidity Affecting Performance | • Humidity level outside optimal range for adsorbent | • Monitor and control lab humidity to ~25-35% if possible [4] • Use a desiccant pre-filter |

Experimental Protocols & Performance Data

Protocol 1: Catalytic Ozonation for BTEX Removal

This protocol is based on a study using ZnO/Zeolite nanocomposites to remove BTEX (Benzene, Toluene, Ethylbenzene, Xylene) from air [4].

  • 1. Catalyst Synthesis: Synthesize ZnO nanoparticles via chemical co-precipitation using ZnCl2 and ammonium hydroxide (pH 10). Support the nanoparticles on natural zeolite to create a ZnO/Zeolite nanocomposite. Characterize using SEM, XRD, and BET analysis [4].
  • 2. Experimental Setup: Use a packed bed reactor. Introduce a controlled stream of air containing BTEX compounds. Ozone is generated externally and fed into the reactor alongside the contaminated air [4].
  • 3. Process Optimization: Systematically vary parameters to find optimal removal conditions:
    • BTEX Concentration: 50 - 200 ppm
    • Air Flow Rate: 5 - 20 L/h
    • Relative Humidity: 0 - 75%
    • Ozone Dosage: 0.25 - 1 g/h [4]
  • 4. Sampling & Analysis: Sample the inlet and outlet air using charcoal tubes. Extract samples with carbon disulfide (CS2) and analyze using Gas Chromatography with a Flame Ionization Detector (GC-FID) according to the NIOSH 1501 method [4].

The workflow for this protocol can be summarized as follows:

Start Start Experiment Synth Synthesize ZnO/Zeolite Nanocomposite Catalyst Start->Synth Char Characterize Catalyst (SEM, XRD, BET) Synth->Char Setup Set Up Packed Bed Reactor Char->Setup Opt Optimize Parameters: - VOC Concentration - Flow Rate - Humidity - Ozone Dose Setup->Opt Sample Sample Inlet/Outlet Air (NIOSH 1501 Method) Opt->Sample Analyze Analyze with GC-FID Sample->Analyze Result Calculate Removal Efficiency Analyze->Result

  • Performance Data for Catalytic Ozonation [4]: | VOC | Initial Concentration (ppm) | Optimal Removal Efficiency | | :--- | :---: | :---: | | Benzene | 50 | 98% | | Toluene | 50 | 96% | | Ethylbenzene | 50 | 92% | | Xylene | 50 | 91% |

Optimal Conditions: Inlet air flow rate of 5 L/h, relative humidity of 25-35%, and an ozone dose of 1 g/h.

Protocol 2: Evaluating MXene-Coated Filters for Nanoparticles

This protocol is based on research using MXene-coated polyester to filter toxic nanoparticles (<100 nm) commonly from industrial processes [2].

  • 1. Filter Fabrication: Coat a polyester filter substrate with a solution of Ti3C2 MXene. For enhanced performance, co-coat with magnesium (II) to create a more uniform coating and smaller pore sizes [2].

  • 2. Characterization: Use Scanning Electron Microscopy (SEM) and Electron Dispersive X-Ray Spectroscopy (EDS) to confirm excellent adherence, coverage, and distribution of the MXene coating on the polyester [2].

  • 3. Filtration Testing: Challenge the coated filter with nanoparticles in the 15-30 nm range and measure the filtration efficiency. Compare the performance against an uncoated polyester filter [2].

  • Performance Data for MXene Filters [2]: | Filter Type | Target Particle Size | Filtration Efficiency | | :--- | :---: | :---: | | Ti3C2/Mg(II)-coated Polyester | 15-30 nm | Up to 90% | | Uncoated Polyester | 15-30 nm | Significantly Lower |

Critical Safety Notes

  • Ozone Generators: The EPA does not certify air cleaning devices and specifically warns that ozone generators can be harmful to health and are often ineffective at removing pollutants at safe concentrations [6].
  • UV Lamps: Some Germicidal UV (GUV) lamps, particularly at 222 nm, can generate significant ozone, leading to secondary chemical reactions and particle formation [7]. Ensure that any UV technology used is of the "ozone-free" type or is fully contained and exhausted.

References

ethylene measurement troubleshooting reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why is high sensitivity and selectivity critical for ethylene measurement in plant research? Ethylene is a potent phytohormone effective at trace concentrations, often as low as 0.01 to 1 parts per million (ppm), and can be as critical at parts per billion (ppb) levels for some physiological processes [1] [2]. High sensitivity is required to detect these low concentrations. Selectivity ensures the sensor responds only to ethylene and not to cross-interfering gases commonly present in experimental environments, such as ethanol, ammonia, water vapor, and carbon dioxide [1] [3]. Without it, quantitative accuracy is compromised.

Q2: What are the most common causes of unstable sensor readings? Instability can arise from several factors:

  • Sensor Drift: All sensors experience zero drift (change in output when no target gas is present) and interval drift (decrease in signal over time when continuously exposed to the gas) [1].
  • Environmental Conditions: High humidity can reduce sensor sensitivity and cause unreliable readings, especially for electrochemical and NDIR sensors [1] [4]. Extreme temperatures can also damage instruments.
  • Aging and Contamination: Long-term use, aging of sensor components, and contamination from the sample stream (e.g., dust, volatile organic compounds) can degrade performance [1] [3]. Regular calibration and maintenance are essential to counteract these effects.

Q3: How can I improve the reproducibility of my ethylene measurements? Reproducibility hinges on rigorous protocol standardization:

  • Regular Calibration: Follow the manufacturer's instructions for calibration schedules and procedures to correct for sensitivity loss and drift [1].
  • Control Environmental Variables: Monitor and record temperature and humidity during measurements, as these can affect both the sample and the sensor [1].
  • Standardize Sampling: For headspace analysis, use automated samplers instead of manual gas-tight syringes to improve injection reproducibility [3]. Ensure consistent enclosure times for plant samples to avoid stress-induced ethylene production.
  • Use Appropriate Controls: Always include control samples and blank runs to establish a reliable baseline.

Troubleshooting Guide

Problem & Symptoms Possible Root Cause Solution & Validation Approach

| Low Sensitivity/High Detection Limit | • Sensor aging or poisoning. • Improper calibration. • High humidity reducing response. • Technology limit for the app. | • Recalibrate the sensor [1]. • Check sensor specifications for stated lower detection limit and dynamic range [1]. • Use a pre-concentration technique (e.g., adsorption-thermodesorption) for GC systems [3]. | | Poor Selectivity/Cross-Sensitivity | • Interference from other gases (e.g., ethanol, CO2, water vapor) [1]. • Sensor type is not suitable for the sample matrix. | • Validate measurement with a standard reference method like GC [3]. • For optical sensors, check for overlapping absorption spectra of interferents [1]. • Consider using a more selective sensor technology (e.g., GC with a specific column) [4]. | | Slow Response/Recovery Time | • Sensor technology is inherently slow (e.g., some metal-oxide semiconductors) [2]. • Clogged inlet or filter. | • Check the manufacturer's reported T90 (time to reach 90% of max signal) [1]. • Clean or replace filters and ensure a clear gas path to the sensor. | | Signal Drift and Instability | • Annual zero drift exceeding 10% [1]. • Varying ambient temperature or humidity. • Fouling of the sensor surface. | • Perform a zero-point calibration [1]. • Operate the instrument within its specified environmental conditions [1]. • Inspect and clean the sensor according to the manufacturer's guidelines. |

Ethylene Detection Methods Comparison

The table below summarizes the key characteristics of the three primary ethylene detection methods to help you select the most appropriate one for your application.

Method Typical Sensitivity Key Advantages Key Limitations / Challenges
Gas Chromatography (GC) [3] [4] Sub-ppb to ppb (with pre-concentration) High sensitivity and selectivity; considered a standard reference method; can analyze multiple gases. Laboratory-based, not ideal for in-situ field measurements; requires skilled operation; slower response time.
Electrochemical Sensing [1] [4] ppb range Suitable for portable and fixed monitors; good sensitivity and selectivity; can be integrated into IoT systems [1]. Sensor drift over time; can be affected by cross-sensitivity and environmental conditions (humidity, temperature) [1].
Optical Sensing (NDIR) [1] [4] ~10-20 ppb (in mobile apps) Good long-term stability; relatively fast response. Can suffer from cross-sensitivity to gases with overlapping IR spectra (e.g., water vapor) [1]; sensitivity can be reduced by high water vapor [1].
Photoacoustic Spectroscopy [4] Very high (ppb and below) Extremely high sensitivity. Often more expensive and complex; can be less suited for rough, mobile environments in supply chains [4].

Experimental Workflow and Troubleshooting Diagrams

The following diagrams, created with Graphviz, outline a standard ethylene measurement workflow and a systematic troubleshooting process.

Diagram 1: Generic Ethylene Measurement & Data Workflow

This diagram illustrates the core steps common to most ethylene measurement experiments, from sample handling to data interpretation.

ethylene_workflow Ethylene Measurement Workflow Start Start: Sample Preparation Step1 Sample Enclosure (Control Temp/Humidity) Start->Step1 Step2 Headspace Gas Sampling (Automated/Manual) Step1->Step2 Step3 Ethylene Concentration (GC, Sensor, etc.) Step2->Step3 Step4 Data Acquisition & Analysis Step3->Step4 End Result Interpretation Step4->End

This workflow highlights critical stages where errors can be introduced, such as during sample enclosure and gas sampling [3].

Diagram 2: Troubleshooting Decision Tree

Use this decision tree to systematically diagnose and resolve common ethylene measurement problems.

troubleshooting_tree Ethylene Sensor Troubleshooting Tree Start Problem: Unreliable Measurements Q1 Are environmental conditions (temperature, humidity) stable and within sensor specs? Start->Q1 Q2 Has the sensor been calibrated recently? Q1->Q2 Yes A1 Stabilize conditions. Check for condensation. Q1->A1 No Q3 Is the signal unstable even with zero air? Q2->Q3 Yes A2 Perform full calibration as per manufacturer guide. Q2->A2 No Q4 Is the response time significantly slower than specs? Q3->Q4 No A3 Possible sensor drift or contamination. Consult manufacturer. Q3->A3 Yes Q4->A3 No A4 Check for clogged inlets/filters. Sensor may need service/replacement. Q4->A4 Yes

References

Troubleshooting Guide: Ethylene Receptor Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their potential causes, and recommended solutions.

Problem Phenomenon Possible Causes Recommended Solutions & Troubleshooting Steps
Weak or No Ethylene Response Ethylene receptors saturated or signaling inactive [1]; Ethylene concentration too low [2] [1] Use fresh ethylene stocks/generators; Verify concentration (nM range effective) [1]; Apply ethylene biosynthesis inhibitor AVG (e.g., 10-100 µM) to reduce background ethylene [3]
Constitutive Ethylene Response Ethylene receptor loss-of-function [4] [1]; Contaminated ethylene source (e.g., smoke, pollutant gases) Genotype plant lines for receptor mutations [4]; Use pure ethylene source in sealed environment
Inconsistent Response Across Tissues/Stages Differential receptor expression/function [4]; Altered hormone crosstalk (auxin, ABA, etc.) [2] Characterize receptor-specific expression (e.g., ETR1 dominant) [4]; Include internal control (e.g., WT reference strain)
Unexpected Bacterial Biofilm/Colonization Bacterial ethylene receptor (e.g., AzoEtr1) modulating activity [5] Include sterile control; For plant-microbe studies, use bacterial ethylene receptor mutants [5]
Hypersensitive Ethylene Response Disrupted receptor turnover (e.g., impaired ERAD pathway) [6] Investigate proteasome involvement (MG132 inhibitor); Check UBC32/RED E2-E3 pair gene expression [6]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical inhibitors for dissecting the ethylene signaling pathway? Three primary inhibitors target different pathway stages [3]:

  • AVG (2-aminoethoxyvinyl glycine): Inhibits ACS, blocking ethylene biosynthesis. Use in growth media (e.g., 10-50 µM) to reduce internal ethylene.
  • Silver ions (e.g., Silver thiosulfate, STS): Blocks ethylene binding to receptors. Apply as seedling spray or pulse treatment (e.g., 0.1-1 mM STS).
  • 1-MCP (1-methylcyclopropene): Competitively binds receptors, inhibiting ethylene action. Use gaseous application in sealed containers (e.g., 0.1-1 ppm for several hours).

Q2: How does receptor turnover affect ethylene sensitivity, and how can I measure it? Recent research shows ethylene-bound receptors are degraded via the ERAD pathway by an E2-E3 ubiquitin enzyme pair (UBC32/RED) [6]. This clears inactive receptors, restoring sensitivity. To investigate:

  • Methodology: Treat samples with ethylene and/or proteasome inhibitor (MG132, 50 µM). Monitor receptor protein levels via western blot using specific antibodies [6].
  • Interpretation: Ethylene exposure alone should decrease receptor levels; MG132 co-treatment should stabilize them, indicating proteasome-mediated degradation [6].

Q3: My experiment involves beneficial bacteria. Could ethylene be affecting my results through the bacteria directly? Yes. Bacteria like Azospirillum brasilense possess functional ethylene receptors (e.g., AzoEtr1). Ethylene binding directly modulates bacterial metabolism, biofilm formation, and root colonization [5].

  • Experimental Control: Include bacterial ethylene receptor mutants (e.g., Azoetr1 disruptants) to differentiate plant vs. bacterial signaling effects [5].

Q4: Why is there functional diversity among ethylene receptor family members? Plants have multiple receptor isoforms (e.g., 5 in Arabidopsis) with overlapping but distinct roles [4] [1].

  • Subfamily Divergence: Subfamily I (ETR1, ERS1) often has stronger influence on signaling. Subfamily II (ETR2, EIN4, ERS2) may regulate specific processes like root hair development or salt stress response [4].
  • Experimental Implication: Data from single receptor mutants may not represent complete pathway; consider genetic background and specific receptor knockouts [4].

Ethylene Signal Transduction Pathway

The diagram below outlines the core ethylene signaling pathway in plants, based on the canonical model.

EthyleneSignaling cluster_0 Without Ethylene cluster_1 With Ethylene Ethylene Ethylene R_bound Ethylene Bound Receptor Inactive Ethylene->R_bound Binds Receptor ER Membrane Receptor (ETR1, ERS1, etc.) CTR1 CTR1 (Kinase) EIN2 EIN2 (Membrane Protein) EIN3 EIN3/EIL1 (Transcription Factor) ERFs ERF Transcription Factors Response Growth & Stress Responses R_inactive Receptor Active C_active CTR1 Active R_inactive->C_active Activates E2_inactive EIN2 Inhibited C_active->E2_inactive Phosphorylates & Inhibits C_inactive CTR1 Inactive R_bound->C_inactive Fails to Activate E2_active EIN2 Active C_inactive->E2_active Inhibition Released E3_nuc EIN3 Stable E2_active->E3_nuc Stabilizes ERF_active ERFs Expressed E3_nuc->ERF_active Induces ERF_active->Response

Pathway Description: In the absence of ethylene, active receptors signal through the kinase CTR1, which phosphorylates and inhibits EIN2, preventing downstream responses. When ethylene binds to the receptors, this inhibition is relieved. EIN2 is stabilized and activates transcription factors like EIN3/EIL1, which in turn induce ERF genes, leading to various ethylene-mediated growth and stress responses [2] [1].

References

Industrial Ethylene Production: Optimization & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The following FAQs address common challenges in industrial ethylene production facilities, focusing on catalyst management and emerging technologies.

FAQ Question Core Issue Mechanism / Cause Troubleshooting & Optimization Strategy
Short Catalyst Cycles in Tail-End Acetylene Converters [1] Frequent reactor shutdowns for catalyst regeneration. Catalyst deactivation, leading to inability to maintain product specifications. Switch to high-stability catalysts (e.g., OleMax 207). This can extend operational cycles from ~1 year to 4+ years, potentially eliminating regeneration needs and reducing flaring events. [1]
Temperature Excursions in Front-End Reactors [1] Dangerous temperature spikes ("runaway") during process upsets. Poor catalyst selectivity under fluctuating conditions, causing excessive hydrogenation and heat release. Implement highly selective catalysts (e.g., OleMax 260). These nearly eliminate runaway risks, achieve specification faster, and reduce flare emissions during startup. [1]
High CO₂ Emissions from Flaring [1] Flaring is used during reactor upsets or off-spec events. Acetylene converter effluent cannot meet specifications and is sent to flare. Optimize catalyst performance for stability and selectivity. A single 24-hour flare event in a world-scale plant can emit ~3,000 tonnes of CO₂. Maintaining specification avoids this. [1]
Low Ethylene Yield [1] Excessive hydrogenation of acetylene into ethane instead of ethylene. Low catalyst selectivity destroys valuable ethylene product. Utilize catalysts designed for high selectivity to transform acetylene into ethylene, minimizing ethane byproduct. This also reduces recycling loads in fractionation, saving energy. [1]

Experimental Protocol: Evaluating Catalyst Performance To systematically test and validate catalyst performance in a lab or pilot setting, follow this workflow [1]:

  • Setup: Install the candidate catalyst in a bench-scale acetylene hydrogenation reactor system that simulates either front-end or tail-end process conditions.
  • Baseline Operation: Establish baseline performance (conversion rate, selectivity to ethylene, operating temperature) using a standard feedstock mixture.
  • Introduce Upsets: Simulate common plant fluctuations, such as changes in feedstock composition or flow rate, to test the catalyst's stability and resistance to runaway reactions.
  • Long-Term Testing: Operate the system over an extended period to measure the rate of deactivation and estimate the operational cycle length.
  • Data Analysis with CLARITY-like Tools: Use data-sharing platforms (e.g., Clariant's CLARITY) to track performance metrics, predict off-spec events, and generate actionable insights for full-scale operation [1].

Emerging Pathways for Sustainable Ethylene

Beyond optimizing existing processes, research into alternative production methods is critical for decarbonization. The table below summarizes key findings from recent techno-economic and life-cycle analyses [2] [3].

Production Pathway Key Feature / Feedstock Estimated GHG Emissions (kgCO₂e/tonne-ethylene) Key Challenges & Cluster-Level Impacts
Conventional (Ethane Cracker) [2] Fossil fuels (ethane) 869 Baseline for comparison.
Electrified Cracker (Grid) [2] Grid electricity 806 Upstream grid emissions; high electricity demand.
Electrified Cracker (Renewable) [2] Renewable electricity -163 (Carbon negative with H₂ export) Requires massive renewable energy infrastructure. [3]
Carbon Capture & Storage (CCS) [2] Capturing purge gas emissions 703 Technology maturity; requires suitable geology for storage.
Plastic Waste Pyrolysis [3] Alternative Carbon Source (waste plastic) Varies Requires large, consistent supply of plastic waste; can lead to burden-shifting outside the cluster.
Biomass/Bio-naphtha [3] Alternative Carbon Source (biomass) Varies High land, water, and energy footprint (5-10x higher than conventional). [3]
Biological Production (Enzyme MAR) [4] Engineered bacteria using organic sulfur Under development Currently a lab-scale discovery; engineering for cost-effectiveness is the main challenge. [4]

Ethylene in Biological Systems

For researchers in drug development, it's important to distinguish industrial production from ethylene's role as a plant hormone. The following diagram illustrates the canonical ethylene signaling pathway in plants, which regulates processes like fruit ripening and stress responses [5] [6].

EthyleneSignalingPathway Ethylene Ethylene ETR1 ETR1 Ethylene->ETR1 Binds to & Inactivates CTR1 CTR1 ETR1->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 No longer phosphorylates EIN2_C EIN2_C EIN2->EIN2_C Cleavage EIN3 EIN3 EIN2_C->EIN3 Activates & Stabilizes GeneResponse GeneResponse EIN3->GeneResponse Transcriptional Activation

The key insight is that ethylene inactivates its receptors (ETR1). Without ethylene, the active receptors promote CTR1, which phosphorylates and suppresses EIN2. Ethylene binding stops this suppression, allowing EIN2 to be cleaved. The EIN2-C fragment then activates transcription factors like EIN3 in the nucleus, leading to ethylene-responsive gene expression [5] [6].

References

reducing ethylene synthesis in plant experiments

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms & Negative Regulators

Understanding the key enzymes and their negative regulators is the foundation for designing experiments to reduce ethylene.

  • The Core Biosynthesis Pathway: Ethylene biosynthesis in plants is a two-step pathway:
    • ACS (ACC Synthase): Converts S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC). This is generally the rate-limiting step [1].
    • ACO (ACC Oxidase): Converts ACC to ethylene [1].
  • Targeting Negative Regulators: Instead of directly inhibiting the enzymes, a sophisticated approach is to exploit the plant's own negative feedback systems. The table below summarizes identified negative regulators of these key enzymes [1].
Target Enzyme Type of Regulator Example Regulators Proposed Mechanism / Function
ACS Transcriptional Repressors LcKNAT1 (litchi), SlFYFL (tomato) Directly binds to and suppresses the promoters of ethylene biosynthetic genes [1].
Post-translational Regulators RIE1 E3 ligase, XBAT32 E3 ligase Targets ACS proteins for degradation via the ubiquitin-proteasome pathway [1].
ACO Transcriptional Repressors WIP transcription factors (cucumber) Suppresses the expression of ACO genes, influencing flower sex determination [1].
Protein Interactors PhGLR2 (petunia) Interacts with ACO protein to inhibit its activity; overexpression extends flower lifespan [1].
Both ACS & ACO Epigenetic / miRNA Sl-miR164a/b (tomato) Acts in a negative feedback loop; downregulates a transcription factor (SlNAM) that activates ethylene biosynthetic genes [1].

The following diagram illustrates the ethylene biosynthesis pathway and the points where these negative regulators act.

EthyleneBiosynthesisPathway SAM S-adenosylmethionine (SAM) ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC Catalyzes Ethylene Ethylene ACC->Ethylene Catalyzes ACS ACS Enzyme ACS->SAM   ACO ACO Enzyme ACO->ACC   TranscriptionalRepressors_ACS Transcriptional Repressors (e.g., LcKNAT1, SlFYFL) TranscriptionalRepressors_ACS->ACS Suppresses gene expression E3Ligases E3 Ubiquitin Ligases (e.g., RIE1, XBAT32) E3Ligases->ACS Promotes degradation TranscriptionalRepressors_ACO Transcriptional Repressors (e.g., WIP TFs) TranscriptionalRepressors_ACO->ACO Suppresses gene expression ProteinInteractors Protein Interactors (e.g., PhGLR2) ProteinInteractors->ACO Inhibits activity miRNA miRNA / Epigenetic (e.g., Sl-miR164) miRNA->ACS Downregulates miRNA->ACO Downregulates

Experimental Protocols & Techniques

Here are detailed methodologies for two key techniques used to measure and manipulate ethylene pathways.

Using Chemical Inhibitors

A common method to reduce ethylene synthesis is through chemical inhibition of the ACS enzyme.

  • Primary Reagent: 1-Aminoethoxyvinyl glycine (AVG). This is a potent and irreversible inhibitor of ACS [1].
  • Detailed Protocol:
    • Solution Preparation: Prepare a working solution of AVG in an appropriate buffer (e.g., phosphate-buffered saline or distilled water). A common concentration range for treatment is between 10-100 µM, which must be optimized for your plant species and tissue type.
    • Application Methods:
      • Spray Application: Evenly spray the AVG solution onto the plant tissue (e.g., fruits, leaves) until runoff.
      • Vapor Exposure: For post-harvest experiments, plants or detached organs can be placed in airtight containers with a vial containing the AVG solution, allowing uptake through vapor.
      • Direct Injection: For specific tissues like fruits, a small volume can be injected directly.
    • Incubation & Sampling: Treat the plant material and incubate under controlled conditions. Sample tissue at designated time points for downstream analysis (e.g., ethylene measurement, RNA extraction).
    • Controls: Always include a negative control treated with buffer only.
Measuring Gene Expression via qPCR

Quantitative PCR (qPCR) is essential for validating the effect of your treatments on the expression of ethylene biosynthesis genes (ACS, ACO) or their negative regulators.

  • Core Principle: qPCR selectively amplifies and quantifies target DNA sequences. In reverse transcription qPCR (RT-qPCR), RNA is first converted to complementary DNA (cDNA) for amplification [2].
  • Reaction Setup: A typical qPCR reaction contains [2]:
    • Template (cDNA)
    • Sequence-specific forward and reverse primers
    • DNA polymerase
    • dNTPs (nucleotide building blocks)
    • Fluorescent detection system (dye-based or probe-based)
  • Primer Design Guidelines [2]:
    • Amplicon Size: 80-150 base pairs.
    • Primer Length: 15-30 nucleotides.
    • Melting Temperature (Tm): Ideally 60-64°C for both forward and reverse primers.
    • Specificity: Must be unique to the target gene to avoid off-target amplification.
  • Workflow Diagram:

qPCRWorkflow TotalRNA Extract Total RNA cDNA Reverse Transcribe RNA to cDNA TotalRNA->cDNA PrepareMix Prepare qPCR Master Mix cDNA->PrepareMix AddTemplate Add cDNA Template PrepareMix->AddTemplate RunQPCR Run qPCR Cycles AddTemplate->RunQPCR Analyze Analyze Data (Ct values) RunQPCR->Analyze Denature Denature (~95°C) RunQPCR->Denature Cycle x40 Anneal Annealing (~60°C) Denature->Anneal Extend Extension (~72°C) Anneal->Extend Denumerate Denumerate

Troubleshooting Common Issues

This FAQ addresses specific problems you might encounter during experiments.

Problem / Question Possible Cause Solution / Advice
Low sensitivity in ELISA for detecting ACS/ACO Inefficient coating or blocking leading to high background noise [3]. Optimize antigen/antibody concentration for coating. Test different blocking agents (e.g., BSA, non-fat dried milk) to find the one that minimizes non-specific binding [3].
High variability in qPCR results for ethylene genes Poor RNA quality, inefficient reverse transcription, or primer-dimer formation [2]. Use high-quality, intact RNA. Check primer specificity and use a probe-based qPCR assay for higher specificity compared to intercalating dyes [2].
Chemical inhibitor (e.g., AVG) has no effect Incorrect concentration, poor uptake, or instability of the inhibitor. Perform a dose-response curve. Ensure the application method allows for sufficient uptake (e.g., use surfactant). Verify the inhibitor's stability in your solution and storage conditions.
How to confirm my treatment reduces ethylene? Lack of direct ethylene measurement. Use Gas Chromatography (GC) to directly measure ethylene gas produced by treated vs. control plant tissues. This is the gold standard for confirmation.

References

ethylene signal transduction pathway analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Ethylene Signaling Pathway

The diagram below illustrates the canonical ethylene signal transduction pathway in Arabidopsis thaliana, based on the current model from your search results [1] [2] [3]. In the absence of ethylene, the receptors activate CTR1, which phosphorylates and inhibits EIN2, blocking the response. When ethylene is present, it binds to the receptors, inactivating the CTR1-EIN2 phosphorylation cascade. This allows EIN2 to be cleaved, and its C-terminal portion (EIN2-C) to translocate to the nucleus, stabilizing the EIN3/EIL1 transcription factors and initiating ethylene-responsive gene expression.

ethylene_pathway Core Ethylene Signaling Pathway cluster_0 Without Ethylene cluster_1 With Ethylene ethylene Ethylene receptor Ethylene Receptors (ETR1, ERS1, ETR2, ERS2, EIN4) ethylene->receptor Binds & Inactivates CTR1 CTR1 (MAPKKK) receptor->CTR1 Activates receptor->CTR1 No longer activates EIN2 EIN2 (Membrane Protein) CTR1->EIN2 Phosphorylates & Inactivates CTR1->EIN2 Inhibition released EIN2_C EIN2-C (C-terminal fragment) EIN2->EIN2_C Cleavage EIN3 EIN3/EIL1 (Transcription Factors) EIN2_C->EIN3 Stabilizes ERFs ERF Transcription Factors EIN3->ERFs Induces Transcription response Ethylene Responses (Triple Response, Ripening, Senescence) ERFs->response Regulate

Troubleshooting Guide: Common Experimental Issues

Here are solutions to frequently encountered problems in ethylene signaling experiments:

Problem & Phenomenon Possible Causes Recommended Solutions & Checks

| Weak/No Triple Response Seedlings show normal elongation on ethylene. | 1. Ethylene concentration too low. 2. Incorrect growth conditions (light, temperature). 3. Genetic background: Insensitive mutant. | 1. Dose calibration: Use a range of ACC (1-100 µM) or ethylene (0.5-10 µL/L) [3]. 2. Strict darkness: Verify light-tight containers; check temperature at 23-25°C. 3. Positive control: Include known sensitive (Col-0) and insensitive (ein2) lines. | | Constitutive Response Seedlings exhibit triple response in air. | 1. Ethylene contamination. 2. Contaminated seeds or agar. 3. Genetic background: ctr1 mutant. | 1. Air control integrity: Use sealed containers with potassium hydroxide or fresh air flow. 2. Aseptic technique: Re-sterilize seeds and use fresh media. 3. Genotyping: Confirm genotype of plant lines. | | Inconsistent Receptor Localization Poor ER co-localization in imaging. | 1. Protein overexpression artifacts. 2. Incorrect fixation or marker. | 1. Expression level: Use native promoters and low-expression vectors [1]. 2. Validated markers: Co-express with confirmed ER markers (e.g., HDEL). | | Unstable EIN3/EIL1 Proteins Low detection in western blots. | 1. Constitutive degradation by EBF1/2. 2. Protein degradation post-lysis. | 1. Ethylene induction: Treat with ACC/ethylene before sampling [2]. 2. Lysis protocol: Use fresh samples, add proteasome inhibitors (MG132) to extraction buffer. |

Key Experimental Protocols

Seedling Triple Response Assay

This is the fundamental bioassay for ethylene sensitivity in Arabidopsis [1] [3].

Workflow Diagram:

triple_response Triple Response Assay Workflow stratify Seed Sterilization and Stratification (4°C, 3-4 days) plate Plate on MS Media ± ACC (1-100 µM) stratify->plate expose Expose to Darkness (23°C, 3 days) plate->expose image Image Seedlings expose->image measure Measure Hypocotyl Length image->measure analyze Analyze Data measure->analyze

Materials & Reagents:

  • Seeds: Arabidopsis wild-type and mutants.
  • Media: 1x Murashige and Skoog (MS) salts, 0.8-1% Agar, 1% Sucrose. Adjust pH to 5.7.
  • Ethylene source: Filter-sterilized 1-Aminocyclopropane-1-carboxylic acid (ACC) stock solution (e.g., 10 mM in water) or a controlled ethylene gas chamber.
  • Equipment: Laminar flow hood, growth chambers, sealed containers (for gas treatment), ruler/imaging software.

Procedure:

  • Sterilization & Stratification: Surface-sterilize seeds and sow them on MS plates. Wrap plates in foil and stratify at 4°C for 3-4 days to synchronize germination.
  • Treatment & Growth: Transfer plates to a light-tight container in a growth chamber at 23°C. For liquid-phase treatment, add ACC to the media before pouring plates. For gas-phase treatment, inject a known concentration of ethylene gas into the sealed container. A control plate with no treatment is essential.
  • Data Collection: After 3 days in darkness, photograph the seedlings.
  • Phenotypic Scoring: Quantify the response by measuring:
    • Hypocotyl length (primary indicator).
    • Root length.
    • Apical hook curvature.
    • Hypocotyl thickening.
Analyzing Protein-Protein Interactions: Receptors & CTR1

Co-immunoprecipitation (Co-IP) is used to study receptor complexes [1] [3].

Materials & Reagents:

  • Plant Material: Arabidopsis seedlings or transfected tissue culture cells.
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM EDTA, plus fresh protease and phosphatase inhibitors.
  • Antibodies: Tag-specific antibodies (e.g., anti-GFP, anti-MYC) and control IgG.
  • Beads: Protein A/G agarose or magnetic beads.

Procedure:

  • Sample Preparation: Harvest tissue and flash-freeze. Grind to a fine powder in liquid nitrogen.
  • Protein Extraction: Add cold lysis buffer to the powder, vortex, and incubate. Clear the lysate by centrifugation.
  • Immunoprecipitation: Incubate the supernatant with the target protein antibody (e.g., anti-ETR1) overnight at 4°C. Add beads and incubate for 2-4 hours.
  • Washing & Elution: Wash beads 3-5 times with lysis buffer. Elute the bound proteins with SDS-PAGE loading buffer by boiling.
  • Detection: Analyze the eluates by Western blotting, probing for both the immunoprecipitated protein and its putative partner (e.g., CTR1).

Key Takeaways and Further Considerations

  • Pathway Core: The central regulatory module consists of ethylene receptors → CTR1 → EIN2 → EIN3/EIL1 → ERFs [1] [4].
  • Critical Controls: Always include genotype and hormone treatment controls for phenotype assays.
  • Beyond the Canonical: Be aware of alternative pathways and extensive cross-talk with other hormone signaling networks, such as auxin and cytokinin [3] [4].

References

What is ACC and Why is Accurate Quantification Challenging?

Author: Smolecule Technical Support Team. Date: February 2026

1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct biosynthetic precursor to the plant hormone ethylene. Its accurate quantification is crucial for research into plant physiology, stress responses, and fruit ripening [1] [2].

Quantifying ACC is technically challenging because it is a small, electroneutral molecule present in plant tissues at very low concentrations. Traditional methods often involve complex, lengthy sample pretreatment and derivatization using toxic reagents, which can introduce errors and poor repeatability [2].

Troubleshooting Common ACC Quantification Issues

Here are solutions to common problems that can affect the accuracy and reliability of your ACC measurements.

Problem & Symptoms Potential Causes Solutions & Recommendations

| Low Recovery Rate [2] | • Loss of analyte during complex sample preparation. • Use of solid-phase extraction (SPE) purification. • Derivatization process inefficiency. | • Adopt Liquid-Liquid Micro-Extraction (LLME) with ethyl acetate for simpler, effective purification [1] [2]. • Use [²H₄]ACC isotope-labeled internal standard to correct for analyte loss [2]. | | High Matrix Effects (Signal Suppression/Enhancement) [2] | • Co-elution of compounds that interfere with ionization. • Lack of a purification step. • No internal standard to compensate for effects. | • Include a LLME purification step to remove interfering compounds [2]. • Use [²H₄]ACC as an internal standard to account for changes in ionization efficiency [2]. • Employ precise control of the mobile phase entering the mass spectrometer to reduce source contamination [1]. | | Poor Method Sensitivity (High LOD/LOQ) [1] | • Inefficient ionization of the analyte. • Suboptimal mass spectrometer detector settings. | • Optimize the Multiple Reaction Monitoring (MRM) transitions on a triple quadrupole mass spectrometer. The established method uses MRM for high specificity [1] [2]. • Avoid derivatization to simplify the process and potentially improve detection of the native molecule [1]. | | Poor Repeatability (Low Precision) [1] | • Inconsistent sample handling or extraction. • Instability in the mass spectrometry signal. | • Strictly control sample preparation times and conditions (e.g., vortexing for 1 hour, consistent centrifugation) [2]. • Use the internal standard to normalize for run-to-run variation. • The cited method demonstrated good precision (3.54%) [1]. |

Detailed Protocol: Quantifying ACC by LLME and UHPLC-ESI-MS/MS

This protocol is adapted from a published method for quantifying ACC in fresh fruit tissues [2].

Sample Preparation and Extraction
  • Homogenization: Weigh 10 mg of fresh plant tissue that has been frozen in liquid nitrogen and homogenized to a fine powder.
  • Extraction: Add 0.5 mL of ice-cold acetonitrile and 0.2 µg of the internal standard [²H₄]ACC to the powder.
  • Shaking and Centrifugation: Vortex the mixture for 1 hour at room temperature. Centrifuge at 15,000 × g for 10 minutes and collect the supernatant.
  • Re-extraction: Add another 0.2 mL of acetonitrile to the pellet, vortex, centrifuge again, and combine the supernatants.
  • Drying: Evaporate the combined supernatants to complete dryness under a vacuum.
Liquid-Liquid Micro-Extraction (LLME) Purification
  • Reconstitution: Redissolve the dried residue in 100 µL of ultrapure water by sonicating for 5 minutes.
  • Purification: Add 100 µL of ethyl acetate (the green solvent), vortex for 1 minute, and centrifuge at 15,000 × g for 1 minute.
  • Phase Removal: Carefully discard the upper organic (ethyl acetate) phase.
  • Repeat: Repeat the LLME purification step one more time.
  • Final Drying: Evaporate the remaining aqueous phase to dryness under vacuum.
LC-MS/MS Analysis
  • Reconstitution: Before injection, redissolve the clean residue in 100 µL of 80% acetonitrile, sonicate, and centrifuge.
  • Chromatography: Inject the sample into a UHPLC system. Use a suitable reversed-phase column and a water/acetonitrile gradient for separation.
  • Mass Spectrometry: Detect ACC using an ESI-triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The cited method uses precise control of the mobile phase entering the mass spectrometer to enhance stability [1].
  • Quantification: Use a calibration curve made from ACC standards (e.g., 0.5 - 1500 ng/mL) with a constant concentration of [²H₄]ACC internal standard.

The following diagram illustrates the complete workflow from sample to result:

acc_workflow start Start with 10 mg plant tissue hom Homogenize in liquid nitrogen start->hom ext Extract with Acetonitrile and Internal Standard ([²H₄]ACC) hom->ext cent1 Centrifuge and Collect Supernatant ext->cent1 dry1 Dry down supernatant cent1->dry1 llme Liquid-Liquid Micro-Extraction (LLME) with Ethyl Acetate dry1->llme dry2 Dry down aqueous phase llme->dry2 recon Reconstitute in 80% Acetonitrile dry2->recon ms UHPLC-ESI-MS/MS Analysis recon->ms res Quantify against Calibration Curve ms->res

ACC Quantification Workflow

Quantitative Method Performance Data

The following table summarizes the key validation metrics for the LLME with UHPLC-ESI-MS/MS method, demonstrating its strong performance [1].

Performance Metric Result / Value
Limit of Detection (LOD) 2.5 pg
Matrix Effect (ME) 92.6%
Precision 3.54%
Recovery Rate 95.82%
Linear Range 0.5 to 1500 ng·mL⁻¹
Coefficient of Determination (R²) 0.9998

Key Advantages of the Method

  • Eliminates Derivatization: Avoids the use of toxic reagents and simplifies the workflow [1].
  • Cost-Saving and Efficient: Uses green solvents like ethyl acetate and a micro-extraction approach [1] [2].
  • High Sensitivity and Accuracy: The combination of LLME, a deuterated internal standard, and precise MS control results in a robust and accurate method [1].

References

ethylene combustion kinetic mechanisms comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Ethylene Combustion Mechanisms

The table below summarizes key kinetic mechanisms for ethylene combustion identified in the search results.

Mechanism Name Key Features & Components Reported Validation Targets
DLR Mechanism [1] Hierarchical structure; C1-C3 oxidation chemistry with PAH formation; 125 species, 671 reactions (2021 version). Ignition delay times, laminar flame speeds, species concentration profiles.
Aramco 3.0 [1] Not specifically described for ethylene, but listed as a commonly compared mechanism. Used as a benchmark for comparison in validation studies.
USC Mech II [1] Not specifically described for ethylene, but listed as a commonly compared mechanism. Used as a benchmark for comparison in validation studies.
Konnov Mechanism [1] Not specifically described for ethylene, but listed as a commonly compared mechanism. Used as a benchmark for comparison in validation studies.

Experimental Methodologies for Validation

The predictive accuracy of the mechanisms listed above is typically evaluated against data from standardized experiments. Here are the methodologies for generating two key types of validation data, as referenced in the search results.

  • Ignition Delay Time (IDT) Measurement [2] [3]: This data is often obtained using a rapid compression machine (RCM) or a shock tube.
    • In a shock tube experiment, the fuel/oxidizer/diluent mixture is subjected to a reflected shock wave, rapidly increasing its temperature and pressure.
    • The ignition delay time (τign) is defined as the time interval between the passage of the shock wave and the subsequent rapid pressure rise or the observation of OH* chemiluminescence signaling ignition [3].
  • Laminar Flame Speed Measurement [2] [4]: Laminar flame speeds of premixed ethylene/O₂/N₂ mixtures can be measured experimentally in a counterflow configuration.
    • This method involves establishing two opposing jets of a premixed fuel-air gas and an inert gas. The flame stabilizes at a stagnation plane between them.
    • The laminar flame speed is determined by extrapolating the fluid velocity required to maintain a flat flame at the stagnation point under various strain rates.

Key Ethylene Oxidation Pathways

The following diagram illustrates the core pathways involved in the initial stages of ethylene oxidation, which are critical for accurately modeling its combustion behavior, especially under high-pressure conditions relevant to engines [5].

G C2H4 Ethylene (C₂H₄) HO2 HO₂ Radical C2H4->HO2 Reaction for Autoignition C2H3 Vinyl Radical (C₂H₃) C2H4->C2H3 H-Abstraction O2 Molecular Oxygen (O₂) OH OH Radical C2H3->O2 Key Ignition Step CH2O Formaldehyde (CH₂O) CO Carbon Monoxide (CO) CH2O->CO Oxidation

Research Context and Practical Application

  • Context of Recent Research: The development of ethylene mechanisms is an active field. Recent studies, like the 2021 DLR mechanism, focus on optimizing reaction rate coefficients and performing data uncertainty analysis to improve predictions across a wide range of conditions (e.g., high pressure) rather than just adding more reactions [1]. These mechanisms are often integrated into computational fluid dynamics (CFD) simulations for engine design [6] [4].

  • How to Proceed with Mechanism Selection: The "best" mechanism often depends on your specific application conditions (e.g., pressure, temperature, equivalence ratio). A recommended approach is to:

    • Identify the experimental data most relevant to your work (e.g., ignition delays at high pressure vs. flame speeds at atmospheric pressure).
    • Download the most recent versions of the mechanisms (like DLR, Aramco, USC).
    • Perform your own comparative validation against your chosen benchmark data to see which mechanism performs best for your specific needs.

References

validation of detailed kinetic models for ethylene

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Guide to Ethylene Kinetic Models

The following table summarizes the objectives and key performance metrics of different ethylene kinetic models as reported in recent research.

Model Name / Type Process Objective Key Performance Metrics Optimal Conditions / Findings

| Multiple Output Machine Learning (RF Model) [1] | Ethylene oligomerization & aromatization kinetics modeling [1] | Model prediction accuracy compared to a single-event kinetic model; Relative contribution of input variables (SHAP analysis) [1] | Best Algorithm: Random Forest (RF). Variable Importance: For light olefins (O2–O4): space time > temperature > Si/Al ratio > pressure [1] | | Simplified Kinetic Model for LES [2] | Ethylene supersonic combustion simulation for aerospace applications [2] | Accuracy in predicting ignition and flame propagation characteristics [2] | Designed for computational efficiency in Large Eddy Simulation (LES) while maintaining predictive accuracy [2] | | Chromium-Pyrrole Catalyst Model [3] | Selective trimerization of ethylene to 1-hexene [3] | Ethylene conversion to 1-hexene; Selectivity [3] | Conditions: Pressure: 18-30 bar, Temperature: 105-120°C, Catalyst concentration: 1.165-3.500 mg/L. Method: Inverse kinetic problem solving for rate constants [3] |

Experimental Protocols for Model Validation

Here are the detailed experimental methodologies used to develop and validate the models mentioned above.

  • Machine Learning Model Validation for Oligomerization [1]: The study used datasets generated by a single-event kinetic model as a benchmark. Three machine learning algorithms—K-nearest neighbor (KNN), artificial neural network (ANN), and random forest regression (RF)—were trained on this data. Their predictions were compared against the benchmark kinetic model to evaluate accuracy. The best-performing model (RF) was further interpreted using SHapley Additive exPlanations (SHAP) to quantify the relative contribution and effect of each input variable (e.g., temperature, pressure) on product yields [1].

  • Experimental Validation of Trimerization Model [3]: Research was conducted using a semi-flow reactor. Experiments were designed to measure ethylene absorption and conversion to 1-hexene across a range of pressures (18–30 bar), temperatures (105–120°C), and catalyst concentrations (1.165–3.500 mg/L). A reaction route was proposed to describe the observed products. The inverse kinetic problem was solved using the experimental data to determine the rate constants of the elementary stages of the process, thereby building and validating the mathematical model [3].

  • Validation of Combustion Models [4]: While the specific experimental details for the 2025 model [2] are not fully elaborated in the search results, a foundational approach for validating detailed ethylene combustion mechanisms involves comparing model predictions with experimental data on ignition delay times, flame speeds, and species concentration profiles measured in controlled laboratory settings like laminar flame reactors and shock tubes [4].

Workflow for Kinetic Model Development and Validation

The diagram below outlines the general workflow for developing and validating a detailed kinetic model, as illustrated by the research.

Start Define Process Objective A Design of Experiments (Vary Parameters: T, P, Concentration) Start->A B Perform Experiments (Generate Benchmark Data) A->B C Develop Mathematical Model (Mechanistic or Machine Learning) B->C D Solve Inverse Kinetic Problem (Determine Rate Constants) C->D E Compare Model Prediction vs. Experimental Data D->E E->A Disagreement F Model Validated E->F Agreement G Interpret Model (e.g., SHAP Analysis) F->G

Key Insights for Researchers

  • Model Selection Depends on Application: The choice of a kinetic model is highly application-specific. Random Forest models show great promise for predicting product distributions in complex reaction networks like oligomerization, while simplified physical models are essential for computationally intensive simulations like supersonic combustion [1] [2].
  • Validation Requires Benchmark Data: A critical step in all methodologies is the comparison of model predictions against reliable experimental or high-fidelity benchmark data. The quality of this validation data directly determines the model's credibility [1] [4] [3].
  • Interpretability is an Advantage: The use of tools like SHAP analysis with machine learning models provides valuable, quantitative insight into the influence of input parameters, moving beyond a "black box" prediction to offer chemically meaningful understanding [1].

References

ethylene versus other plant hormones abscission

Author: Smolecule Technical Support Team. Date: February 2026

Hormonal Regulators of Abscission

Abscission is a highly regulated process where plants shed organs like leaves, flowers, or fruits. The table below compares the primary hormones involved.

Hormone Primary Role in Abscission Key Mechanisms & Interactions Supporting Experimental Evidence
Ethylene Promoter [1] Promotes synthesis of cell wall-degrading enzymes like cellulase and polygalacturonase in the abscission zone [1]. Acts synergistically with ABA; can be antagonized by auxin [2]. Accelerated leaf abscission and fruit ripening observed in tomato mutants overproducing ethylene (epinastic) [3].
Abscisic Acid (ABA) Promoter [1] Known as a "stress hormone"; induces senescence and abscission, especially under drought stress [4]. Initiates a transcriptional cascade (HY5-AtERF11) that can repress ethylene biosynthesis, showing complex feedback [2]. ABA-deficient notabilis mutants in tomato showed altered susceptibility to powdery mildew and modified cell wall fortification (callose deposition), linking stress-induced ABA to organ shedding pathways [3].
Auxins Inhibitor [1] Produced in young leaves and seeds; flow through the abscission zone creates an "auxin gradient" that inhibits sensitivity to ethylene. Abscission proceeds when this gradient breaks down [1]. Application of synthetic auxins (e.g., 2,4-D) is used in agriculture to prevent premature fruit drop by maintaining this inhibitory gradient [1].
Cytokinins Inhibitor Generally delay senescence; balance the effects of other hormones. Their drop in concentration in aging tissues can contribute to abscission initiation [4].
Gibberellins (GAs) Context-Dependent Can delay senescence and abscission in some species. Research shows significant cross-talk with ethylene; in some cases, ethylene-induced growth inhibition can be reversed by GA application [5]. In Arabidopsis mutants, constitutive GA signaling eliminated ethylene responses. The GA inhibitor paclobutrazol caused prolonged growth inhibition in response to ethylene [5].

Experimental Insights

Key experimental approaches used to study these hormones are detailed below.

  • Genetic Mutant Analysis: A powerful method involves using plant mutants with altered hormone synthesis or signaling [6] [3].
    • Example Protocol: Researchers cross tomato lines with specific resistance genes (Ol-1, ol-2, Ol-4) with hormone mutants like notabilis (ABA-deficient), defenceless1 (JA-deficient), and epinastic (ethylene overproducer). The homozygous progeny are then subjected to single or combined stresses (e.g., pathogen and salt stress). The response is evaluated by measuring plant growth reduction, disease susceptibility, and molecular markers like callose deposition or H2O2 production [3].
  • Gene Expression and Hormone Measurement: This involves quantifying changes in gene expression and hormone levels in response to treatments or in different genetic backgrounds [6] [2].
    • Example Protocol: Treat Arabidopsis plants with ABA or use ethylene-overproducing mutants (eto). Use RNA gel blots or quantitative PCR to analyze transcript levels of key biosynthesis genes (e.g., ACS for ethylene; ABA1, ABA2, ABA3 for ABA). Endogenous hormone concentrations are measured using techniques like liquid chromatography-mass spectrometry (LC-MS) [2].

Signaling Pathways in Hormone Crosstalk

The diagrams below illustrate the complex interactions between ethylene, ABA, and auxin signaling pathways that collectively regulate abscission.

hormone_crosstalk Stress Environmental Stress (e.g., Drought) ABA Abscisic Acid (ABA) Increase Stress->ABA Induces Ethylene Ethylene Biosynthesis ABA->Ethylene Regulates via HY5-AtERF11 Auxin Auxin Gradient Decrease ABA->Auxin Antagonizes CellWallEnzymes Synthesis of Cell Wall-Degrading Enzymes Ethylene->CellWallEnzymes Promotes Auxin->Ethylene Inhibits Abscission Organ Abscission CellWallEnzymes->Abscission

The crosstalk between ethylene and ABA is particularly critical. Research shows their relationship is antagonistic yet interconnected. For instance:

  • Antagonism: The ethylene-insensitive ein2 mutant was found to overaccumulate ABA, suggesting ethylene is a negative regulator of ABA synthesis. Conversely, ABA-deficient mutants can show increased ethylene production [6] [2].
  • Convergence Points: The light signaling regulator HY5 is a key integration point. ABA can activate HY5, which in turn activates the repressor AtERF11 to inhibit the expression of ethylene biosynthesis genes (ACS), thereby reducing ethylene emission [2].

Research Context and Future Directions

  • Hierarchy of Hormones: A proposed model suggests auxins, cytokinins, and gibberellins act as primary growth regulators (Level 1), while ABA, ethylene, salicylates, and jasmonates form a secondary level fine-tuning plant responses to environmental stress [7].
  • Experimental Models: Much knowledge comes from studying model plants like Arabidopsis thaliana and economically important species like tomato under controlled lab conditions. Findings may vary across species and in field conditions with multiple simultaneous environmental stresses [3].
  • Emerging Candidates: Molecules like melatonin and gamma-aminobutyric acid (GABA) are under investigation as potential new plant hormones, but they currently lack the full criteria (like identified receptors in all plants) to be officially categorized as such [7].

References

ethylene and ethane toxicity comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profiles at a Glance

The table below summarizes the available toxicological data for ethylene. A direct comparison with ethane is not possible with the current data.

Compound CAS Reg. No. Acute Toxicity (LD₅₀) Key Toxicological Concerns & Mechanisms Classification / Remarks

| Ethylene | 74-85-1 [1] | Not classified for acute lethal toxicity in searched results | • Metabolized to Ethylene Oxide (EO): A known human carcinogen [2]. • Inflammation Marker: Produced endogenously during systemic inflammation and lipid peroxidation [3]. • Hormone Disruption: Associated with impaired glucose metabolism and increased risk of diabetes [2]. | IARC Group 1 (for its metabolite, Ethylene Oxide) [2]. Endogenous production is part of inflammatory response [3]. | | Ethane | Information Not Available | Information Not Available | Information Not Available | Information Not Available |

Detailed Toxicity Mechanisms and Experimental Data

Ethylene

Research indicates that ethylene's toxicity is largely linked to its metabolic conversion and role in human physiology.

  • Metabolic Activation to a Carcinogen: Once inhaled, ethylene is metabolized in the body to ethylene oxide (EO), a direct-acting alkylating agent [2]. EO forms adducts with proteins like hemoglobin (measured as N-(2-hydroxyethyl)valine, or HEV) and DNA, which is a key mechanism for its genotoxicity and carcinogenicity [1] [2]. The International Agency for Research on Cancer (IARC) classifies EO as carcinogenic to humans (Group 1) [2].
  • Endogenous Ethylene as an Inflammatory Marker: Ethylene is not only an industrial chemical but also a natural product in the human body. Recent studies show it is produced as a direct product of lipid peroxidation during the respiratory burst of immune cells [3].
    • Experimental Protocol: In a human endotoxemia model, healthy volunteers were administered bacterial lipopolysaccharide (LPS) intravenously to induce systemic inflammation. Exhaled breath ethylene was monitored in real-time using laser-based photoacoustic spectroscopy. Ethylene levels increased rapidly, peaking at 60 minutes post-LPS administration, preceding the peak of traditional inflammatory markers like cytokines. This confirms ethylene is an early marker of oxidative stress and inflammation [3].
  • Association with Glucose Metabolism Disorders: A large cross-sectional study (n=3,200) using NHANES data linked ethylene exposure to impaired glucose metabolism.
    • Experimental Protocol: EO exposure was quantified by measuring hemoglobin adducts of EO (HbEO) in blood using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The study found a positive, dose-responsive association between HbEO levels and the prevalence of both prediabetes and diabetes. For each two-fold increase in HbEO, the risk of diabetes increased by 61% [2].

The diagram below illustrates the key metabolic and inflammatory pathways associated with ethylene toxicity in humans:

G cluster_0 Metabolic Pathway cluster_1 Inflammatory/Oxidative Pathway Ethylene Ethylene EthyleneOxide EthyleneOxide Ethylene->EthyleneOxide Hb_DNA_Adducts Hb_DNA_Adducts EthyleneOxide->Hb_DNA_Adducts  Alkylation LipidPeroxidation LipidPeroxidation LipidPeroxidation->Ethylene  Also produces ExhaledEthylene ExhaledEthylene LipidPeroxidation->ExhaledEthylene Inflammation Inflammation Inflammation->LipidPeroxidation Invisible DiabetesRisk DiabetesRisk Hb_DNA_Adducts->DiabetesRisk  Associated with

References

Comparative Phenotypes of Ethylene Receptor Mutants

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes data from multiple studies on Arabidopsis thaliana ethylene receptor mutants, highlighting the impact of different mutant combinations on growth and development. A key finding across research is that ethylene receptors function as negative regulators of the pathway; their loss leads to constitutive ethylene responses [1] [2].

Mutant Combination Receptors Present Receptors Absent Phenotype Description Key Experimental Context
Single Mutants (e.g., etr1, ers1) [1] [3] 4 others 1 No obvious phenotype in air; functionally redundant [1] [3]. Etiolated seedling assay (triple response); light-grown seedling and adult plant morphology.
ers1 etr1 double mutant [1] [3] ETR2, EIN4, ERS2 ETR1, ERS1 Severe constitutive response: miniature rosette, delayed flowering, sterility in light-grown plants; more severe than ctr1 [1] [3]. Comparative analysis with other constitutive mutants (ctr1, triple mutants); introduction of ein2 mutation to test dependency.
Subfamily II triple mutant (e.g., etr1 etr2 ein4) [1] [4] ERS1, ERS2 ETR1, ETR2, EIN4 Constitutive ethylene response, but less severe than ers1 etr1 double mutant [1]. Etiolated seedling hypocotyl growth assay; rosette size measurement.
Receptor triple mutants (various combinations) [1] 2 others 3 Partial constitutive ethylene response in etiolated seedlings, but remain responsive to exogenous ethylene [1]. Hypocotyl length measurement in dark-grown seedlings with/without ethylene.
ers1 etr2 ein4 ers2 (ERS1 quadruple) [3] ETR1 ERS1, ETR2, EIN4, ERS2 Strong growth inhibition (severe constitutive response) [3]. Seedling hypocotyl length, primary root length, and rosette growth analysis.
etr1 etr2 ein4 ers2 (ETR1 quadruple) [3] ERS1 ETR1, ETR2, EIN4, ERS2 Mild growth inhibition (weak constitutive response) [3]. Seedling hypocotyl length, primary root length, and rosette growth analysis.

Key Experimental Methodologies

The data in the comparison table are generated through well-established protocols. Here are the core methodologies used in the cited studies.

  • Genetic Crossing and Mutant Generation: Combinatorial mutant lines are created by crossing individual T-DNA insertion or other loss-of-function alleles. The identity of complex mutants is confirmed via PCR-based genotyping [1] [3]. In some studies, CRISPR-Cas9 is used to generate quintuple mutant backgrounds lacking all five native receptors [4].
  • Phenotypic Characterization
    • Etiolated Seedling "Triple Response" Assay: Seeds are germinated and grown in the dark for 3-5 days in the presence of air or ethylene (or its precursor ACC). Phenotypes scored include: hypocotyl length, root length, and apical hook exaggeration [1] [5] [3]. This is the standard bioassay for ethylene response.
    • Light-Grown Plant Morphology: Seedlings and adult plants grown under normal light conditions are analyzed for rosette diameter, leaf size, primary root length, root hair density, flowering time, and fertility [1] [6] [3].
    • Biochemical Complementation: Transgenic expression of wild-type or mutated receptor genes (e.g., ETR1p:ETR1, ETR1p:etr1-1) in a mutant background is used to test receptor function and the importance of specific protein domains [5] [3] [4].
  • Molecular Analyses
    • Gene Expression Analysis: Quantitative RT-PCR or microarrays measure transcript levels of ethylene-responsive genes (e.g., CHIB, ERF1) to quantify signaling output [6] [3].
    • Epistasis Analysis: Double mutants are generated to determine genetic hierarchy. For example, introducing an ein2 loss-of-function mutation into a constitutive receptor mutant background (e.g., ers1 etr1) tests if the phenotype is dependent on the central signaling protein EIN2 [1].

Ethylene Signaling Pathway and Mutant Impact

The diagrams below illustrate the canonical ethylene signaling pathway and how receptor mutants alter its function.

EthyleneSignaling Figure 1: Canonical Ethylene Signaling Pathway Ethylene Ethylene Ethylene_Receptors_Active Ethylene Receptors (Active) Ethylene->Ethylene_Receptors_Active Binds Ethylene_Receptors_Inactive Ethylene Receptors (Inactive) Ethylene->Ethylene_Receptors_Inactive Binds Receptors_Active Receptors_Active CTR1_Active CTR1 (Active) EIN2_Inactive EIN2 (Inactive, Phosphorylated) CTR1_Active->EIN2_Inactive Phosphorylates EIN3_Degraded EIN3/EIL1 (Degraded) EIN2_Inactive->EIN3_Degraded No signal Ethylene_Receptors_Active->CTR1_Active Activates Transcription Ethylene Response Genes CTR1_Inactive CTR1 (Inactive) Ethylene_Receptors_Inactive->CTR1_Inactive Inactivates EIN2_Active EIN2 (Active, Cleaved) CTR1_Inactive->EIN2_Active No phosphorylation EIN3_Stable EIN3/EIL1 (Stable) EIN2_Active->EIN3_Stable Stabilizes EIN3_Stable->Transcription Activates

MutantImpact Figure 2: Signaling State in Receptor Loss-of-Function Mutants Mutant_Receptors Loss-of-Function Receptor Mutants CTR1_Inactive_M CTR1 (Inactive) Mutant_Receptors->CTR1_Inactive_M Loss of negative regulation EIN2_Active_M EIN2 (Active) CTR1_Inactive_M->EIN2_Active_M No inhibition EIN3_Stable_M EIN3/EIL1 (Stable) EIN2_Active_M->EIN3_Stable_M Signals Constitutive_Response Constitutive Ethylene Response Phenotype EIN3_Stable_M->Constitutive_Response Activates Note Phenotype severity depends on the number and type of receptors lost. Constitutive_Response->Note

Research Implications and Future Directions

The functional analysis of ethylene receptor mutants reveals several critical concepts and open questions for future research.

  • Functional Specialization vs. Redundancy: While the receptors show significant functional redundancy, certain isoforms play more critical roles. The severe phenotype of the ers1 etr1 double mutant underscores the primary importance of subfamily I receptors (ETR1 and ERS1) in signaling, especially in light-grown plants [1] [3].
  • Alternative Signaling Pathways: Genetic evidence suggests that ethylene receptors can partially repress ethylene responses through a pathway that does not involve CTR1, potentially mediated by the N-terminal portion of the receptor [7].
  • Dual Function of Receptors: Some studies propose that ERS1 may have a dual role, acting as a negative regulator in some contexts but also promoting ethylene responses in an ETR1-dependent manner [3].
  • Ligand Binding Affinity and Sensitivity: Recent research using engineered receptors with altered ethylene-binding affinity (e.g., ETR1Asp25Asn) demonstrates that binding affinity is a direct determinant of plant sensitivity to the hormone and can fine-tune growth responses [4].

References

Comparative Insights into Ethylene Signaling & Function

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Arabidopsis (Dicot Model) Rice (Monocot Model) Horticultural Crops (e.g., Tomato, Cucumber)
Core Signaling Pathway Well-defined linear pathway: Receptors → CTR1 → EIN2 → EIN3/EIL → ERFs [1] [2] Shares core components with Arabidopsis, but with nuanced regulation [1] Conserved core pathway [3] [2]
Key Regulatory Components EIN3-Binding F-box proteins (EBF1/2) control EIN3 stability [1] OsEBF1 (also called OsCRW1) is a key F-box protein; mutants show amplified signaling [4] Regulation heavily at biosynthesis level (ACS/ACO) by transcription factors and ubiquitin ligases [3]
Role in Development Root growth, leaf abscission, fruit ripening, seed germination [2] Root gravitropism; adaptation to semi-aquatic environments [1] [4] Fruit ripening, fruit elongation, flower sex determination, senescence [3]
Response to Abiotic Stress Central role in a "stress gene core" coordinating responses to multiple abiotic stresses [5] Mechanosensing in soil antagonizes ethylene signaling to safeguard root gravitropism [4] Requires optimal, tightly controlled production; overproduction can be detrimental under stress [3]
Unique Adaptations The primary model system for discovering pathway components. Ethylene signaling is effectively modulated by mechanosensing-induced calcium signaling in soil [4] Sophisticated regulation for agronomic traits like shelf-life and flower development [3]

Experimental Protocols for Ethylene Research

The literature describes several standard methodologies used to generate the comparative data.

  • Mutant Phenotyping: A common approach involves isolating mutants with altered ethylene responses (e.g., the crw1 mutant in rice) and comparing their growth and development to wild-type plants under controlled conditions (e.g., hydroponics vs. soil) [4].
  • Transcriptomic Analysis: RNA sequencing and meta-analyses are used to identify a core set of stress-related genes. This involves rigorous filtering of public datasets, identification of differentially expressed genes (DEGs), and validation with known marker genes [5].
  • Hormone Application & Inhibition: Experiments often use ethylene precursors (like ACC), ethylene synthesis inhibitors (like AVG), or ethylene perception inhibitors (like 1-MCP) to observe subsequent physiological changes, such as effects on fruit elongation or flower development [3].
  • Reporter Gene Analysis: Introducing constructs like DR5rev::VENUS (for auxin) or pOsPIN2::OsPIN2-GFP into plants allows for the visualization of hormone distribution and protein localization in tissues, revealing mechanisms behind phenotypes like root coiling [4].

Ethylene Signaling Pathway

The diagram below illustrates the highly conserved ethylene signaling pathway in plants, based primarily on the model from Arabidopsis, and highlights points of species-specific regulation. The pathway begins when ethylene (C₂H₄) is perceived by receptors on the endoplasmic reticulum membrane. In the absence of ethylene, the receptors activate CONSTITUTIVE TRIPLE RESPONSE1 (CTR1), which phosphorylates ETHYLENE INSENSITIVE2 (EIN2), leading to its degradation and preventing the ethylene response. When ethylene is present, it binds to the receptors, inactivating them and CTR1. This allows EIN2 to be cleaved, and its C-terminal portion translocates to the nucleus. In the nucleus, EIN2 stabilizes transcription factors like EIN3 and EIN3-LIKE1 (EIL1), which activate downstream Ethylene Response Factors (ERFs). The ERFs then regulate the expression of genes responsible for the wide range of ethylene-mediated processes. Key regulatory steps, such as the ubiquitin-mediated degradation of EIN3 by EBF proteins, are points where species-specific variations can fine-tune the response [1] [4] [2].

ethylene_signaling cluster_0 Species-Specific Regulation ethylene C₂H₄ (Ethylene) receptor Receptor Complex (ETR1, ETR2, etc.) ethylene->receptor Binds to ctr1 CTR1 receptor->ctr1 Inactivates ein2 EIN2 ctr1->ein2 No longer phosphorylates ein3 EIN3/EIL1 ein2->ein3 Stabilizes (C-terminal fragment) erfs ERF Transcription Factors ein3->erfs Activates ebf EBF1/2 (F-box proteins) ein3->ebf  Degraded by  26S Proteasome response Ethylene Responses (Fruit Ripening, Stress, Root Growth, etc.) erfs->response Regulate ebf->ein3 Targets for degradation invisible note1 • Rice: OsEBF1 (CRW1) regulates OsEIL1/2 • Horticultural Crops: Fine-tuned  at biosynthesis (ACS/ACO) level note2 • Arabidopsis: Canonical pathway model • Universal: Mechanosensing, epigenetics  can modulate the pathway

A Path Forward for Your Comparison Guide

To build the comprehensive, data-driven guide you envision, I suggest the following steps:

  • Consult Specialized Databases: For quantitative data, resources like PLANTFUNCTIONAL GENOMICS, NCBI's Gene Expression Omnibus (GEO), or species-specific databases (e.g., RIKEN Plant Transcriptome MetaDatabase) are more likely to contain raw, comparable datasets.
  • Systematic Literature Review: A focused search on specific species pairs (e.g., "ethylene production tomato vs strawberry") or processes (e.g., "ACS enzyme kinetics across species") in academic databases like PubMed or Google Scholar will yield primary research papers with quantitative results you can tabulate.
  • Define Key Variables: Standardize which parameters to compare, such as ethylene emission rates (e.g., nL/g/h), gene expression levels of ACS and ACO, or activity of key enzymes under different conditions.

References

ethylene signaling pathway component validation

Author: Smolecule Technical Support Team. Date: February 2026

Canonical Ethylene Signaling Pathway

Since the specific comparison guides you requested are not available, here is a summary of the core components of the ethylene signaling pathway in Arabidopsis thaliana, which is the foundation for any validation work. The following table outlines the key components based on the consolidated information from the search results [1] [2] [3].

Component Name Type/Function Key Characteristics
ETR1, ERS1, ETR2, ERS2, EIN4 Ethylene Receptors ER membrane-localized; negative regulators of signaling; function as homodimers [1] [2].
CTR1 Serine/Threonine Protein Kinase Raf-like kinase; negative regulator; phosphorylates EIN2 in absence of ethylene [1] [2].
EIN2 Central Signal Transducer ER transmembrane protein; key positive regulator; C-terminal fragment (EIN2-C) cleaved and moves to nucleus upon signaling [1] [2] [4].
EBF1/EBF2 F-box Proteins Target EIN3/EIL1 transcription factors for proteasomal degradation in the absence of ethylene [2] [4].
EIN3/EIL1 Transcription Factors Key nuclear regulators; stabilized upon ethylene perception; activate downstream ERF genes [3] [4].

The relationships between these components are summarized in the pathway diagram below.

EthyleneSignalingPathway Ethylene Ethylene Receptors Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptors Binds CTR1 CTR1 Kinase Receptors->CTR1 Inactivates EIN2 EIN2 (ER membrane) CTR1->EIN2 No longer phosphorylates EIN2_C EIN2-C (cleaved) EIN2->EIN2_C Proteolytic cleavage EBF EBF1/EBF2 EIN2_C->EBF Degrades/Suppresses EIN3 EIN3/EIL1 EIN2_C->EIN3 Stabilizes EBF->EIN3 No longer degrades ERF ERF Transcription Factors EIN3->ERF Activates Transcription Response Ethylene Responses (Growth, Stress, Ripening) ERF->Response Regulate Gene Expression

Guidance for Your Project

To proceed with creating your comparison guides, I suggest the following approaches:

  • Refine Your Search Strategy: Focus your search on specific, individual components and experimental methods. Instead of searching for "ethylene signaling pathway" broadly, use more targeted terms like "EIN2 antibody validation," "ethylene receptor mutant phenotyping," or "qPCR assay for ERF expression."
  • Consult Method-Specific Resources: Look for papers that describe the development of key experimental protocols. The reviews found in the search [2] [4] can help you identify these key genes and proteins, which you can then use to search for validation data in sources like manufacturer websites (e.g., antibody providers) or genomic databases (e.g., TAIR for Arabidopsis).
  • Explore Specialized Databases: Repositories like the Gene Expression Omnibus (GEO) or plant-specific databases can be mined for raw transcriptomic or proteomic data, which can be re-analyzed to compare the behavior of pathway components under different conditions.

References

comparative analysis of ethylene biosynthesis inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ethylene Biosynthesis Inhibitors

Inhibitor Name Target Enzyme Mechanism of Action Experimental Evidence & Efficacy Key Research Context
Aminoethoxyvinylglycine (AVG) [1] [2] ACC Synthase (ACS) Competitively inhibits ACS, a pyridoxal-5'-phosphate (PLP)-dependent enzyme [3]. Reduces ethylene production and suppresses triple response in Arabidopsis mutants; widely used in plant physiology studies [1] [4] [5]. A classical, well-characterized inhibitor; considered a standard in ethylene research [3].
Pyrazinamide (PZA) / Pyrazinecarboxylic Acid (POA) [6] ACC Oxidase (ACO) Converted to POA in plant cells; binds to the active site of ACO, blocking substrate access [6]. Suppressed ethylene production in eto1-2 mutant; IC₅₀ in the micromolar range; structural data from crystal complexes [6]. Represents a novel class of specific ACO inhibitors; originally an anti-tuberculosis drug [6].
Cobalt Ions (Co²⁺) [5] ACC Oxidase (ACO) Likely interferes with the Fe²⁺ cofactor required for ACO enzyme activity [6]. 10 µM CoCl₂ stimulated root/shoot growth in barley, indicating inhibition of ethylene biosynthesis [5]. A classical inhibitor, but non-specific as it affects other Fe²⁺-dependent enzymes [6].
Quinazolinone-type Compounds [3] ACC Synthase (ACS) Uncompetitive inhibition of ACS, distinct from the competitive inhibition by AVG [3]. Suppressed constitutive triple response in eto1-4 mutant; identified via high-throughput chemical screening [3]. Novel inhibitors discovered through chemical genetics; potential for agrochemical development [3].

Experimental Protocols for Key Studies

Here are the methodologies from pivotal studies that you can adapt for your own comparative experiments.

Seedling-Based Bioassay for Inhibitor Screening

This phenotype-based assay is commonly used to identify and validate ethylene biosynthesis inhibitors.

  • Plant Material: Use dark-grown (etiolated) seedlings of Arabidopsis thaliana. Mutants like eto1 (ethylene overproducer) are particularly sensitive for screening.
  • Growth Conditions: Surface-sterilize seeds and sow them on a medium containing Murashige and Skoog (MS) salts and agar.
  • Chemical Treatment: Incorporate the candidate inhibitor into the growth medium. A common approach is to use a concentration range (e.g., 1-50 µM) to establish a dose-response curve. Include controls: a well-known inhibitor like AVG (10 µM), and the ethylene precursor ACC (10 µM) to induce the triple response.
  • Phenotype Scoring: Grow the plates in the dark at 22°C for 3 days. Score the "triple response" phenotype, measuring hypocotyl length and root length. A successful inhibitor will cause seedlings in an eto1 background or on ACC-supplemented media to exhibit longer hypocotyls and roots, resembling the wild-type phenotype in air [6] [3].
In Vitro ACS Enzyme Activity Assay

This biochemical assay directly tests if a compound inhibits ACS enzyme activity.

  • Protein Expression: Clone and express a recombinant ACS protein (e.g., Arabidopsis ACS5) in E. coli and purify it using affinity chromatography [3].
  • Reaction Setup: The assay mixture contains the purified ACS, its substrate S-adenosylmethionine (AdoMet), and the essential co-factor pyridoxal-5'-phosphate (PLP).
  • Inhibition Test: Pre-incubate the ACS enzyme with the candidate inhibitor. Then, initiate the reaction by adding AdoMet.
  • Product Measurement: After stopping the reaction, measure the production of the intermediate 1-aminocyclopropane-1-carboxylic acid (ACC), which is the product of the ACS reaction. This can be done by chemically converting ACC to ethylene and quantifying it using gas chromatography [3].
  • Kinetic Analysis: Determine the inhibition modality (competitive, uncompetitive) and potency (IC₅₀, Kᵢ) by performing the assay with varying concentrations of both the substrate (AdoMet) and the inhibitor [3].

Ethylene Biosynthesis Pathway and Inhibition Sites

The diagram below illustrates the key steps in ethylene biosynthesis and where the major inhibitors act.

EthyleneBiosynthesis Met Methionine (Met) SAM S-adenosylmethionine (SAM) Met->SAM ATP ACC 1-aminocyclopropane-1-carboxylate (ACC) SAM->ACC ACS C2H4 Ethylene (C₂H₄) ACC->C2H4 ACO ACS ACC Synthase (ACS) ACO ACC Oxidase (ACO) Inhibitors Inhibitors  • AVG (competitive)  • Quinazolinones (uncompetitive) Inhibitors->ACS Inhibitors2 Inhibitors  • Pyrazinamide/Pyrazinecarboxylic Acid (POA)  • Cobalt Ions (Co²⁺) Inhibitors2->ACO

Research Implications and Future Directions

The discovery of novel inhibitors like the quinazolinones and PZA/POA opens up several promising avenues:

  • Overcoming Limitations of Classical Inhibitors: AVG is non-specific as it can affect other PLP-dependent enzymes, and cobalt ions are toxic and non-specific [6] [3]. The new compounds offer greater specificity, which is crucial for precise research and potential agronomic use.
  • Targeting Different Enzymes and Sites: Having inhibitors that target both ACS and ACO provides a more complete toolkit. The discovery of an uncompetitive inhibitor (quinazolinones) is particularly valuable, as its efficacy increases with substrate concentration, offering a different regulatory profile compared to competitive inhibitors like AVG [3].
  • Potential for Postharvest Application: Specific and safe ACO inhibitors, such as those derived from PZA, hold significant promise for extending the shelf life of fruits and flowers by blocking the final step of ethylene production [6].

References

Comparative Ethylene Production in Fruit Cultivars

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes quantitative data on ethylene production rates from recent studies on Indian jujube and Chinese bayberry cultivars.

Fruit Type Cultivar Name Ethylene Production Rate Experimental Conditions Citation
Indian Jujube 'Tainung No. 9' (TN9) Higher than other jujube cultivars [1] 25°C, at 15 weeks after pollination (WAP) [1] [1]
Indian Jujube 'Kaohsiung No. 11' (KH11) Almost constant [1] 25°C, at 15 weeks after pollination (WAP) [1] [1]
Indian Jujube Multiple cultivars Below 2 μL kg⁻¹ h⁻¹ [1] 10°C storage, all maturing stages [1] [1]
Chinese Bayberry 'Biqi' (black) 4.03 μL kg⁻¹ h⁻¹ [2] Room temperature (25°C), peak after harvest [2] [2]
Chinese Bayberry 'Shuijing' (white) 1.9 μL kg⁻¹ h⁻¹ [2] Room temperature (25°C), peak after harvest [2] [2]
Chinese Bayberry 'Biqi' (black) Higher than 'Shuijing' [2] Correlation with high anthocyanin content [2] [2]

Key Insights from the Data:

  • Climacteric vs. Non-Climacteric Patterns: The Chinese bayberry study identified a climacteric ripening pattern, with a clear peak in ethylene production shortly after harvest, especially at room temperature [2]. The Indian jujube research suggested that through breeding, the fruit's physiology could be altered to be "more non-climacteric" [1].
  • Impact of Temperature: Low-temperature storage (4-10°C) significantly suppressed ethylene production in both Chinese bayberry and Indian jujube, a critical factor for extending shelf life [1] [2].
  • Correlation with Other Traits: In Chinese bayberry, ethylene production was positively correlated with fruit color intensity. Darker cultivars (e.g., 'Biqi') produced more ethylene and had higher anthocyanin content than lighter cultivars (e.g., 'Shuijing') [2].

Detailed Experimental Protocols

To ensure the data is reproducible and the methodologies are clear, here are the experimental details from the studies cited above.

Study on Indian Jujube Cultivars [1]
  • Research Objective: To investigate the respiration and ethylene production rates of five Indian jujube cultivars at different fruit maturing stages.
  • Plant Material: Fruits from five commercial cultivars ('Xue Mi', 'Tainung No. 9', 'Tainung No. 13', 'Kaohsiung No. 10', 'Kaohsiung No. 11') were harvested at various stages from 9 to 15 weeks after pollination (WAP).
  • Storage Conditions: Fruits were stored and measured under two temperature environments: 25°C and 10°C.
  • Measurement of Ethylene Production: The ethylene production rate was measured for each cultivar and maturing stage. The specific unit used was μL kg⁻¹ h⁻¹.
Study on Chinese Bayberry Cultivars [2]
  • Research Objective: To investigate the postharvest behavior, including ethylene production dynamics, of five Chinese bayberry cultivars representing different fruit color groups.
  • Plant Material: Fruits of five cultivars ('Biqi', 'Dongkui', 'Fenhong', 'Xiazhihong', and 'Shuijing') were hand-harvested at the mature stage from an orchard in Zhejiang province, China.
  • Storage Conditions:
    • Room Temperature (RT): 25°C for 3 days.
    • Cold Storage: 4°C for 7 days.
  • Measurement of Ethylene Production: Ethylene production was monitored during storage. The study specifically identified a peak in ethylene production shortly after harvest at room temperature, confirming a climacteric behavior. The unit of measurement was μL kg⁻¹ h⁻¹.

The Ethylene Biosynthesis Pathway

The differences in ethylene emission rates between cultivars are rooted in the fruit's biochemistry. The following diagram illustrates the generally accepted pathway for ethylene biosynthesis in plant tissues, which explains how the hormone is produced. The key enzymes ACC synthase (ACCs) and ACC oxidase (ACCo) are primary regulatory points and are influenced by genetics, fruit type, and environmental conditions [3].

ethylene_pathway Start Methionine Methionine Start->Methionine SAM SAM Methionine->SAM ATP ACC ACC SAM->ACC ACC Synthase (ACCs) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACCo) + O₂ MACC MACC ACC->MACC Conjugation

Research Implications and Future Directions

The observed variation in ethylene production has direct implications for postharvest management and breeding.

  • Postharvest Management: Cultivars with high ethylene emission (like 'Biqi' bayberry or 'TN9' jujube) require stringent cold chain management and may be good candidates for ethylene-inhibiting technologies (e.g., 1-MCP). Those with low emission are inherently better suited for long-term storage and transport [1] [2].
  • Fruit Breeding: Understanding the genetic and physiological basis for low ethylene production allows breeders to select for these traits, developing new cultivars with naturally extended shelf lives, as suggested by the jujube study [1].

References

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GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 260 of 262 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

24937-78-8

Use Classification

Cosmetics -> Binding; Emulsion stabilizing; Film forming

General Manufacturing Information

Acetic acid ethenyl ester, polymer with ethene, oxidized: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 07-16-2023

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